Gly-Pro-AMC hydrobromide
Description
Properties
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASXTQMFJRHMLJ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115035-46-6 | |
| Record name | Glycyl-L-proline 7-amido-4-methylcoumarin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Gly-Pro-AMC Hydrobromide: A Technical Guide to its Mechanism of Action and Application in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Gly-Pro-AMC hydrobromide, a widely utilized fluorogenic substrate. This document details its application in enzymatic assays, presents quantitative data in a structured format, and offers detailed experimental protocols and visual diagrams to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Fluorogenic Detection of Dipeptidyl Peptidase IV (DPP4)
This compound serves as a highly specific and sensitive substrate for dipeptidyl peptidase IV (DPP4), a serine protease of significant interest in research and clinical settings.[1][2][3] DPP4 is known to cleave N-terminal dipeptides from polypeptides, particularly where the penultimate residue is proline or alanine.[1] The fundamental principle of Gly-Pro-AMC as a diagnostic tool lies in its molecular design, which couples the dipeptide Gly-Pro to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3][4]
In its intact form, the fluorescence of the AMC moiety is quenched.[5] Upon introduction to a biological sample containing active DPP4, the enzyme recognizes and cleaves the peptide bond between the proline residue and the AMC molecule. This enzymatic cleavage liberates the free AMC, resulting in a significant increase in fluorescence that can be quantitatively measured.[3][4][5] The rate of fluorescence increase is directly proportional to the enzymatic activity of DPP4 in the sample. This sensitive detection method is ideal for high-throughput screening of DPP4 inhibitors.[1][6]
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP4.
Quantitative Data Summary
For ease of comparison and experimental design, the following tables summarize key quantitative data for this compound and the resulting fluorescent product, AMC.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉N₃O₄ • HBr | [3] |
| Molecular Weight | 410.3 g/mol | [3] |
| Excitation Wavelength (AMC) | 340-360 nm | [3][7][8] |
| Emission Wavelength (AMC) | 440-460 nm | [3][7][8] |
Table 2: Recommended Concentrations for DPP4 Assays
| Component | Working Concentration | Reference(s) |
| Gly-Pro-AMC Substrate | 50 µM | [2][9] |
| DPP4 Enzyme (recombinant) | Varies (e.g., as low as 3 µU/well) | [10] |
| AMC Standard (for calibration) | 1 mM (stock) | [10] |
Detailed Experimental Protocol: DPP4 Activity Assay
The following protocol provides a detailed methodology for measuring DPP4 activity using this compound. This protocol is a synthesized guideline and may require optimization based on specific experimental conditions.
1. Reagent Preparation
-
Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0. Store at -20°C.[4]
-
DPP4 Substrate (Gly-Pro-AMC): Prepare a stock solution (e.g., 5 mM) in DMSO. Further dilute to the desired working concentration (e.g., 50 µM) in Assay Buffer.[4][9]
-
DPP4 Enzyme: Reconstitute or dilute the enzyme in ice-cold Assay Buffer to the desired concentration. Keep on ice.[4]
-
AMC Standard: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO for generating a standard curve.[10]
2. Standard Curve Generation
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5, 10, 15, 20 µM).
-
Add 50 µL of each dilution to separate wells of a 96-well black plate.
-
Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
-
Plot the fluorescence intensity against the AMC concentration to generate a standard curve.
3. Enzymatic Reaction
-
Add 50 µL of Assay Buffer to the wells of a 96-well black plate.
-
For inhibitor screening, add the test compounds at desired concentrations to the respective wells.
-
Add 20 µL of the diluted DPP4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 30 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]
4. Data Analysis
-
Determine the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.
-
Convert the rate of fluorescence increase to the concentration of AMC produced per minute using the standard curve.
-
Calculate the specific activity of the enzyme or the percentage of inhibition for test compounds.
Caption: Workflow for a DPP4 enzymatic assay.
Substrate Specificity and Alternative Substrates
While Gly-Pro-AMC is a highly specific substrate for DPP4, it's important to note that other proteases may also cleave this substrate, albeit with lower efficiency.[11] For instance, other prolyl endopeptidases can hydrolyze substrates with a penultimate proline residue.[12] Variations of this substrate, such as Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC, are also utilized in research, sometimes to assess the activity of other enzymes like prolyl endopeptidase (PREP) or fibroblast activation protein (FAP).[13][14] Therefore, when working with complex biological samples, it is crucial to use specific inhibitors to confirm that the observed activity is indeed from DPP4.[11]
Conclusion
This compound is an invaluable tool for the sensitive and continuous measurement of DPP4 activity. Its mechanism, based on the enzymatic release of the highly fluorescent AMC molecule, provides a robust system for high-throughput screening of DPP4 inhibitors and for fundamental research into the enzyme's function. The detailed protocols and structured data presented in this guide offer a solid foundation for the successful application of this fluorogenic substrate in a research setting.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Application of Gly-Pro-AMC Hydrobromide in Dipeptidyl Peptidase-IV (DPP-IV) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Gly-Pro-AMC hydrobromide as a fluorogenic substrate for the determination of Dipeptidyl Peptidase-IV (DPP-IV) activity. This document outlines the core principles of the assay, detailed experimental protocols for enzyme activity measurement and inhibitor screening, and a compilation of relevant quantitative data.
Introduction to DPP-IV and the Gly-Pro-AMC Assay
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism.[1][2][3] It selectively cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[1] A key function of DPP-IV is the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[4][5][6] Consequently, inhibitors of DPP-IV have emerged as a significant class of therapeutic agents for the management of type 2 diabetes.[1][3][5]
The fluorogenic substrate, Glycyl-L-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC), provides a sensitive and continuous method for measuring DPP-IV activity.[3][7] The principle of the assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent Gly-Pro-AMC substrate by DPP-IV. This cleavage releases the highly fluorescent 7-Amino-4-Methylcoumarin (AMC) molecule.[1][4] The resulting increase in fluorescence intensity is directly proportional to the DPP-IV activity and can be monitored over time using a fluorescence microplate reader.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DPP-IV activity assay using Gly-Pro-AMC, compiled from various sources.
| Parameter | Value | Source Organism/Conditions |
| Excitation Wavelength | 350-360 nm | N/A |
| Emission Wavelength | 450-465 nm | N/A |
| Km for Gly-Pro-AMC | 210.6 ± 3.6 µM | Not Specified |
| Km for Gly-Pro-AMC | 4.428 µM | Human Serum |
| Km for Gly-Pro-AMC | 4.559 µM | Porcine Serum |
| Km for Gly-Pro-AMC | 4.291 µM | Bovine Serum |
| Vmax (Human Serum) | 82.18 nmol/min | Human Serum |
| Vmax (Porcine Serum) | 82.21 nmol/min | Porcine Serum |
| Vmax (Bovine Serum) | 82.92 nmol/min | Bovine Serum |
| Inhibitor | IC50 Value | Target |
| Sitagliptin | ~18 nM | DPP-IV |
| Sitagliptin | 0.2 ± 0.01 µM | DPP-IV (in Caco-2 cells) |
| Vildagliptin | ~4.5 nM | DPP-IV |
| Linagliptin | ~1 nM | DPP-IV |
| Alogliptin | ~24 nM | DPP-IV |
| Diprotin A | 7.83 µM | DPP-IV (Human Serum) |
| Diprotin A | 8.62 µM | DPP-IV (Porcine Serum) |
| Diprotin A | 9.17 µM | DPP-IV (Bovine Serum) |
Experimental Protocols
This section provides detailed methodologies for performing DPP-IV activity and inhibition assays using this compound.
Materials and Reagents
-
Enzyme: Recombinant human DPP-IV enzyme.
-
Substrate: this compound stock solution (e.g., 5 mM in DMSO).[1]
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA, or 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[7][8]
-
Inhibitors: Known DPP-IV inhibitors (e.g., Sitagliptin, Vildagliptin) for use as positive controls.[4]
-
Vehicle Control: The solvent used to dissolve inhibitors (e.g., DMSO).[4]
-
Microplate: 96-well black, clear-bottom microplate for fluorescence measurements.[4]
-
Instrumentation: Fluorescence microplate reader capable of excitation at 350-360 nm and emission at 450-465 nm, with temperature control at 37°C.[4]
DPP-IV Activity Assay Protocol
-
Reagent Preparation:
-
Prepare the desired volume of Assay Buffer.
-
Dilute the recombinant human DPP-IV enzyme to the desired working concentration in Assay Buffer. The final concentration may need to be optimized, but a starting point could be around 50 pmol/L.[7]
-
Prepare the Gly-Pro-AMC substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 50 µM).[7]
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted DPP-IV enzyme solution to the sample wells. For blank (no enzyme) wells, add 10 µL of Assay Buffer instead.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) kinetically over a period of at least 30 minutes, with readings taken every 1-5 minutes.
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the blank wells from the rate of the enzyme-containing wells to obtain the net enzymatic activity.
-
DPP-IV Inhibitor Screening Protocol
-
Reagent Preparation:
-
Follow the reagent preparation steps as outlined in the activity assay protocol.
-
Prepare serial dilutions of the test compounds and positive control inhibitors (e.g., Sitagliptin) in Assay Buffer.
-
-
Assay Procedure:
-
To the appropriate wells of a 96-well plate, add:
-
100% Activity Control: 40 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme.
-
Inhibitor Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound/inhibitor dilution.
-
Vehicle Control Wells: 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the vehicle solvent.
-
Blank (No Enzyme) Wells: 50 µL of Assay Buffer.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.[4]
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically as described in the activity assay protocol.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key processes involved in the DPP-IV activity assay.
Caption: DPP-IV inactivates active GLP-1, thereby reducing insulin secretion.
References
- 1. abcam.com [abcam.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
A Technical Guide to the Gly-Pro-AMC Fluorescence Assay: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
The Gly-Pro-AMC fluorescence assay is a robust and widely adopted method for measuring the enzymatic activity of specific proteases, most notably dipeptidyl peptidase-IV (DPP-IV/CD26) and fibroblast activation protein (FAP). Its core principle lies in the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which results in a quantifiable fluorescent signal. This guide provides an in-depth overview of the assay's principles, detailed experimental protocols, and data interpretation for researchers in drug discovery and related fields.
Core Principle: Enzymatic Cleavage and Fluorescence Generation
The Gly-Pro-AMC assay is a continuous fluorometric method that relies on the specificity of certain proteases to recognize and cleave the dipeptide Gly-Pro from the non-fluorescent AMC molecule.[1][2][3][4] Once the Gly-Pro moiety is removed, the liberated 7-Amino-4-methylcoumarin (AMC) becomes highly fluorescent.[5][6] The intensity of this fluorescence is directly proportional to the enzymatic activity, allowing for sensitive and real-time monitoring.[3][7]
The non-fluorescent substrate, Gly-Pro-AMC, is cleaved by the target enzyme, releasing the fluorescent product, AMC. The fluorescence of AMC can be measured using a fluorometer, with typical excitation wavelengths ranging from 340 nm to 380 nm and emission wavelengths from 440 nm to 465 nm.[1][5][8][9][10][11][12]
Key Enzymes Targeted by the Gly-Pro-AMC Assay
While Gly-Pro-AMC can be cleaved by several proteases with post-proline cleaving activity, it is most commonly employed for the study of:
-
Dipeptidyl Peptidase-IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various signaling molecules, including the incretins GLP-1 and GIP.[2][3][4][13] Inhibition of DPP-IV is a key therapeutic strategy for the management of type 2 diabetes.[1][2][4]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is structurally related to DPP-IV.[11] FAP is selectively expressed on reactive stromal fibroblasts in epithelial carcinomas and is implicated in tumor invasion and metastasis, making it a promising target for cancer therapy.[14][15][16]
Experimental Workflow and Data Interpretation
The general workflow for a Gly-Pro-AMC assay is straightforward and adaptable for high-throughput screening.
Caption: A flowchart illustrating the key steps in performing the Gly-Pro-AMC fluorescence assay.
Enzyme activity is typically calculated from the linear portion of the fluorescence increase over time and can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using an AMC standard curve. For inhibitor screening, the percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.
Signaling Pathway Context
The Gly-Pro-AMC assay is instrumental in studying enzymes like DPP-IV that are integral to significant signaling pathways. For instance, DPP-IV's role in inactivating incretin (B1656795) hormones has a direct impact on glucose homeostasis.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. abcam.com [abcam.com]
- 3. mcscro.com [mcscro.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. bachem.com [bachem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gly-Pro-AMC Hydrobromide: Properties and Methodologies for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core chemical properties and applications of Gly-Pro-AMC hydrobromide. This fluorogenic substrate is a critical tool for the sensitive detection of dipeptidyl peptidase IV (DPP-IV/CD26) activity, an enzyme implicated in a variety of physiological and pathological processes, including glucose metabolism and immune regulation.
Core Chemical Properties
This compound is a synthetic molecule designed for the specific and sensitive measurement of DPP-IV enzymatic activity. The non-fluorescent dipeptide, Gly-Pro, is linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Enzymatic cleavage of the bond between the proline residue and the AMC moiety by DPP-IV liberates the highly fluorescent AMC, allowing for the quantification of enzyme activity.
A summary of the key quantitative and qualitative chemical properties of this compound is presented below for easy reference.
| Property | Value | References |
| CAS Number | 115035-46-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₁₉N₃O₄ • HBr | [1][5] |
| Molecular Weight | 410.26 - 410.3 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white or light yellow solid/powder | [6][7] |
| Purity | ≥97% | [1][2][4][5] |
| Excitation Wavelength | 340-360 nm | [1][6][8] |
| Emission Wavelength | 440-460 nm | [1][6][8] |
| Solubility | DMF: 10 mg/mL, DMSO: 1 mg/mL (higher concentrations achievable with sonication), PBS (pH 7.2): 10 mg/mL, Water: 50-100 mg/mL (may require sonication) | [1][3][6] |
| Storage | Store at -20°C, protected from light. Stock solutions in solvent can be stored at -80°C for up to 6 months or -20°C for 1 month. | [3][6][7] |
| Stability | ≥ 4 years when stored as a solid at -20°C. | [1] |
Enzymatic Cleavage and Detection Principle
The utility of Gly-Pro-AMC as a fluorogenic substrate is predicated on a straightforward enzymatic reaction. In the presence of DPP-IV, the substrate is hydrolyzed, releasing the fluorescent AMC molecule. The increase in fluorescence intensity over time is directly proportional to the DPP-IV activity in the sample.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.
Experimental Protocols
The following section details a generalized methodology for a DPP-IV activity assay using this compound, based on protocols from various commercially available kits.[6][8][9][10][11][12] Researchers should optimize these protocols for their specific experimental conditions.
Reagent Preparation
-
DPP-IV Assay Buffer: A common buffer composition is 25 mM Tris-HCl, pH 7.5-8.0, containing 140 mM NaCl, and 10 mM KCl.[10][11] Commercially available kits provide an optimized assay buffer.[6][8][9] The buffer should be brought to room temperature before use.
-
Gly-Pro-AMC Substrate Stock Solution: Prepare a stock solution (e.g., 5 mM) by dissolving this compound in DMSO or water.[11] Store this stock solution at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution with the DPP-IV Assay Buffer to the desired final concentration. A final assay concentration of 50-100 µM is commonly used.[3][11]
-
AMC Standard Curve: To quantify the enzymatic activity, a standard curve using free 7-amino-4-methylcoumarin (AMC) is required.
-
Sample Preparation:
-
Serum/Plasma: Samples can often be diluted directly in the DPP-IV Assay Buffer.[8][10]
-
Cells or Tissues: Homogenize cells (e.g., 2 x 10⁶) or tissue (e.g., 10 mg) in ice-cold DPP-IV Assay Buffer.[8][9][10] Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 10-20 minutes at 4°C to pellet insoluble material.[8][10] The resulting supernatant is used for the assay.
-
-
Positive and Negative Controls:
Assay Procedure
The following workflow is designed for a 96-well plate format suitable for fluorometric plate readers.
Caption: General experimental workflow for a DPP-IV activity assay.
-
Plate Setup: Add standards, samples, and controls to a 96-well plate (black plates with clear bottoms are recommended for fluorescence assays).[8]
-
Background Control: To the sample background control wells, add a DPP-IV inhibitor and incubate for approximately 10 minutes at 37°C.[8][9] To the other sample wells, add assay buffer.
-
Initiate Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light.[12] Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-460 nm) either kinetically (every 5 minutes) or as an endpoint reading after a set time (e.g., 30 minutes).[8][12]
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the AMC standard curve (fluorescence vs. pmol of AMC).
-
Calculate the DPP-IV activity in the samples based on the standard curve and express it as pmol of AMC released per minute per volume or mass of the original sample.
-
Role in Signaling Pathways
DPP-IV, also known as CD26, is a multifunctional protein that plays a significant role in T-cell activation and immune regulation.[4][13] Its enzymatic activity, which can be precisely measured using Gly-Pro-AMC, is crucial for modulating the bioactivity of various chemokines and peptide hormones.[4][14] Beyond its enzymatic function, CD26 acts as a co-stimulatory molecule in T-cell activation, interacting with key signaling molecules such as the T-cell receptor (TCR), CD45, and adenosine (B11128) deaminase (ADA).[2][3][7] These interactions often occur within specialized membrane microdomains known as lipid rafts, facilitating downstream signaling events that lead to T-cell proliferation and cytokine production.[3]
Caption: Simplified signaling role of CD26 (DPP-IV) in T-cell activation.
This technical guide provides a foundational understanding of this compound and its application in studying DPP-IV. For specific applications, further optimization and validation are recommended.
References
- 1. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl-peptidase IV/CD26 on T cells: analysis of an alternative T-cell activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. CD26: a multifunctional integral membrane and secreted protein of activated lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. abcam.com [abcam.com]
- 7. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. 2.2. DPP-4 Activity Assay [bio-protocol.org]
- 11. abcam.com [abcam.com]
- 12. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Gly-Pro-AMC Hydrobromide Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide is a highly sensitive fluorogenic substrate utilized extensively in the study of a specific class of serine proteases known as prolyl peptidases. These enzymes play critical roles in various physiological and pathological processes, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the substrate specificity of Gly-Pro-AMC, focusing on its interaction with three key enzymes: Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP).
This document details the quantitative kinetic parameters of Gly-Pro-AMC with these enzymes, provides in-depth experimental protocols for their activity assays, and visualizes the complex signaling pathways in which these enzymes are implicated.
Core Enzymes and Substrate Interaction
Gly-Pro-AMC is designed to be a specific substrate for enzymes that recognize and cleave the peptide bond after a proline residue. The cleavage of the amide bond between the proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in the release of the highly fluorescent AMC moiety. The rate of AMC liberation, measured fluorometrically, is directly proportional to the enzymatic activity.
The primary enzymes that cleave Gly-Pro-AMC are:
-
Dipeptidyl Peptidase IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. It is a key regulator of incretin (B1656795) hormones and is a therapeutic target for type 2 diabetes.[1]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is structurally related to DPP-IV. It is selectively expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling, making it a target for cancer therapy and diagnostics.[2] FAP exhibits both dipeptidyl peptidase and endopeptidase activity.
-
Prolyl Oligopeptidase (PREP): A cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids. It is implicated in neurodegenerative diseases and has been investigated as a therapeutic target.
Quantitative Data on Substrate Specificity
The efficiency of an enzyme to cleave a substrate is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the available kinetic parameters for the hydrolysis of Gly-Pro-AMC and similar substrates by DPP-IV, FAP, and PREP.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Conditions |
| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | 1150 | Not Reported | Not Reported | Not Specified[3] |
| Gly-Pro-pNA | 691.9 | Not Reported | Not Reported | Recombinant Human[4] | |
| Fibroblast Activation Protein (FAP) | Ala-Pro-AFC | 460 | Not Reported | Not Reported | Not Specified[3] |
| Z-Gly-Pro-AMC | Not Reported | Not Reported | Not Reported | Used for FAP activity assays[5][6][7][8] | |
| Prolyl Oligopeptidase (PREP) | Z-Gly-Pro-AMC | 20 | Not Reported | Not Reported | Porcine Brain[9] |
| Z-Gly-Pro-MCA | 54 | Not Reported | Not Reported | Bovine Serum[10] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results in enzyme activity assays. The following sections provide detailed methodologies for measuring the activity of DPP-IV, FAP, and PREP using Gly-Pro-AMC as a substrate.
Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
This protocol is designed for the kinetic measurement of DPP-IV activity in purified enzyme preparations or biological samples.
Materials:
-
DPP-IV Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 140 mM NaCl, 10 mM KCl, and 1% (w/v) BSA.
-
Substrate Stock Solution: 10 mM Gly-Pro-AMC hydrobromide in DMSO.
-
DPP-IV Enzyme: Purified recombinant or from a biological source.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 350-360 nm and emission at 450-460 nm.[11]
-
Incubator: Set to 37°C.
Procedure:
-
Prepare Working Solutions:
-
Dilute the Substrate Stock Solution to the desired final concentrations (e.g., for Km determination, a range from 0.1 to 10 times the expected Km) in DPP-IV Assay Buffer.
-
Dilute the DPP-IV enzyme in DPP-IV Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Include a blank control with 50 µL of DPP-IV Assay Buffer without the enzyme.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 20-30 minutes, with readings taken every 1-2 minutes.[1]
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to moles of AMC released using a standard curve generated with known concentrations of free AMC.
-
For Km and Vmax determination, plot the reaction rates against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Fibroblast Activation Protein (FAP) Activity Assay
This protocol is adapted for measuring the activity of FAP, which often requires specific buffer conditions to differentiate its activity from other prolyl peptidases.
Materials:
-
FAP Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA.[6]
-
Substrate Stock Solution: 10 mM Z-Gly-Pro-AMC in DMSO (Z-Gly-Pro-AMC is often used for FAP assays to improve specificity).[6]
-
FAP Enzyme: Purified recombinant or from a biological source.
-
96-well black microplate.
-
Fluorescence microplate reader: Excitation at 380 nm and emission at 460 nm.[6]
-
Incubator: Set to 37°C.
Procedure:
-
Prepare Working Solutions:
-
Assay Setup:
-
Add 50 µL of the diluted FAP enzyme solution to each well.
-
Include a substrate blank containing 50 µL of FAP Assay Buffer without the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the 100 µM substrate working solution to each well. The final substrate concentration will be 50 µM.[6]
-
-
Measurement:
-
Measure the fluorescence kinetically for 5-10 minutes at 37°C.[6]
-
-
Data Analysis:
-
Calculate the specific activity as pmol of AMC released per minute per microgram of enzyme. A standard curve of free AMC is required for this conversion.
-
Prolyl Oligopeptidase (PREP) Activity Assay
This protocol provides a framework for measuring PREP activity. It is important to note that PREP can exhibit substrate inhibition at high concentrations of Gly-Pro-AMC.[12]
Materials:
-
PREP Assay Buffer: 0.1 M Sodium/Potassium Phosphate buffer, pH 7.0, containing 0.1 mM DTT.[9]
-
Substrate Stock Solution: 10 mM Z-Gly-Pro-AMC in DMSO.
-
PREP Enzyme: Purified recombinant or from a biological source.
-
96-well black microplate.
-
Fluorescence microplate reader: Excitation at 380 nm and emission at 460 nm.[5]
-
Incubator: Set to 37°C.
Procedure:
-
Prepare Working Solutions:
-
Prepare a range of substrate concentrations in PREP Assay Buffer. For Km determination, concentrations around the expected Km of 20 µM should be used.[9]
-
Dilute the PREP enzyme in PREP Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted PREP enzyme solution to each well.
-
Include a blank control with buffer only.
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Measure the fluorescence kinetically for 30 minutes at 37°C.[5]
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear phase of the reaction.
-
Use a standard curve of free AMC to quantify the amount of product formed.
-
Plot the reaction rates against substrate concentration to determine kinetic parameters, being mindful of potential substrate inhibition at higher concentrations.
-
Signaling Pathways and Experimental Workflows
The enzymes that cleave Gly-Pro-AMC are involved in complex signaling pathways that regulate a multitude of cellular processes. Understanding these pathways is crucial for the development of targeted therapies.
DPP-IV Signaling in Glucose Homeostasis
DPP-IV plays a pivotal role in glucose metabolism through the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1).
FAP Signaling in the Tumor Microenvironment
FAP, expressed on cancer-associated fibroblasts (CAFs), contributes to tumor progression by remodeling the extracellular matrix (ECM) and modulating key signaling pathways.
PREP in Neurodegenerative Pathways
PREP is implicated in neurodegenerative diseases through its interaction with key proteins involved in pathology, such as α-synuclein, and its influence on cellular processes like autophagy.
Experimental Workflow for Inhibitor Screening
A typical workflow for screening inhibitors of these proteases using Gly-Pro-AMC involves a multi-step process from initial high-throughput screening to detailed kinetic analysis.
Conclusion
This compound is a versatile and indispensable tool for studying the activity of key prolyl peptidases. Its specificity, coupled with the high sensitivity of fluorometric detection, enables robust and reliable quantification of DPP-IV, FAP, and PREP activity. A thorough understanding of the kinetic parameters, adherence to detailed experimental protocols, and an appreciation of the intricate signaling pathways in which these enzymes operate are paramount for advancing research and developing novel therapeutics targeting these important enzymes. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Rationale Behind Targeting Fibroblast Activation Protein–Expressing Carcinoma-Associated Fibroblasts as a Novel Chemotherapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Probing Protease Activity: A Technical Guide to the Fluorescence of the Gly-Pro-AMC Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescent properties of the product derived from the enzymatic cleavage of the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by peptidases, most notably Dipeptidyl Peptidase IV (DPP-IV/CD26), liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). Understanding the excitation and emission spectra of AMC is critical for the accurate quantification of enzyme activity in various research and drug discovery applications.
Core Principles of the Gly-Pro-AMC Assay
The Gly-Pro-AMC substrate is intrinsically non-fluorescent. However, upon enzymatic hydrolysis of the amide bond between the dipeptide (Gly-Pro) and the AMC fluorophore, the liberated AMC exhibits strong fluorescence. The intensity of this fluorescence is directly proportional to the amount of AMC produced and thus serves as a sensitive measure of enzyme activity.
Spectral Properties of 7-Amino-4-methylcoumarin (AMC)
The fluorescent product of the Gly-Pro-AMC enzymatic reaction is 7-amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for AMC can vary slightly depending on the solvent and pH of the medium.[1] Below is a summary of the reported spectral characteristics.
| Property | Wavelength Range (nm) | Specific Reported Values (nm) |
| Excitation Maximum (λex) | 340 - 360 | 341[2][3][4], 344[5], 350[6], 351[7], 360 |
| Emission Maximum (λem) | 440 - 465 | 430[7], 440[5], 441[2][4], 450[6][8], 460[9], 465[10] |
It is imperative for researchers to empirically determine the optimal excitation and emission settings for their specific experimental setup and buffer conditions.
Enzymatic Cleavage and Fluorescence Generation
The enzymatic reaction is the central event leading to the generation of the fluorescent signal. The workflow illustrates the conversion of a non-fluorescent substrate to a highly fluorescent product.
Signaling Context: DPP-IV in Incretin (B1656795) Regulation
Gly-Pro-AMC is a widely used substrate for measuring the activity of DPP-IV, a key enzyme in the regulation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1).[8] Understanding this pathway is crucial for researchers in metabolic diseases and diabetes.
Experimental Protocol: Measurement of AMC Fluorescence Spectrum
This protocol outlines the general steps for determining the excitation and emission spectra of AMC generated from a Gly-Pro-AMC enzymatic reaction.
Materials:
-
Gly-Pro-AMC substrate
-
Purified enzyme (e.g., recombinant human DPP-IV)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorometer with scanning capabilities
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-AMC in a suitable solvent like DMSO.
-
Dilute the enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired measurement period.
-
Prepare a control sample containing the substrate in the assay buffer without the enzyme to measure background fluorescence.[11]
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel (e.g., microplate well or cuvette), add the assay buffer.
-
Add the Gly-Pro-AMC substrate to the desired final concentration.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a sufficient time to generate a measurable fluorescent signal.
-
-
Fluorescence Spectral Measurement:
-
Excitation Spectrum:
-
Set the emission wavelength of the fluorometer to the expected maximum (e.g., 450 nm).[8]
-
Scan a range of excitation wavelengths (e.g., 300-420 nm).
-
The peak of the resulting spectrum will be the optimal excitation wavelength (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined optimal λex.
-
Scan a range of emission wavelengths (e.g., 400-550 nm).
-
The peak of this spectrum will be the optimal emission wavelength (λem).
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control.
-
Plot the fluorescence intensity against the wavelength to visualize the excitation and emission spectra.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the fluorescence spectra of the Gly-Pro-AMC product.
This comprehensive guide provides the foundational knowledge and practical steps for researchers to effectively utilize the Gly-Pro-AMC substrate and accurately characterize the fluorescence of its enzymatic product. Adherence to rigorous experimental design and data analysis will ensure reliable and reproducible results in the study of protease activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Fluorogenic Cleavage of Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of the fluorogenic cleavage of Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This substrate is a valuable tool for studying the activity of several post-proline cleaving enzymes, which are implicated in a range of physiological and pathological processes. This guide provides a comprehensive overview of the enzymatic reaction, detailed experimental protocols, and the signaling pathways of key enzymes involved, with a focus on Dipeptidyl Peptidase-IV (DPP-IV/CD26).
The Principle of Fluorogenic Cleavage
The fluorogenic assay using Gly-Pro-AMC is a sensitive and continuous method for measuring the activity of specific proteases. The substrate itself, Gly-Pro-AMC, is a non-fluorescent molecule. However, upon enzymatic cleavage of the amide bond between the proline residue and the 7-amido-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released.[1] The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and thus, the enzymatic activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2]
This assay format is simple, fast, and adaptable for high-throughput screening of enzyme inhibitors, making it a cornerstone in drug discovery and development.[3]
Key Enzymes Cleaving Gly-Pro-AMC
Gly-Pro-AMC is a substrate for a class of serine proteases known as post-proline cleaving enzymes. These enzymes exhibit specificity for cleaving peptide bonds C-terminal to a proline residue. The most prominent enzymes studied using this substrate include:
-
Dipeptidyl Peptidase-IV (DPP-IV/CD26): A transmembrane glycoprotein (B1211001) and a soluble plasma enzyme that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[4] It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[3]
-
Fibroblast Activation Protein (FAP): A cell surface serine protease that is overexpressed in the stroma of many epithelial cancers and in areas of tissue remodeling.[5]
-
Prolyl Endopeptidase (PREP or POP): A cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[6]
Quantitative Data: Kinetic Parameters
The efficiency of Gly-Pro-AMC cleavage by these enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source | Reference |
| Dipeptidyl Peptidase-IV (DPP-IV) | Gly-Pro-pNA | - | - | - | Human Placenta | [7] |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 54 | - | - | Bovine Serum (ZIP) | [8] |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 35.2 (±4.2) | 47.7 (±2.2) | 1.355 x 10⁶ (±0.17 x 10⁶) | Recombinant Human | [9] |
Experimental Protocols
This section provides a detailed methodology for performing a fluorogenic cleavage assay using Gly-Pro-AMC.
Materials
-
Gly-Pro-AMC substrate (or Z-Gly-Pro-AMC)
-
Purified enzyme (e.g., recombinant human DPP-IV) or biological sample (e.g., plasma, cell lysate)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4, or as optimized for the specific enzyme)
-
7-Amino-4-methylcoumarin (AMC) standard
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
Enzyme inhibitors (optional, for control experiments)
Reagent Preparation
-
Substrate Stock Solution: Prepare a concentrated stock solution of Gly-Pro-AMC (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C, protected from light.
-
Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
-
Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme and should be determined to ensure a linear reaction rate over the desired time course.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer to generate a standard curve. This is essential for converting the relative fluorescence units (RFU) to the concentration of the product formed.
Assay Procedure
-
Plate Setup: Add the appropriate components to the wells of a 96-well black microplate. A typical setup includes:
-
Blank wells: Assay buffer and substrate (no enzyme). This is to determine the background fluorescence of the substrate.[1]
-
Enzyme activity wells: Assay buffer, enzyme, and substrate.
-
Inhibitor control wells (optional): Assay buffer, enzyme, inhibitor, and substrate.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the working substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a fluorescence plate reader. Alternatively, for endpoint assays, stop the reaction after a specific time by adding a stop solution (e.g., acetic acid) and then measure the final fluorescence.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Use the AMC standard curve to convert the rate from RFU/min to moles of AMC/min.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Mandatory Visualizations
Enzymatic Cleavage of Gly-Pro-AMC
Caption: Enzymatic hydrolysis of Gly-Pro-AMC.
Experimental Workflow for Fluorogenic Assay
Caption: A typical workflow for a fluorogenic protease assay.
Simplified DPP-IV (CD26) Signaling Interactions
Caption: Key signaling interactions of DPP-IV/CD26.
Troubleshooting and Optimization
-
High Background Fluorescence: This can be caused by substrate degradation or autofluorescence of compounds in the sample.[1] Ensure proper storage of the substrate and run appropriate blank controls.
-
Non-linear Reaction Rate: This may occur if the substrate is depleted too quickly or if there is product inhibition. Optimize enzyme and substrate concentrations to ensure initial velocity measurements.
-
Assay Interference: Test compounds in screening campaigns can interfere with the assay through autofluorescence or quenching.[10] It is crucial to perform counter-screens to identify and account for such interferences.
This technical guide provides a solid foundation for understanding and implementing the fluorogenic cleavage of Gly-Pro-AMC in a research setting. By following the detailed protocols and understanding the underlying principles, researchers can effectively utilize this powerful tool to advance their studies on post-proline cleaving enzymes and their roles in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. Lymphocytes are a major source of circulating soluble dipeptidyl peptidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetics of dipeptidyl peptidase IV proteolysis of growth hormone-releasing factor and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. opendata.uni-halle.de [opendata.uni-halle.de]
- 10. benchchem.com [benchchem.com]
The Role of Gly-Pro-AMC in Dipeptidyl Peptidase IV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. It specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. This enzymatic activity has made DPP-IV a significant therapeutic target, particularly for type 2 diabetes, leading to the development of a class of drugs known as DPP-IV inhibitors. A key tool in the research and development of these inhibitors is the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This technical guide provides an in-depth overview of the application of Gly-Pro-AMC in DPP-IV research, including detailed experimental protocols, quantitative data, and visualization of relevant signaling pathways.
Core Principle: The Fluorogenic Assay
The utility of Gly-Pro-AMC in DPP-IV research lies in its properties as a fluorogenic substrate. The Gly-Pro dipeptide mimics the natural recognition site for DPP-IV. Covalently attached to the proline residue is 7-amido-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the Gly-Pro dipeptide by DPP-IV, free AMC is released. This liberation of AMC results in a significant increase in fluorescence intensity, which can be measured using a fluorometer. The rate of this fluorescence increase is directly proportional to the DPP-IV activity.[1][2] This principle forms the basis of a simple, sensitive, and high-throughput assay for measuring DPP-IV activity and screening for its inhibitors.
Data Presentation: Quantitative Parameters
The Gly-Pro-AMC assay is instrumental in determining key kinetic and inhibitory constants for DPP-IV. Below is a summary of important quantitative data derived from studies utilizing this substrate.
Table 1: Michaelis-Menten Constants (Km) for Gly-Pro-AMC with DPP-IV
| Enzyme Source | Km (µM) | Notes |
| Human Plasma DPP-IV | 13.75 - 14.35 | Determined in a study validating a DPP-IV activity assay in human plasma.[3] |
| Recombinant Human DPP-IV | 15.3 - 15.35 | Determined in the same study as above for comparison.[3] |
| Recombinant Human DPP-IV | 17.4 | Mentioned in a commercially available assay kit protocol. |
| Human, Porcine, and Bovine Sera | Not specified, but used a substrate concentration range of 4 to 40 µM for Km determination. | A study adapting the assay for use with a NanoDrop fluorospectrometer.[4] |
Table 2: IC50 Values of Common DPP-IV Inhibitors Determined Using the Gly-Pro-AMC Assay
| Inhibitor | IC50 (nM) | Enzyme Source |
| Sitagliptin | ~18 | Not specified |
| Sitagliptin | 71 | Recombinant Human DPP-IV |
| Sitagliptin | 16.5 | Human Recombinant DPP-IV |
| Vildagliptin | ~4.5 | Not specified |
| Linagliptin | ~1 | Not specified |
| Alogliptin | ~24 | Not specified |
| Evogliptin | Dose-dependent inhibition observed | Human Plasma DPP-IV[3] |
| Diprotin A | 7,830 (Human), 8,620 (Porcine), 9,170 (Bovine) | Serum DPP-IV[4] |
| Flavonol Glycosides (from Lens culinaris) | 27,890 - 51,900 | Recombinant Human DPP-IV |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are standard protocols for measuring DPP-IV activity and screening for inhibitors using Gly-Pro-AMC.
Protocol 1: Measurement of DPP-IV Enzymatic Activity
This protocol is designed to quantify the enzymatic activity of DPP-IV in a given sample, such as purified enzyme, cell lysates, or biological fluids.
Materials:
-
DPP-IV enzyme source (recombinant, plasma, etc.)
-
Gly-Pro-AMC substrate
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively.
-
AMC standard for calibration curve
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the desired working concentration in assay buffer. A typical final concentration in the assay is 100 µM.
-
Prepare serial dilutions of the AMC standard in assay buffer to generate a standard curve.
-
-
Assay Plate Setup:
-
Add 50 µL of the sample (containing DPP-IV) to the wells of the 96-well plate. For unknown samples, it is advisable to test several dilutions.
-
Include a blank control containing 50 µL of assay buffer without the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC working solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every 1-5 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Convert the V₀ from relative fluorescence units (RFU)/min to pmol of AMC released/min using the AMC standard curve.
-
Calculate the DPP-IV activity, typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at 37°C.[2]
-
Protocol 2: Screening of DPP-IV Inhibitors
This protocol is designed to determine the inhibitory potential of test compounds on DPP-IV activity.
Materials:
-
Same as Protocol 1, with the addition of:
-
Test compounds (potential inhibitors)
-
A known DPP-IV inhibitor as a positive control (e.g., Sitagliptin)
-
DMSO or other appropriate solvent for dissolving test compounds
Procedure:
-
Reagent and Compound Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in assay buffer. It is important to maintain a consistent final concentration of DMSO in all wells.
-
Prepare dilutions of the positive control inhibitor.
-
-
Assay Plate Setup:
-
100% Activity Control (No Inhibitor): Add 30 µL of assay buffer, 10 µL of DPP-IV enzyme solution, and 10 µL of the solvent (e.g., DMSO) without any inhibitor.
-
Inhibitor Wells: Add 30 µL of assay buffer, 10 µL of the respective test compound dilution, and 10 µL of DPP-IV enzyme solution.
-
Positive Control Wells: Add 30 µL of assay buffer, 10 µL of the respective positive control inhibitor dilution, and 10 µL of DPP-IV enzyme solution.
-
Blank (No Enzyme): Add 50 µL of assay buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the end-point fluorescence intensity using a microplate reader at Ex/Em = 350-360/450-465 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity control well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
DPP-IV in Incretin (B1656795) Signaling
DPP-IV plays a pivotal role in glucose homeostasis by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. DPP-IV rapidly inactivates GLP-1 and GIP, thereby regulating their physiological effects. DPP-IV inhibitors block this degradation, leading to prolonged incretin activity and improved glycemic control.
Caption: DPP-IV's role in the degradation of incretin hormones GLP-1 and GIP.
DPP-IV (CD26) in T-Cell Activation
In the immune system, DPP-IV is also known as CD26, a co-stimulatory molecule on the surface of T-cells.[7][8] It interacts with other cell surface proteins, such as CD45, and is involved in T-cell activation, proliferation, and cytokine production. The enzymatic activity of CD26 is thought to modulate the function of various chemokines and cytokines, thereby influencing the immune response.
Caption: Role of CD26 (DPP-IV) as a co-stimulatory molecule in T-cell activation.
Experimental Workflow for DPP-IV Inhibitor Screening
The process of screening for DPP-IV inhibitors using the Gly-Pro-AMC assay follows a logical and systematic workflow, which is amenable to high-throughput screening.
Caption: A typical experimental workflow for screening DPP-IV inhibitors.
Conclusion
Gly-Pro-AMC has established itself as an indispensable tool in the field of dipeptidyl peptidase IV research. Its reliability, sensitivity, and suitability for high-throughput applications have greatly facilitated the discovery and characterization of DPP-IV inhibitors. The straightforward fluorogenic principle, coupled with well-defined experimental protocols, allows for the robust determination of enzymatic activity and inhibitory potency. As research into the diverse roles of DPP-IV continues to expand, the Gly-Pro-AMC assay will undoubtedly remain a cornerstone of these scientific endeavors, enabling further advancements in our understanding of this critical enzyme and the development of novel therapeutics.
References
- 1. T-cell activation via CD26 and caveolin-1 in rheumatoid synovium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 4. acu.edu.in [acu.edu.in]
- 5. diabetes.teithe.gr [diabetes.teithe.gr]
- 6. researchgate.net [researchgate.net]
- 7. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure and function of CD26 in the T‐cell immune response | Semantic Scholar [semanticscholar.org]
The Discovery and Development of Gly-Pro-AMC: A Fluorogenic Substrate for Protease Activity and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of specific and sensitive substrates are paramount in the fields of enzymology, drug discovery, and clinical diagnostics. Glycyl-L-proline-7-amido-4-methylcoumarin (Gly-Pro-AMC) has emerged as a cornerstone fluorogenic substrate, primarily for the study of dipeptidyl peptidase-IV (DPP-IV/CD26), a key therapeutic target in type 2 diabetes and a modulator of immune responses.[1] Its utility extends to other related proteases such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP). This technical guide provides a comprehensive overview of the discovery, development, and application of Gly-Pro-AMC, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Core Concepts: The Fluorogenic Principle
Gly-Pro-AMC is a non-fluorescent molecule. Its design is based on the principle of fluorescence resonance energy transfer (FRET) quenching. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is conjugated to the dipeptide Gly-Pro via an amide bond. In this conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond by a specific protease, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured, providing a direct and sensitive readout of enzyme activity.[1]
Quantitative Data: Kinetic Parameters of Gly-Pro-AMC and Related Substrates
The efficiency of an enzyme's cleavage of a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and is an indicator of the affinity of the enzyme for the substrate. A lower Km value generally indicates a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is often expressed as kcat/Km.
The following tables summarize the reported kinetic parameters for the cleavage of Gly-Pro-AMC and structurally similar substrates by DPP-IV, FAP, and PREP.
Table 1: Kinetic Parameters for Dipeptidyl Peptidase-IV (DPP-IV/CD26) Cleavage
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) | Reference |
| Gly-Pro-AMC | Human plasma | Similar to recombinant DPP4 | Not Reported | Not Reported | [2] |
| Gly-Pro-pNA | Recombinant Human DPP-IV | 691.9 | Not Reported | Not Reported | [3] |
| Gly-Pro-pNA | Recombinant Human DPP-IV | 265.5 | Not Reported | Not Reported | [3] |
Table 2: Kinetic Parameters for Fibroblast Activation Protein (FAP) Cleavage
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Gly-Pro-AMC | Recombinant Human FAP | Not Reported | Not Reported | Not Reported | [4] |
| Suc-Gly-Pro-AMC | Porcine Brain Homogenates | Exhibits substrate inhibition | Not Reported | Not Reported | [5] |
| Ala-Pro-AFC | Glycosylated Human FAP | Not Reported | 2.0 | 1.0 x 104 | [6] |
Table 3: Kinetic Parameters for Prolyl Endopeptidase (PREP) Cleavage
| Substrate | Enzyme Source | Km (µM) | Vmax | kcat/Km (M-1s-1) | Reference |
| Z-Gly-Pro-AMC | Porcine PREP | Not Reported | Not Reported | Not Reported | [2] |
| Suc-Gly-Pro-AMC | Porcine Brain Homogenates | Exhibits substrate inhibition | Not Reported | Not Reported | [5] |
| Z-Gly-Pro-pNA | Porcine PEP | 31-500 | Not Reported | Not Reported | [4] |
Note: Data for Gly-Pro-AMC with FAP and PREP are limited in the reviewed literature; therefore, data for structurally similar substrates are included for comparison. The use of different enzyme sources and assay conditions can lead to variations in kinetic parameters.
Experimental Protocols
Protocol 1: In Vitro DPP-IV Activity Assay Using Gly-Pro-AMC
This protocol describes a continuous fluorometric assay to measure the activity of DPP-IV.[7]
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-AMC hydrobromide (substrate)
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA
-
96-well black microplate
-
Fluorometric plate reader with excitation at 360 nm and emission at 460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Dilute the Gly-Pro-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
-
Dilute the recombinant human DPP-IV in Assay Buffer to the desired final concentration (e.g., 50 pM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted DPP-IV solution.
-
To initiate the reaction, add 50 µL of the diluted Gly-Pro-AMC solution to each well.
-
The final reaction volume in each well is 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in the fluorometric plate reader.
-
Monitor the increase in fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the fluorescence versus time plot.
-
The rate is proportional to the DPP-IV activity.
-
Protocol 2: Screening of DPP-IV Inhibitors
This protocol is a modification of the activity assay to screen for potential DPP-IV inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 40 µL of the diluted DPP-IV solution.
-
Add 10 µL of the test compound dilution (or solvent control) to each well.
-
Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC solution.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure fluorescence as described in Protocol 1.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the solvent control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mandatory Visualizations
Enzymatic Cleavage of Gly-Pro-AMC
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.
Experimental Workflow for DPP-IV Inhibitor Screening
Caption: Workflow for screening DPP-IV inhibitors.
DPP-IV Signaling in Glucose Homeostasis
Caption: Role of DPP-IV in regulating glucose homeostasis.
DPP-IV (CD26) in T-Cell Activation
Caption: CD26 (DPP-IV) as a co-stimulatory molecule in T-cell activation.
Synthesis of Gly-Pro-AMC
The synthesis of Gly-Pro-AMC can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase chemistry. A common approach involves the coupling of an N-terminally protected Gly-Pro dipeptide to 7-amino-4-methylcoumarin.
A general strategy for the synthesis of aminoacyl-AMCs involves the in situ formation of a selenocarboxylate intermediate of the protected amino acid, followed by a non-nucleophilic amidation with an azide (B81097) derivative of AMC.[8] This method offers high yields and is compatible with standard protecting groups used in peptide chemistry.[8] Another approach utilizes a novel AMC resin for the facile solid-phase synthesis of peptide-AMCs, which simplifies the purification process.[9]
Conclusion
Gly-Pro-AMC has proven to be an invaluable tool for the study of DPP-IV and related proteases. Its high sensitivity, convenience, and suitability for high-throughput screening have significantly advanced research in diabetes, immunology, and oncology. The detailed protocols and data presented in this guide are intended to facilitate its effective use in both basic research and drug development settings. Future developments may include the design of novel AMC-based substrates with enhanced specificity for other proteases, further expanding the utility of this powerful fluorogenic platform.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 3. biorxiv.org [biorxiv.org]
- 4. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Downregulation of Signaling-active IGF-1 by Dipeptidyl Peptidase IV (DPP-IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]
- 9. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Pro-AMC Hydrobromide (CAS: 115035-46-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gly-Pro-AMC hydrobromide, a widely utilized fluorogenic substrate in life sciences research and drug discovery. This document details its chemical and physical properties, biological applications, and comprehensive experimental protocols.
Core Properties of this compound
This compound, with the CAS number 115035-46-6, is a synthetic molecule essential for the sensitive detection of certain peptidase activities.[1][2][3][4][5] Its utility lies in the fluorophore, 7-amido-4-methylcoumarin (AMC), which is released upon enzymatic cleavage of the amide bond linking it to the dipeptide Glycyl-Proline.[4][6] The free AMC exhibits fluorescence, providing a measurable signal directly proportional to enzyme activity.[4][6][7]
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 115035-46-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₇H₂₀BrN₃O₄ | [2][5] |
| Molecular Weight | 410.27 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [5] |
| Purity | >97% | [1][5] |
| Excitation Wavelength | 340-360 nm | [4][6] |
| Emission Wavelength | 440-460 nm | [4][6] |
| Solubility | H₂O: 100 mg/mL (243.75 mM; requires sonication)DMSO: 100 mg/mL (243.75 mM; requires sonication) | |
| Storage | 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. |
Biological Applications
This compound is a key reagent for studying the activity of several enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4).[1][4] It is also used to assay the activity of other enzymes such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 7 (DPP7), Dipeptidyl Peptidase 8 (DPP8), and Prolyl Endopeptidase (PREP).[1] Its high sensitivity makes it ideal for high-throughput screening of enzyme inhibitors, a critical step in drug development, particularly for type 2 diabetes where DPP-4 is a major therapeutic target.[8]
Key Signaling Pathways
Understanding the signaling pathways of the enzymes that cleave Gly-Pro-AMC is crucial for contextualizing experimental results.
Dipeptidyl Peptidase-4 (DPP-4) Signaling
DPP-4 is a transmembrane glycoprotein (B1211001) that plays a significant role in glucose homeostasis by inactivating incretin (B1656795) hormones like GLP-1 and GIP.[9] By cleaving these hormones, DPP-4 attenuates their ability to stimulate insulin (B600854) secretion. DPP-4 also has roles in immune regulation and inflammation.[4][9]
Fibroblast Activation Protein (FAP) Signaling
FAP is a serine protease highly expressed on cancer-associated fibroblasts (CAFs) and is implicated in tumor growth, invasion, and metastasis.[10][11] It contributes to the remodeling of the extracellular matrix (ECM) and can influence signaling pathways such as the PI3K/Akt and Ras-ERK pathways.[11][12][13]
Experimental Protocols
The following sections provide detailed methodologies for common experiments utilizing this compound.
DPP-4 Activity Assay
This protocol describes a fluorometric assay to measure DPP-4 activity in various samples.
Materials:
-
This compound (Substrate)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Purified DPP-4 enzyme or sample containing DPP-4 (e.g., cell lysate, serum)
-
AMC Standard (for standard curve)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Add 50 µL of sample (or purified DPP-4) to each well of the 96-well plate.
-
For each sample, prepare a parallel well with a DPP-4 inhibitor to serve as a background control.[7]
-
Add 50 µL of the Gly-Pro-AMC working solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the background fluorescence from the sample fluorescence.
-
Determine the concentration of AMC released using the AMC standard curve.
-
Calculate DPP-4 activity, typically expressed as pmol of AMC released per minute per milligram of protein.
-
Enzyme Inhibition Assay
This protocol is designed to screen for inhibitors of enzymes that cleave Gly-Pro-AMC.
Materials:
-
Same as DPP-4 Activity Assay
-
Test compounds (potential inhibitors)
-
Known inhibitor (positive control)
Procedure:
-
Reagent and Compound Preparation:
-
Prepare reagents as described in the DPP-4 Activity Assay.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare a dilution series.
-
-
Assay Protocol:
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Include wells with enzyme and solvent only (no inhibitor control) and wells with a known inhibitor (positive control).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 10-15 minutes) at room temperature or 37°C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence as described previously.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value for each active compound.
-
Data Interpretation: Enzyme Kinetics
To characterize the mechanism of enzyme inhibition, kinetic studies are often performed. Data from these experiments can be visualized using a Lineweaver-Burk plot.
The Lineweaver-Burk plot is a double reciprocal plot of the Michaelis-Menten equation, plotting the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). This linearization of the kinetic data allows for the determination of key parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant).[14][15]
Safety and Handling
This compound should be handled in a laboratory setting by trained personnel. It is important to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
This guide provides a comprehensive overview of this compound for research and drug development applications. By understanding its properties and utilizing the detailed protocols, researchers can effectively employ this valuable tool in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.cn [abcam.cn]
- 9. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 11. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 13. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to Gly-Pro-AMC Hydrobromide
This guide provides an in-depth overview of Gly-Pro-AMC hydrobromide, a crucial fluorogenic substrate for researchers, scientists, and professionals in drug development. It details its chemical properties, its application in enzyme activity assays, and the relevant biological pathways.
Core Molecular Data
Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin) hydrobromide is a widely used reagent in biochemical assays. Its fundamental molecular attributes are summarized below.
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₃O₄・HBr[1][2] or C₁₇H₂₀BrN₃O₄[3][4] |
| Molecular Weight | 410.3 g/mol [1][2] or 410.26 g/mol [3][4][5] |
| CAS Number | 115035-46-6[1][2][3][5] |
| Appearance | Off-white to light yellow solid[5] |
| Purity | Typically >97%[1] or ≥98%[2][3] |
Application in Enzyme Activity Assays
This compound is primarily utilized as a fluorogenic substrate for the detection of dipeptidyl peptidase IV (DPP-IV/CD26) activity.[4][5] It is also used to study the activity of other proteases such as DPP7, DPP8, FAP, and PREP.[1] The principle of the assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The resulting fluorescence can be quantified to determine the enzyme's activity.
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[2]
The following is a generalized protocol for measuring DPP-IV activity using this compound.
Materials:
-
This compound substrate solution (e.g., 50 µM in assay buffer)[4][5]
-
DPP-IV enzyme source (e.g., purified enzyme, cell lysate, or serum)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the this compound substrate solution in the assay buffer to the desired final concentration.
-
Pipette the enzyme sample into the wells of the 96-well microplate.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 20 minutes).[5]
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[5]
-
The enzyme activity is proportional to the rate of increase in fluorescence.
Biological Significance and Signaling Pathways
DPP-IV is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. It plays a significant role in various physiological processes, including glucose metabolism, immune regulation, and inflammation. A key substrate of DPP-IV is the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin (B600854) secretion. By inactivating GLP-1, DPP-IV reduces insulin secretion. Therefore, inhibitors of DPP-IV are a major class of drugs for the treatment of type 2 diabetes.
The following diagram illustrates the workflow for a typical DPP-IV inhibition assay using this compound.
Caption: Workflow for a DPP-IV inhibition assay.
The signaling pathway involving DPP-IV and its substrate GLP-1 is critical in glucose homeostasis. The diagram below outlines this pathway.
References
An In-depth Technical Guide to the Safe Handling and Application of Gly-Pro-AMC Hydrobromide Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety protocols, and experimental applications of Gly-Pro-AMC hydrobromide, a crucial fluorogenic substrate for the enzyme dipeptidyl peptidase IV (DPP-IV). Adherence to the following guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, with the chemical formula C₁₇H₂₀BrN₃O₄ and a molecular weight of 410.26 g/mol , is a solid, off-white to light yellow powder.[1] Its purity is typically ≥98%.[2] This compound is a fluorogenic substrate for DPP-IV, which upon enzymatic cleavage, releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC).[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 115035-46-6 |
| Molecular Formula | C₁₇H₂₀BrN₃O₄ |
| Molecular Weight | 410.26 g/mol [1][2] |
| Appearance | Solid, off-white to light yellow powder[1] |
| Purity | ≥98%[2] |
| Excitation Wavelength | 340-360 nm[3] |
| Emission Wavelength | 440-460 nm[3] |
| Solubility | H₂O: 100 mg/mL (requires sonication), DMSO: 100 mg/mL (requires sonication)[1] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Table 2: Hazard Identification and Protective Measures
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4] |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[4] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[4] |
Personal Protective Equipment (PPE)
-
Eye Protection: Safety goggles with side-shields are required.[4]
-
Hand Protection: Wear protective gloves.[4]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.[4]
Handling and Storage
-
Handling: Avoid inhalation of dust and contact with eyes and skin.[4] Use only in areas with appropriate exhaust ventilation.[4]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[4] The recommended storage temperature is 4°C, sealed and protected from moisture and light.[1][2] For long-term stability in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Accidental Release Measures and Disposal
In case of a spill, wear full personal protective equipment and avoid breathing dust.[4] Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[4] Dispose of the substance and contaminated materials in accordance with local, state, and federal regulations.[4]
Experimental Protocols: Dipeptidyl Peptidase IV (DPP-IV) Activity Assay
This compound is a sensitive fluorogenic substrate used to measure the activity of DPP-IV.[3] The following is a generalized protocol for a fluorometric DPP-IV activity assay.
Reagent Preparation
-
DPP-IV Assay Buffer: A common buffer is 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
-
DPP-IV Substrate (Gly-Pro-AMC) Stock Solution: Prepare a stock solution in DMSO.
-
DPP-IV Enzyme Solution: Prepare a solution of recombinant human DPP-IV in assay buffer.
-
AMC Standard: Prepare a stock solution of 7-Amino-4-Methyl Coumarin (AMC) in DMSO for generating a standard curve.
Assay Procedure
-
Prepare Standard Curve: Create a serial dilution of the AMC standard in assay buffer in a 96-well black microplate to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Sample Preparation: Prepare test samples (e.g., cell lysates, purified enzyme) in the assay buffer.
-
Reaction Setup:
-
Add the sample to the wells of the 96-well plate.
-
For background control wells, add the sample and a DPP-IV inhibitor.
-
Initiate the reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells. The final substrate concentration is typically around 100 µM.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[5]
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence readings.
-
Determine the concentration of AMC released in each sample well by using the standard curve.
-
Calculate the DPP-IV activity, typically expressed in pmol/min/mL or µU/mL. One unit of DPP-IV activity is defined as the amount of enzyme that hydrolyzes the substrate to yield 1.0 µmol of AMC per minute at 37°C.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a fluorometric DPP-IV activity assay.
Signaling Pathways
Dipeptidyl peptidase-4 plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1).[6] GLP-1 potentiates glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.
Caption: DPP-IV mediated inactivation of GLP-1 signaling.
DPP-IV (also known as CD26) modulates the activity of various chemokines, thereby influencing immune cell trafficking and inflammation.[1][3] The cleavage of chemokines by DPP-IV can either inactivate them or alter their receptor specificity.
Caption: Modulation of chemokine activity by DPP-IV.
References
- 1. CD26/dipeptidylpeptidase IV—chemokine interactions: double‐edged regulation of inflammation and tumor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Chemokine Activity - A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Chemokine Activity – A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]
Storing and Stability of Gly-Pro-AMC Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of Gly-Pro-AMC hydrobromide, a widely used fluorogenic substrate for the enzyme Dipeptidyl peptidase-4 (DPP-IV). Adherence to proper storage and handling protocols is critical for ensuring the integrity and performance of this reagent in experimental assays.
Core Concepts: Storage and Stability
Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin) hydrobromide is a sensitive chemical that requires specific storage conditions to prevent degradation and maintain its functionality as a fluorogenic substrate. The stability of the compound is influenced by temperature, moisture, light, and the pH of the solution.
Solid Form Storage and Stability
The lyophilized powder of this compound is the most stable form of the compound. For long-term storage, it is recommended to keep the solid product in a tightly sealed container at -20°C, protected from light and moisture. Under these conditions, the compound can be stable for at least four years. For shorter durations, some suppliers indicate that the solid can be stored at 4°C. It is crucial to allow the vial to warm to room temperature before opening to prevent condensation, as the compound is hygroscopic.
Solution Storage and Stability
Once dissolved, the stability of this compound decreases. The choice of solvent and storage temperature are critical factors in maintaining its integrity.
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common solvents for preparing stock solutions. It is also soluble in water and PBS (pH 7.2).
-
Storage of Stock Solutions: Stock solutions in DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, solutions are generally stable for up to one month, while at -80°C, stability can be extended to six months. Solutions should be protected from light.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Lyophilized) | -20°C | ≥ 4 years | Protect from light and moisture. Allow to warm to room temperature before opening. |
| 4°C | Short-term | Protect from light and moisture. | |
| Solution (in DMSO/DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Accurate and reproducible results in enzymatic assays using this compound depend on the meticulous preparation of reagents and adherence to a validated protocol. The following sections detail the methodologies for preparing solutions and performing a standard Dipeptidyl peptidase-IV (DPP-IV) activity assay.
Preparation of Stock and Working Solutions
1. Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the vial of this compound to equilibrate to room temperature. b. Briefly centrifuge the vial to collect all the powder at the bottom. c. Prepare the required volume of high-purity, anhydrous DMSO. d. Under sterile conditions, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial (Molecular Weight: ~410.27 g/mol ), add approximately 243.7 µL of DMSO. e. Vortex thoroughly to ensure complete dissolution. f. Aliquot the stock solution into smaller, single-use volumes in light-protected tubes. g. Store the aliquots at -20°C or -80°C.
2. Working Solution Preparation: a. Thaw a single aliquot of the stock solution on ice, protected from light. b. Dilute the stock solution to the desired final concentration using the appropriate assay buffer (e.g., Tris-HCl, HEPES). The final concentration of the substrate in the assay typically ranges from 10 µM to 100 µM. c. It is recommended to prepare the working solution fresh on the day of the experiment.
Dipeptidyl Peptidase-IV (DPP-IV) Activity Assay Protocol
This protocol provides a general framework for a fluorometric DPP-IV activity assay. Specific parameters may need to be optimized based on the enzyme source and experimental conditions.
Materials:
-
This compound working solution
-
DPP-IV enzyme (recombinant or from biological samples)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare the Reaction Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the enzyme sample (or purified DPP-IV) to the sample wells.
-
For a negative control (blank), add 20 µL of Assay Buffer instead of the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
-
Initiate the Reaction:
-
Add 30 µL of the Gly-Pro-AMC working solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorometric reader, pre-set to 37°C.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 15-30 minutes. The excitation wavelength is typically around 360 nm, and the emission wavelength is around 460 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity (RFU) against time (minutes) for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope of RFU/min).
-
Subtract the V₀ of the blank wells from the V₀ of the sample wells to obtain the net DPP-IV activity.
-
Enzyme activity can be quantified by creating a standard curve using free 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Visualizations: Pathways and Workflows
Enzymatic Cleavage of Gly-Pro-AMC by DPP-IV
The following diagram illustrates the fundamental principle of the fluorometric assay. DPP-IV, a serine protease, specifically recognizes and cleaves the peptide bond between the proline and the AMC moiety of the Gly-Pro-AMC substrate. This cleavage releases the AMC fluorophore, which results in a significant increase in fluorescence.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV and subsequent fluorescence detection.
DPP-IV Signaling Pathway Overview
DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By cleaving these hormones, DPP-IV attenuates their ability to stimulate insulin (B600854) secretion. This pathway is a key target for the development of drugs to treat type 2 diabetes.
Methodological & Application
Application Notes and Protocols for Gly-Pro-AMC Hydrobromide Assay for Dipeptidyl Peptidase-IV (DPP-IV)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism.[1][2] It inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[1][2][3] Consequently, inhibiting DPP-IV is a key therapeutic strategy for managing type 2 diabetes.[1][4][5] The Gly-Pro-AMC hydrobromide assay is a sensitive and reliable fluorescence-based method for measuring DPP-IV activity and screening for its inhibitors.[1][4][6][7] This application note provides a detailed protocol for performing this assay.
The assay principle is based on the cleavage of the fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. This enzymatic reaction releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[1][8] The resulting increase in fluorescence intensity, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm, is directly proportional to the DPP-IV activity.[1][6][7][8][9]
Signaling Pathway and Assay Principle
Caption: DPP-IV enzyme cleaves the non-fluorescent Gly-Pro-AMC substrate, releasing the fluorescent AMC product. Inhibitors bind to DPP-IV, preventing substrate cleavage.
Experimental Protocols
This protocol is designed for a 96-well plate format, suitable for both enzyme activity determination and inhibitor screening.
Materials and Reagents
-
Human recombinant DPP-IV enzyme
-
This compound (DPP-IV substrate)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6][7]
-
DPP-IV Inhibitor (e.g., Sitagliptin) for positive control
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitors
-
96-well solid white or black plates (for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Reagent Preparation
-
DPP-IV Assay Buffer (1X): If using a 10X stock, dilute it with HPLC-grade water to a 1X working solution. For example, mix 3 ml of 10X buffer with 27 ml of water.[6][7] Store at -20°C for long-term storage.
-
DPP-IV Enzyme Stock Solution: Thaw the human recombinant DPP-IV on ice. Dilute the enzyme to the desired concentration in the 1X DPP-IV Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be optimized for the assay. A typical dilution might involve adding 480 µl of assay buffer to 120 µl of enzyme stock.[6][7] Keep the diluted enzyme on ice and use it within two hours.[6][7]
-
Gly-Pro-AMC Substrate Stock Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. The concentration can vary, for example, a 5 mM stock solution.[6][7]
-
Substrate Working Solution: Dilute the Gly-Pro-AMC stock solution in the 1X DPP-IV Assay Buffer to the desired final concentration. A common final concentration in the assay is 100 µM.[7] For example, to prepare a working solution for 60 wells, dilute 120 µl of a 5 mM stock with 2.88 ml of assay buffer.[7] This solution is stable for several hours at room temperature.[7]
-
Inhibitor Stock and Working Solutions: Prepare a stock solution of the DPP-IV inhibitor (e.g., Sitagliptin) in DMSO. Create serial dilutions of the inhibitor in the 1X DPP-IV Assay Buffer to generate a range of concentrations for testing.
Experimental Workflow
Caption: Step-by-step workflow for the DPP-IV inhibition assay, from reagent preparation to data analysis.
Assay Protocol for DPP-IV Inhibition
-
Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
-
100% Activity Control (No Inhibitor): Add 30 µl of assay buffer, 10 µl of vehicle (e.g., DMSO diluted in assay buffer), and 10 µl of the diluted DPP-IV enzyme solution.[1][6]
-
Inhibitor Wells: Add 30 µl of assay buffer, 10 µl of the respective inhibitor dilution, and 10 µl of the diluted DPP-IV enzyme solution.[1][6]
-
Blank (No Enzyme): Add 50 µl of assay buffer.[1] This is to measure the background fluorescence.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitors to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µl of the prepared substrate working solution to all wells.[1][6]
-
Incubation: Mix the contents of the wells and incubate the plate at 37°C for 30 minutes, protected from light.[1][6]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7][8][9]
Data Presentation
Table 1: Raw Fluorescence Data
| Well Type | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average (RFU) |
| Blank | ||||
| 100% Activity | ||||
| Inhibitor [Conc 1] | ||||
| Inhibitor [Conc 2] | ||||
| ... | ||||
| Positive Control (Sitagliptin) |
Table 2: Calculation of Percent Inhibition
| Inhibitor Concentration | Average RFU | Corrected RFU (Avg RFU - Blank RFU) | % Inhibition |
| 0 (100% Activity) | 0 | ||
| [Conc 1] | |||
| [Conc 2] | |||
| ... | |||
| Positive Control |
Formula for % Inhibition:
Table 3: Summary of IC₅₀ Values
| Inhibitor | IC₅₀ (µM) |
| Test Compound 1 | |
| Test Compound 2 | |
| ... | |
| Sitagliptin (Positive Control) |
The IC₅₀ value, which is the concentration of an inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the reagents, especially the assay buffer and substrate.
-
Ensure the plate is clean and suitable for fluorescence measurements.
-
-
Low Signal-to-Noise Ratio:
-
Optimize the enzyme concentration; it may be too low.
-
Increase the incubation time, but ensure the reaction remains in the linear range.
-
-
High Variability Between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix the contents of the wells thoroughly after each addition.
-
By following this detailed protocol, researchers can accurately measure DPP-IV activity and effectively screen for potential inhibitors, contributing to the development of new therapies for type 2 diabetes and other related conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. mcscro.com [mcscro.com]
- 3. promega.com [promega.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Preparation of Gly-Pro-AMC Hydrobromide Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide is a fluorogenic substrate widely used for the detection and quantification of Dipeptidyl Peptidase IV (DPP-IV) activity.[1][2][3][4] DPP-IV is a serine protease that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[4] Its involvement in these pathways has made it a significant therapeutic target, particularly for type 2 diabetes.[4] The enzymatic cleavage of the Gly-Pro dipeptide from the AMC fluorophore by DPP-IV results in a quantifiable increase in fluorescence, providing a sensitive and direct measure of enzyme activity.[3] Accurate and reproducible experimental results are contingent upon the correct preparation and handling of the Gly-Pro-AMC hydrobromide stock solution. This document provides a detailed protocol for the preparation, storage, and handling of this reagent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation and experimental design.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀BrN₃O₄ | [1][5] |
| Molecular Weight | 410.26 g/mol | [1][5] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% | [3][5] |
| Solubility in DMSO | 1 mg/mL[3], 10 mg/mL[3], 100 mg/mL (with ultrasonication)[1][2] | [1][2][3] |
| Solubility in Water | 100 mg/mL (with ultrasonication) | [1][2] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |
| Excitation Wavelength | 340-360 nm | [3] |
| Emission Wavelength | 440-460 nm | [3] |
| Storage (Solid) | 4°C, sealed from moisture and light | [1][5] |
| Storage (Stock Solution in Solvent) | -20°C for up to 1 month; -80°C for up to 6 months. Sealed from moisture and light. | [1][2][6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (newly opened recommended to avoid hygroscopic effects)[1]
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-equilibration of Reagents: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Substrate: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.10 mg of the solid substrate (Molecular Weight = 410.26 g/mol ).
-
Dissolution:
-
Transfer the weighed this compound to a suitable container (e.g., a 1.5 mL microcentrifuge tube).
-
Add the calculated volume of DMSO. For a 10 mM solution from 4.10 mg, add 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
-
Ultrasonication (if necessary): If the substrate does not fully dissolve with vortexing, place the tube in an ultrasonic bath for short intervals (e.g., 5-10 minutes) until the solution becomes clear.[1][2] Avoid prolonged sonication which can generate heat.
-
Aliquoting and Storage:
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. This minimizes freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][6] Ensure the containers are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Context
While Gly-Pro-AMC itself is not part of a signaling pathway, it is a tool to measure the activity of DPP-IV, which is integrated into various physiological pathways. The cleavage of Gly-Pro-AMC by DPP-IV is a terminal event that produces a fluorescent signal, allowing for the quantification of the enzyme's activity.
Caption: Measurement of DPP-IV activity using Gly-Pro-AMC.
Important Considerations
-
Solvent Purity: The use of high-purity, anhydrous DMSO is critical, as hygroscopic DMSO can significantly impact the solubility of this compound.[1]
-
Light Sensitivity: Protect the solid reagent and the stock solution from light to prevent photodegradation. Use amber vials or tubes wrapped in foil.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution should be avoided as it can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[1][6]
-
Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Gly-Pro-AMC Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-AMC hydrobromide is a fluorogenic substrate widely utilized for the detection of dipeptidyl peptidase IV (DPP-IV/CD26) activity. DPP-IV is a serine protease that plays a significant role in various physiological processes, including glucose metabolism and immune regulation, making it a key target in drug development, particularly for type 2 diabetes.[1][2][3] The enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for the sensitive quantification of enzyme activity.[4]
Physicochemical Properties and Solubility
This compound is typically a solid that is soluble in both aqueous and organic solvents. However, solubility can vary based on the solvent and the requirement for physical assistance such as sonication. It is crucial to use high-purity solvents to avoid interference in fluorescence-based assays. For instance, hygroscopic DMSO can significantly impact the solubility of the product.[5]
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[5] | 243.75 mM | Requires sonication.[5] Use of newly opened DMSO is recommended.[5] |
| 1 mg/mL[4] | 2.44 mM | ||
| Water | 100 mg/mL[5] | 243.75 mM | Requires sonication.[5] If used for stock solutions, sterile filter (0.22 µm) before use. |
| PBS (pH 7.2) | 10 mg/mL[4] | 24.38 mM | |
| DMF | 10 mg/mL[4] | 24.38 mM |
Enzymatic Reaction and Signaling Pathway
The fundamental application of this compound is as a substrate for DPP-IV. The enzyme specifically recognizes and cleaves the peptide bond between the proline residue and the AMC fluorophore. This cleavage event liberates AMC, which exhibits strong fluorescence upon excitation. The rate of AMC release is directly proportional to the DPP-IV activity.
Experimental Protocols
Preparation of Stock Solutions
a. DMSO Stock Solution (Recommended)
-
To prepare a 10 mM stock solution, dissolve 4.1 mg of this compound (MW: 410.26 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution.[5]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution is stable for up to 1 month, and at -80°C, it is stable for up to 6 months.[5]
b. Aqueous Stock Solution
-
To prepare a 10 mg/mL stock solution in PBS (pH 7.2), weigh the appropriate amount of this compound and add the corresponding volume of PBS.
-
Vortex and sonicate until the substrate is fully dissolved.[5]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store in aliquots at -20°C or -80°C. Note that aqueous solutions may be less stable over time compared to DMSO stocks.
DPP-IV Activity Assay Protocol
This protocol provides a general guideline for measuring DPP-IV activity in a 96-well plate format. Optimal conditions, such as substrate and enzyme concentrations, may need to be determined empirically for specific experimental setups.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Purified DPP-IV enzyme or biological sample (e.g., cell lysate, serum)
-
AMC standard for generating a standard curve
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Set up the Assay Plate:
-
Sample Wells: Add 50 µL of the diluted enzyme/sample to each well.
-
Blank/Negative Control Wells: Add 50 µL of DPP-IV Assay Buffer to wells without the enzyme/sample to measure background fluorescence.
-
Positive Control Wells (Optional): Add 50 µL of a known concentration of purified DPP-IV.
-
-
Initiate the Reaction:
-
Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The total volume in each well will be 100 µL.
-
-
Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Generate an AMC standard curve by plotting fluorescence intensity versus the concentration of free AMC.
-
Convert the background-subtracted fluorescence readings of the samples to the amount of AMC produced using the standard curve.
-
Calculate the DPP-IV activity, typically expressed as pmol/min or µmol/min of AMC produced per mg of protein.
-
Troubleshooting and Considerations
-
High Background Fluorescence: This can be due to contamination of reagents or the substrate itself. Ensure the use of high-purity solvents and reagents.
-
Low Signal: The enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters for your specific sample type.
-
Non-linear Reaction Rate: This could indicate substrate depletion or enzyme instability. Perform a time-course experiment to determine the linear range of the reaction.
-
Inner Filter Effect: At high substrate or product concentrations, fluorescence can be quenched. Ensure that the concentrations used are within the linear range of detection for your instrument.
By following these guidelines and protocols, researchers can effectively utilize this compound for the accurate and sensitive measurement of DPP-IV activity in a variety of research and drug development applications.
References
- 1. promega.in [promega.in]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for DPP-IV Inhibitor Screening using Gly-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[2][3][4] This document provides a detailed protocol for screening potential DPP-IV inhibitors using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The assay is based on the cleavage of Gly-Pro-AMC by DPP-IV, which releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).[2][5][6] The increase in fluorescence intensity is directly proportional to DPP-IV activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.[6]
Principle of the Assay
The fluorogenic substrate, Gly-Pro-AMC, is a non-fluorescent molecule. In the presence of DPP-IV, the enzyme specifically cleaves the bond between the proline residue and the AMC moiety. This enzymatic cleavage releases the free AMC, which is highly fluorescent and can be detected using a fluorescence plate reader. The rate of AMC release is a direct measure of DPP-IV activity. Potential inhibitors will compete with the substrate or otherwise reduce the enzymatic activity, leading to a decrease in the fluorescence signal.
Figure 1: Principle of the DPP-IV enzymatic reaction with Gly-Pro-AMC.
Materials and Reagents
A summary of the necessary materials and reagents is provided in the table below.
| Reagent/Material | Specifications | Storage |
| DPP-IV (Human, Recombinant) | Lyophilized or frozen solution | -80°C[5] |
| DPP-IV Substrate (Gly-Pro-AMC) | Provided as a stock solution (e.g., 5 mM in DMSO) | -20°C[3][5] |
| DPP-IV Assay Buffer (10X) | e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA | -20°C[5] |
| Positive Control Inhibitor (e.g., Sitagliptin) | Provided as a stock solution or solid | -20°C[5] |
| DMSO (Dimethyl Sulfoxide) | Anhydrous, for dissolving compounds | Room Temperature |
| 96-well black, flat-bottom microplate | For fluorescence measurements | Room Temperature |
| Fluorescence Microplate Reader | Capable of Ex/Em = 350-360/450-465 nm | N/A |
| Pipettes and Tips | Calibrated multichannel and single-channel pipettes | N/A |
| HPLC-grade Water | For buffer dilution | Room Temperature |
Experimental Protocol
Reagent Preparation
-
1X DPP-IV Assay Buffer : Prepare the 1X assay buffer by diluting the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X buffer with 27 mL of water.[2][5] Store on ice during the experiment.
-
DPP-IV Enzyme Solution : Thaw the recombinant human DPP-IV on ice. Dilute the enzyme to the desired working concentration with 1X DPP-IV Assay Buffer. The final concentration will need to be optimized for the specific enzyme lot and assay conditions. Keep the diluted enzyme on ice.[2][5]
-
DPP-IV Substrate Solution : Thaw the Gly-Pro-AMC stock solution. Dilute the substrate with 1X DPP-IV Assay Buffer to the final working concentration. A typical final concentration in the assay is 50-100 µM.[1][3]
-
Test Compound and Positive Control Dilutions : Prepare a stock solution of the test compounds and the positive control inhibitor (e.g., Sitagliptin) in DMSO.[6] Create a serial dilution of the compounds and the positive control in 1X DPP-IV Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.
Assay Procedure
The following workflow outlines the steps for performing the DPP-IV inhibitor screening assay in a 96-well plate format.
Figure 2: Experimental workflow for DPP-IV inhibitor screening.
Detailed Steps for Plate Setup (per well):
| Well Type | Assay Buffer | DPP-IV Enzyme | Inhibitor/Vehicle | Substrate Solution | Total Volume |
| Blank | 40 µL[5] | - | 10 µL of Vehicle[5] | 50 µL | 100 µL |
| 100% Activity Control | 30 µL[5] | 10 µL | 10 µL of Vehicle[5] | 50 µL | 100 µL |
| Positive Control | 30 µL[5] | 10 µL | 10 µL of Sitagliptin[5] | 50 µL | 100 µL |
| Test Compound | 30 µL[5] | 10 µL | 10 µL of Test Compound[5] | 50 µL | 100 µL |
-
Plate Mapping : Design the plate layout to include blanks (no enzyme), vehicle controls (100% enzyme activity), positive controls (known inhibitor), and test compounds at various concentrations. It is recommended to perform all measurements in triplicate.[2]
-
Reagent Addition :
-
Add the appropriate volume of 1X Assay Buffer to all wells.
-
Add 10 µL of the vehicle (e.g., 1X Assay Buffer with the same percentage of DMSO as the test compounds) to the blank and 100% activity control wells.[6]
-
Add 10 µL of the diluted positive control inhibitor to the positive control wells.[5]
-
Add 10 µL of the diluted test compounds to the respective wells.[5]
-
Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.[6]
-
-
Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[6]
-
Reaction Initiation : Add 50 µL of the DPP-IV substrate solution to all wells to start the enzymatic reaction.[5]
-
Incubation : Incubate the plate at 37°C for 30 minutes, protected from light.[5]
-
Fluorescence Measurement : Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2][5][6]
Data Analysis
-
Background Subtraction : Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation : Calculate the percentage of DPP-IV inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ (Fluorescence100% Activity - FluorescenceTest Compound) / Fluorescence100% Activity ] x 100
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. To determine the IC50 value, plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Expected Results
The table below shows representative data for a DPP-IV inhibitor screening experiment.
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition | IC50 (µM) |
| Blank | - | 50 | - | - |
| 100% Activity | - | 1050 | 0 | - |
| Sitagliptin | 0.01 | 950 | 10 | 0.018[6] |
| 0.1 | 550 | 50 | ||
| 1 | 150 | 90 | ||
| Test Compound X | 0.1 | 1000 | 5 | TBD |
| 1 | 800 | 25 | ||
| 10 | 500 | 55 | ||
| 100 | 200 | 85 |
Note: The IC50 value for Sitagliptin is approximately 18 nM.[6] The data presented here are for illustrative purposes.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Inactive enzyme or substrate- Incorrect filter settings | - Check the activity of the enzyme and the integrity of the substrate- Ensure the correct excitation and emission wavelengths are used |
| High background fluorescence | - Contaminated reagents or plate- Autofluorescence of test compounds | - Use fresh reagents and a new plate- Run a control with the test compound and substrate without the enzyme to check for autofluorescence |
| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing- Maintain a constant temperature during the assay |
| No inhibition by test compounds | - Inactive compounds- Compound precipitation | - Test a known active compound to validate the assay- Check the solubility of the compounds in the assay buffer |
References
Measuring Dipeptidyl Peptidase-IV (DPP-IV) Activity in Serum Samples using Gly-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, including the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inactivating these hormones, DPP-IV reduces insulin (B600854) secretion and contributes to hyperglycemia. Consequently, DPP-IV has emerged as a significant therapeutic target for the management of type 2 diabetes, with numerous inhibitors developed to enhance incretin action.[2][4]
This document provides detailed application notes and a comprehensive protocol for the measurement of DPP-IV activity in serum samples using the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This assay is a sensitive, robust, and widely used method for screening DPP-IV inhibitors and studying enzyme kinetics.[5]
Assay Principle
The assay is based on the enzymatic cleavage of the non-fluorescent substrate Gly-Pro-AMC by DPP-IV. This reaction releases the highly fluorescent product 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence microplate reader. The rate of AMC formation is directly proportional to the DPP-IV activity in the sample.[1][6]
Data Presentation
Table 1: Typical Serum DPP-IV Activity in Human Subjects
| Population | Mean DPP-IV Activity (U/L) | Standard Deviation (SD) | Reference |
| Healthy Adults | 35.9 | 12.3 | [7] |
| Healthy Subjects | 58 | 16 | [8] |
| Type 1 Diabetes | Significantly higher than controls | - | [9][10] |
| Type 2 Diabetes | Higher than controls | - | [1] |
Note: 1 Unit (U) is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under standard assay conditions.
Table 2: Kinetic and Assay Parameters
| Parameter | Value | Reference |
| Substrate | Gly-Pro-AMC | [5] |
| Excitation Wavelength | 350-360 nm | [4][11] |
| Emission Wavelength | 450-465 nm | [4][11] |
| Optimal pH | 7.5 - 8.7 | [12][13] |
| Assay Temperature | 37°C | [11] |
| Km for Gly-Pro-pNA* | ~691.9 µM | [2] |
*Note: The Km value for the chromogenic substrate Gly-Pro-pNA is provided as an estimate. The Km for the fluorogenic substrate Gly-Pro-AMC may vary.
Experimental Protocols
Materials and Reagents
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
-
DPP-IV Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA)[13]
-
Gly-Pro-AMC Substrate (Stock solution in DMSO, to be diluted in Assay Buffer)
-
7-Amino-4-methylcoumarin (AMC) Standard (Stock solution in DMSO, for standard curve)
-
DPP-IV Inhibitor (e.g., Sitagliptin) for control experiments[4]
-
Human serum samples
-
Purified water (HPLC-grade)
-
Phosphate Buffered Saline (PBS)
Reagent Preparation
-
DPP-IV Assay Buffer: Prepare a 100 mM HEPES buffer, pH 7.5. Add Bovine Serum Albumin (BSA) to a final concentration of 0.1 mg/mL.[13] Store at 4°C.
-
Gly-Pro-AMC Substrate Working Solution: Dilute the Gly-Pro-AMC stock solution in DPP-IV Assay Buffer to the desired final concentration (e.g., 50 µM).[13] Prepare this solution fresh before each experiment and protect it from light.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC powder in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the AMC Standard Stock Solution in DPP-IV Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20 µM).
Experimental Workflow Diagram
Caption: Workflow for DPP-IV Activity Assay in Serum.
Assay Protocol
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Use the clear supernatant for the assay. Samples can be diluted in DPP-IV Assay Buffer if the activity is expected to be high.
-
-
Assay Plate Setup:
-
Add 50 µL of the AMC Standard Curve Solutions to designated wells of the 96-well plate.
-
Add 50 µL of DPP-IV Assay Buffer to the "Blank" wells (no enzyme).
-
Add 50 µL of the serum samples to the "Sample" wells.
-
For inhibitor controls, pre-incubate the serum sample with the DPP-IV inhibitor (e.g., Sitagliptin) for 10-15 minutes at 37°C before adding the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC Substrate Working Solution to all wells (except the AMC standard curve wells, where 50 µL of Assay Buffer should be added to bring the final volume to 100 µL). The final volume in all wells will be 100 µL.
-
Mix the contents of the wells gently by shaking the plate for 30 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint measurement after a fixed incubation time (e.g., 30 minutes).[11] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4][11]
-
Data Analysis
-
Standard Curve:
-
Subtract the fluorescence reading of the blank (0 µM AMC) from all standard readings.
-
Plot the net fluorescence values against the corresponding AMC concentrations to generate a standard curve.
-
Determine the linear equation of the standard curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.
-
-
DPP-IV Activity Calculation:
-
For kinetic assays, determine the rate of increase in fluorescence (Vmax) for each sample by calculating the slope of the linear portion of the fluorescence versus time plot.
-
For endpoint assays, subtract the fluorescence of the blank from the sample readings.
-
Convert the fluorescence values (or rate of fluorescence increase) into the concentration of AMC produced using the standard curve equation.
-
Calculate the DPP-IV activity in the serum sample using the following formula:
Activity (U/L) = (Amount of AMC produced (µmol) / (Incubation time (min) x Sample volume (L))) x Dilution factor
One unit (U) of DPP-IV activity is defined as the amount of enzyme that hydrolyzes 1 µmole of Gly-Pro-AMC per minute at 37°C.
-
Signaling Pathway Diagram
While DPP-IV itself is an enzyme and not part of a classical signaling pathway in the same way as a receptor tyrosine kinase, its action has a direct impact on signaling cascades regulated by its substrates. The diagram below illustrates the role of DPP-IV in the inactivation of GLP-1 and its downstream effects.
Caption: Role of DPP-IV in GLP-1 signaling.
References
- 1. Serum Levels of Soluble CD26/Dipeptidyl Peptidase-IV in Type 2 Diabetes Mellitus and Its Association with Metabolic Syndrome and Therapy with Antidiabetic Agents in Malaysian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Plasma dipeptidyl peptidase IV activity and measures of body composition in apparently healthy people - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Elevated serum dipeptidyl peptidase-4 activity in type 1 diabetes mellitus: a direct comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Significant elevation of serum dipeptidyl peptidase-4 activity in young-adult type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
High-Throughput Screening Assay for Protease Activity Using Gly-Pro-AMC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay utilizing the fluorogenic substrate Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This assay is a robust and sensitive method for measuring the activity of proteases that cleave dipeptides from the N-terminus of polypeptides with a proline residue at the penultimate position. A primary target for this assay is Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1][2] The protocols provided are suitable for screening large compound libraries to identify potential enzyme inhibitors.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[2][3] It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By cleaving these hormones, DPP-IV diminishes their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release.[5] Therefore, inhibitors of DPP-IV are an important class of therapeutics for managing type 2 diabetes.[1]
The Gly-Pro-AMC assay is a simple, fast, and flexible method ideal for high-throughput screening of DPP-IV inhibitors.[2] The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate Gly-Pro-AMC by DPP-IV. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety. The resulting fluorescence, measured at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm, is directly proportional to the enzyme's activity.[3][6]
Data Presentation
Table 1: Assay Performance and Quality Control
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the separation between the distributions of the positive and negative controls.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between positive and negative controls. Highly reliable for HTS.[7][8] |
| 0 to 0.5 | Marginal Assay | Minimal to acceptable separation. May require optimization for reliable screening.[7][8] |
| < 0 | Poor Assay | Overlapping distributions of controls. Unsuitable for HTS without significant optimization.[7][8] |
Table 2: IC₅₀ Values of Known DPP-IV Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | IC₅₀ Value | Biological Matrix | Reference |
| Sitagliptin | 0.2 µM | Human Serum | [9][10] |
| Sitagliptin | 0.6 µM | Caco-2 Cells (in situ) | [9][10] |
| Vildagliptin | 20.82 nM | Recombinant Human DPP-IV | [11] |
| Diprotin A | 7.83 µM | Human Serum | [12] |
| IPI (peptide) | 5.95 ± 0.91 μM | Recombinant Human DPP-IV | [13] |
| Lup1 (peptide) | 207.5 µM | Caco-2 Cells (in situ) | [9][10] |
| Soy1 (peptide) | 223.2 µM | Caco-2 Cells (in situ) | [9][10] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)
-
Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC)
-
Buffer: DPP-IV Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA).[14]
-
Inhibitor: Known DPP-IV inhibitor for positive control (e.g., Sitagliptin)
-
Solvent: DMSO for dissolving compounds
-
Microplates: 96-well or 384-well black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader with excitation/emission filters for 350-380 nm and 450-465 nm.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Purified Enzyme)
This protocol is designed for screening compound libraries against purified recombinant DPP-IV.
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute in DPP-IV Assay Buffer to the desired final concentration (e.g., 50 µM).[9][10][14]
-
Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Serially dilute in DPP-IV Assay Buffer to the desired concentrations.
-
Dilute the recombinant DPP-IV enzyme in DPP-IV Assay Buffer to the appropriate working concentration.
-
-
Assay Procedure:
-
Add 40 µL of DPP-IV Assay Buffer to each well of the microplate.
-
Add 10 µL of the diluted test compounds, positive control, or DMSO (for negative control) to the respective wells.
-
Add 10 µL of the diluted DPP-IV enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 10 µL of DPP-IV Assay Buffer.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.[6]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[6][13]
-
Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO).
-
Determine the IC₅₀ values for active compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Ex Vivo DPP-IV Inhibition Assay (Human Serum)
This protocol is adapted for measuring DPP-IV activity and inhibition in a more physiologically relevant matrix.
-
Sample and Reagent Preparation:
-
Obtain human serum from freshly collected venous blood.
-
Prepare stock solutions of Gly-Pro-AMC, test compounds, and a positive control inhibitor as described in Protocol 1.
-
-
Assay Procedure:
-
Aliquot 40 µL of human serum into each well of a black 96-well plate.[10]
-
Add 10 µL of the diluted test compounds, positive control, or solvent to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1 to 24 hours, depending on inhibitor characteristics).[10]
-
Add 50 µL of Gly-Pro-AMC substrate solution to each well to achieve the desired final concentration (e.g., 50 µM).[10]
-
Immediately begin kinetic measurements of fluorescence intensity (excitation 350 nm, emission 450 nm) every minute for 10-30 minutes.[10]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percentage of inhibition based on the reaction rates.
-
Determine the IC₅₀ values as described in Protocol 1.
-
Mandatory Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: DPP-IV inactivates GLP-1, reducing insulin secretion and impacting glucose levels.
Experimental Workflow for HTS of DPP-IV Inhibitors
Caption: High-throughput screening workflow for identifying DPP-IV inhibitors.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. abcam.com [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assay.dev [assay.dev]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. mdpi.com [mdpi.com]
- 10. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. acu.edu.in [acu.edu.in]
- 13. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Application Note: Kinetic Analysis of Dipeptidyl Peptidase-IV (DPP-IV) using Gly-Pro-AMC Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] It plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides that have a proline or alanine (B10760859) residue at the penultimate position.[2] Key substrates for DPP-IV include the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] By inactivating these hormones, DPP-IV attenuates insulin (B600854) secretion. Consequently, DPP-IV has emerged as a significant therapeutic target for the management of type 2 diabetes, with inhibitors designed to prolong the action of incretins.[4]
This application note provides a detailed protocol for determining the kinetic parameters (Km and Vmax) of DPP-IV using the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). The assay is based on the enzymatic cleavage of the non-fluorescent Gly-Pro-AMC substrate by DPP-IV, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group.[5] The rate of AMC release is directly proportional to DPP-IV activity and can be monitored in real-time using a fluorescence plate reader.[6]
Signaling Pathway Context: DPP-IV in Glucose Homeostasis
DPP-IV is a key regulator in the incretin signaling pathway. Following food intake, incretins like GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-IV rapidly inactivates these hormones, thus terminating their insulinotropic effect. Inhibition of DPP-IV enhances and prolongs the action of incretins, leading to improved glycemic control.[7]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. prospecbio.com [prospecbio.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
- 7. promega.com [promega.com]
Application Notes and Protocols for Cell-Based DPP-IV Assay Using Gly-Pro-AMC Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a cell-based Dipeptidyl Peptidase IV (DPP-IV) assay using the fluorogenic substrate Gly-Pro-AMC hydrobromide. This assay is a robust and sensitive method for screening DPP-IV inhibitors and studying enzyme activity directly in a cellular context.
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position.[1][2][3] A key function of DPP-IV is the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are vital for stimulating insulin (B600854) secretion.[2][3][4] Consequently, inhibiting DPP-IV is a therapeutic strategy for managing type 2 diabetes.[1][5]
The substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide, is a sensitive and specific fluorogenic substrate for DPP-IV.[1][6][7] Upon cleavage by DPP-IV, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be quantified to determine enzyme activity.[7][8] This assay format is simple, rapid, and well-suited for high-throughput screening.[1]
I. Principle of the Assay
The cell-based DPP-IV assay quantifies the enzymatic activity of DPP-IV present on the surface of cultured cells. The fluorogenic substrate, this compound, is added to the cell culture. DPP-IV expressed on the cell membrane cleaves the Gly-Pro dipeptide from the non-fluorescent substrate, releasing the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the DPP-IV activity.
II. Experimental Protocols
This section provides detailed methodologies for performing a cell-based DPP-IV assay.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) | Storage |
| This compound | MedChemExpress (HY-112613) | -20°C, protected from light |
| Caco-2 or HepG-2 cells | ATCC | Liquid Nitrogen / 37°C, 5% CO2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | -20°C |
| Penicillin-Streptomycin | Gibco | -20°C |
| Phosphate-Buffered Saline (PBS), Ca++/Mg++ free | Gibco | Room Temperature |
| Trypsin-EDTA | Gibco | -20°C |
| 96-well black, clear-bottom tissue culture plates | Corning | Room Temperature |
| Sitagliptin (Positive Control Inhibitor) | Sigma-Aldrich | -20°C |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Room Temperature |
| Fluorescence microplate reader | (e.g., Synergy H1, BioTek Instruments) | N/A |
Reagent Preparation
-
Cell Culture Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in aliquots, protected from light.
-
Working Substrate Solution (50 µM): Dilute the 10 mM stock solution in PBS (Ca++/Mg++ free) to a final concentration of 50 µM. Prepare fresh before each experiment.[2][6]
-
Sitagliptin Stock Solution (10 mM): Dissolve Sitagliptin in DMSO. Store at -20°C in aliquots.
-
Test Compound/Inhibitor Solutions: Prepare stock solutions of test compounds in DMSO. Further dilute to desired concentrations in PBS.
Cell Culture and Seeding
-
Culture Caco-2 or HepG-2 cells in T-75 flasks with complete cell culture medium at 37°C in a humidified incubator with 5% CO2. HepG-2 cells are known to have high DPP-IV activity.[9]
-
For the assay, detach cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of medium.[2]
-
Culture the cells for 2 days to reach confluence.[2]
Assay Procedure
-
On the day of the experiment, carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS (Ca++/Mg++ free).[2]
-
For inhibitor screening:
-
Add 50 µL of PBS to the control wells.
-
Add 50 µL of the test compound dilutions to the respective wells.
-
Add 50 µL of a known inhibitor like Sitagliptin (e.g., 1 µM final concentration) to the positive control wells.[2]
-
Incubate the plate at 37°C for 10-60 minutes. A 1-hour pre-incubation with the inhibitor is a common practice.[2]
-
-
Initiate the enzymatic reaction by adding 50 µL of the 50 µM Gly-Pro-AMC working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 10-30 minutes.[2] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.[6][7]
III. Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this assay.
| Parameter | Typical Value/Range | Reference |
| Cell Seeding Density | 5 x 10^4 cells/well | [2] |
| Cell Culture Duration | 2 days | [2] |
| Gly-Pro-AMC Concentration | 50 µM | [2][6] |
| Excitation Wavelength | 350-360 nm | [6][7] |
| Emission Wavelength | 450-460 nm | [6][7] |
| Kinetic Reading Interval | 1-2 minutes | [2] |
| Kinetic Reading Duration | 10-30 minutes | [1][2] |
| Sitagliptin IC50 (Caco-2 cells) | ~0.6 µM | [2] |
| Sitagliptin IC50 (HepG-2 cells) | ~15.97 µM | [9] |
Data Analysis
-
Calculate the rate of reaction (V₀): For each well, determine the initial velocity of the reaction by plotting fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces DPP-IV activity by 50%.
IV. Visualizations
Enzymatic Reaction of DPP-IV
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcscro.com [mcscro.com]
- 4. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Enzyme Activity from Gly-Pro-AMC Assay Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-AMC (Glycyl-L-Proline-7-amino-4-methylcoumarin) assay is a highly sensitive and widely used fluorometric method for measuring the activity of enzymes that cleave the Gly-Pro dipeptide from the N-terminus of substrates. A prominent example of such an enzyme is Dipeptidyl Peptidase-4 (DPP4), a serine protease involved in various physiological processes, including glucose metabolism. DPP4 is a significant therapeutic target for type 2 diabetes.[1] This assay relies on the fluorogenic substrate Gly-Pro-AMC, which is virtually non-fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC liberation, measured by its fluorescence, is directly proportional to the enzyme's activity.
This document provides detailed protocols for determining enzyme activity using the Gly-Pro-AMC assay, including the preparation of an AMC standard curve for the accurate quantification of product formation and the subsequent calculation of enzyme activity.
Principle of the Assay
The fundamental principle of the Gly-Pro-AMC assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a fluorescent product.
-
Substrate: Gly-Pro-AMC
-
Enzyme: e.g., Dipeptidyl Peptidase IV (DPP4)
-
Products: Gly-Pro + 7-amino-4-methylcoumarin (AMC)
The released AMC molecule is highly fluorescent, with an excitation wavelength typically around 360-380 nm and an emission wavelength of approximately 460 nm.[2][3] By monitoring the increase in fluorescence over time, the rate of the enzymatic reaction can be determined.
Data Presentation
Table 1: Typical Reagent Concentrations and Volumes for a 96-well Plate Assay
| Reagent | Stock Concentration | Volume per Well | Final Concentration |
| Assay Buffer | 1X | 50 µL | 1X |
| Enzyme Sample | Varies | 10 µL | Varies |
| Gly-Pro-AMC Substrate | 1 mM in DMSO | 10 µL | 100 µM |
| Total Volume | 100 µL |
Table 2: Example AMC Standard Curve Preparation
| Standard | AMC Stock (10 µM) Volume | Assay Buffer Volume | Final AMC Concentration (pmol/well) |
| S0 (Blank) | 0 µL | 100 µL | 0 |
| S1 | 2 µL | 98 µL | 20 |
| S2 | 4 µL | 96 µL | 40 |
| S3 | 6 µL | 94 µL | 60 |
| S4 | 8 µL | 92 µL | 80 |
| S5 | 10 µL | 90 µL | 100 |
Experimental Protocols
Materials and Reagents
-
Gly-Pro-AMC substrate (e.g., from Sigma-Aldrich, MedchemExpress)[4]
-
7-amino-4-methylcoumarin (AMC) standard (e.g., from Sigma-Aldrich)
-
Enzyme source (e.g., purified DPP4, cell lysate, or plasma sample)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 140 mM NaCl and 10 mM KCl)[3]
-
DMSO for dissolving substrate and standard
-
Black, clear-bottom 96-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader with filters for Ex/Em = 360/460 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Preparation of an AMC Standard Curve
An AMC standard curve is essential for converting the relative fluorescence units (RFU) measured in the assay into the molar amount of product formed.[2][5]
-
Prepare a 1 mM AMC stock solution: Dissolve the appropriate amount of AMC powder in DMSO.
-
Prepare a 10 µM working solution: Dilute the 1 mM AMC stock solution 1:100 in Assay Buffer.
-
Set up the standard curve in a 96-well plate: In triplicate, add the volumes of the 10 µM AMC working solution and Assay Buffer as detailed in Table 2 to achieve a range of AMC concentrations.
-
Measure fluorescence: Read the fluorescence of the plate at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Plot the standard curve: Subtract the average fluorescence of the blank (S0) from the fluorescence readings of all other standards. Plot the background-subtracted fluorescence (RFU) on the y-axis against the known amount of AMC (pmol/well) on the x-axis.
-
Determine the linear regression equation: Calculate the slope of the linear portion of the curve (y = mx + c), where 'm' represents the slope (RFU per pmol of AMC).
Protocol 2: Enzyme Activity Assay
This protocol is designed for a 96-well plate format and can be performed as either a kinetic or endpoint assay.
-
Prepare samples: Dilute the enzyme samples (e.g., cell lysates, plasma) to the desired concentration in Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.
-
Prepare controls:
-
Blank (No Enzyme Control): Add Assay Buffer instead of the enzyme solution. This is crucial for subtracting background fluorescence.[2]
-
Positive Control: A known concentration of purified, active enzyme.
-
-
Set up the reaction plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted enzyme sample or control to the appropriate wells.
-
For sample blanks to account for inhibitor effects, a specific inhibitor can be added.
-
-
Initiate the enzymatic reaction: Add 40 µL of the Master Reaction Mix (containing the Gly-Pro-AMC substrate) to each well. Mix the contents of the wells thoroughly, for example, by using a horizontal shaker or by pipetting.
-
Incubate and measure fluorescence:
-
Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-5 minutes for a period of 30-60 minutes.[2]
-
Endpoint Assay: Incubate the plate at 37°C for a defined period (e.g., 30 or 60 minutes). After incubation, stop the reaction (if necessary) and measure the final fluorescence intensity.
-
-
Protect from light: During incubation, it is important to protect the plate from light to prevent photobleaching of the AMC fluorophore.
Protocol 3: Protein Concentration Determination
To calculate the specific activity of the enzyme, the total protein concentration in the sample must be determined. Standard methods such as the Bradford or BCA protein assay can be used.
-
Prepare a standard curve using a known concentration of a standard protein, such as bovine serum albumin (BSA).
-
Measure the absorbance of the unknown samples.
-
Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Data Analysis and Calculation of Enzyme Activity
-
Background Subtraction: Subtract the average fluorescence reading of the "no enzyme" control from all experimental readings.
-
Determine the rate of reaction (for kinetic assays): Plot the background-subtracted fluorescence (RFU) against time (in minutes). The slope of the linear portion of this curve represents the initial reaction velocity (V₀) in RFU/min.
-
Convert RFU to pmol of AMC: Use the slope from the AMC standard curve to convert the RFU values (for endpoint assays) or the reaction rate (for kinetic assays) into the amount of AMC produced.
-
Amount of AMC (pmol) = (Sample RFU - Blank RFU) / Slope of Standard Curve
-
-
Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Enzyme Activity (pmol/min) = (Amount of AMC in pmol) / Incubation time (min)
-
-
Calculate Enzyme Activity in the Sample (U/mL):
-
Enzyme Activity (U/mL) = [ (pmol/min) / (Volume of enzyme in µL) ] * (1 µmol / 1,000,000 pmol) * (1000 µL / 1 mL)
-
-
Calculate Specific Enzyme Activity (U/mg):
-
Specific Activity (U/mg) = (Enzyme Activity in U/mL) / (Protein concentration in mg/mL)
-
Mandatory Visualizations
Caption: Experimental workflow for the Gly-Pro-AMC enzyme assay.
Caption: Simplified DPP4 signaling pathway in glucose homeostasis.
References
Application Notes and Protocols for Gly-Pro-AMC Hydrobromide Assay: Essential Controls for Reliable DPP4 Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gly-Pro-AMC hydrobromide assay is a widely utilized fluorometric method for measuring the activity of Dipeptidyl peptidase IV (DPP4), a serine protease of significant interest in drug discovery, particularly for the treatment of type 2 diabetes.[1][2][3][4] DPP4 plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1.[1][2] This assay relies on the enzymatic cleavage of the non-fluorescent substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP4. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), and the resulting fluorescence intensity is directly proportional to the enzyme's activity.[1][3][5][6]
Accurate and reproducible results in this assay are contingent upon the implementation of a comprehensive set of controls. These controls are essential to validate the assay's performance, identify potential sources of error, and ensure the reliability of the data, especially when screening for DPP4 inhibitors. This document provides a detailed guide to the necessary controls for a robust this compound assay.
Assay Principle
The fundamental principle of the Gly-Pro-AMC assay is the enzymatic reaction catalyzed by DPP4.
Essential Controls for the Gly-Pro-AMC Assay
To ensure the integrity of experimental data, the following controls must be included in every assay plate.
No-Enzyme Control (Blank)
-
Purpose: To determine the background fluorescence of the assay components, including the substrate and assay buffer.[7] The signal from this control is considered the baseline and is subtracted from all other measurements.
-
Composition: Contains all assay components (buffer, substrate, and vehicle) except the DPP4 enzyme.[1]
-
Protocol:
-
Add assay buffer to the designated wells.
-
Add the same volume of vehicle (e.g., DMSO) as used in the test compound wells.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate and read the fluorescence alongside other samples.
-
Vehicle Control (100% Activity)
-
Purpose: To measure the maximum activity of the DPP4 enzyme in the absence of any inhibitor.[1] This control represents the 100% or uninhibited enzyme activity and is used as a reference to calculate the percent inhibition by test compounds.
-
Composition: Contains the DPP4 enzyme, substrate, and the vehicle (e.g., DMSO) used to dissolve the test compounds.
-
Protocol:
-
Add the DPP4 enzyme and assay buffer to the designated wells.
-
Add the vehicle at the same final concentration as in the test compound wells.
-
Pre-incubate the enzyme and vehicle for a short period (e.g., 10-15 minutes) at the assay temperature (typically 37°C).[1]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate and monitor the fluorescence over time.
-
Positive Control (Inhibitor)
-
Purpose: To confirm that the assay can detect inhibition and to assess the consistency of the assay performance over time. A known DPP4 inhibitor is used at a concentration expected to produce a significant and reproducible level of inhibition.
-
Composition: Contains the DPP4 enzyme, substrate, and a known DPP4 inhibitor (e.g., Sitagliptin, Vildagliptin, or Berberine).[1][2][8]
-
Protocol:
-
Add the DPP4 enzyme and assay buffer to the designated wells.
-
Add the positive control inhibitor at a known, effective concentration.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate and measure the fluorescence. The activity should be significantly lower than the vehicle control.
-
Test Compound Controls
To accurately assess the effect of test compounds and rule out potential artifacts, several compound-specific controls are necessary.
-
Purpose: To measure the intrinsic fluorescence of the test compound at the assay's excitation and emission wavelengths.[9] Some compounds naturally fluoresce, which can lead to false-negative results (apparent lower inhibition).[10][11]
-
Composition: Contains assay buffer and the test compound at the same concentration as in the main experiment, but without the DPP4 enzyme and substrate.
-
Protocol:
-
Purpose: To determine if the test compound interferes with the fluorescence of the product, AMC (quenching). Quenching can lead to false-positive results (apparent higher inhibition).[9][11]
-
Composition: Contains assay buffer, the fluorescent product AMC at a concentration similar to that produced in the vehicle control wells, and the test compound.
-
Protocol:
-
Add assay buffer, a known concentration of AMC standard, and the test compound to designated wells.
-
Incubate under the same conditions as the main assay.
-
Measure the fluorescence. A decrease in fluorescence compared to a control with AMC and vehicle (no test compound) indicates quenching.[9]
-
Experimental Workflow with Controls
The following diagram illustrates a typical experimental workflow incorporating all the essential controls for screening a test compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Recombinant human DPP4 enzyme
-
This compound substrate
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[2][13]
-
Test compounds
-
Vehicle (e.g., DMSO)
-
AMC (7-Amino-4-methylcoumarin) standard
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare DPP4 Assay Buffer.
-
Dilute the DPP4 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[9]
-
Prepare a stock solution of Gly-Pro-AMC substrate. The final concentration in the assay is typically around 100 µM.[2]
-
Prepare stock solutions of the positive control inhibitor and test compounds in the appropriate vehicle (e.g., DMSO).
-
-
Assay Plate Setup (in triplicate):
-
Blank Wells: Add 40 µL of Assay Buffer and 10 µL of vehicle.
-
Vehicle Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP4 enzyme, and 10 µL of vehicle.
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP4 enzyme, and 10 µL of the positive control inhibitor solution.
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP4 enzyme, and 10 µL of the test compound solution.
-
Autofluorescence Control Wells: Add 40 µL of Assay Buffer and 10 µL of the test compound solution.
-
Quenching Control Wells: Add 30 µL of Assay Buffer, 10 µL of AMC standard solution, and 10 µL of the test compound solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[1]
-
-
Reaction Initiation:
-
Add 50 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
Data Presentation and Analysis
Summarize the raw fluorescence data in a structured table.
Table 1: Raw Fluorescence Units (RFU) at 30 minutes
| Well Type | Replicate 1 | Replicate 2 | Replicate 3 | Average RFU |
| Blank | 150 | 155 | 148 | 151 |
| Vehicle Control | 8500 | 8650 | 8575 | 8575 |
| Positive Control (Sitagliptin 100 nM) | 950 | 975 | 960 | 962 |
| Test Compound (10 µM) | 4200 | 4150 | 4225 | 4192 |
| Autofluorescence Control | 250 | 245 | 252 | 249 |
| Quenching Control | 8450 | 8500 | 8475 | 8475 |
Data Analysis:
-
Correct for Background Fluorescence: Subtract the average RFU of the Blank wells from all other wells.
-
Correct for Autofluorescence: Subtract the average RFU of the Autofluorescence Control from the corresponding Test Compound wells.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Corrected RFU of Test Compound / Corrected RFU of Vehicle Control)) * 100
-
Table 2: Calculated Percent Inhibition
| Compound | Concentration | Average Corrected RFU | % Inhibition |
| Vehicle Control | - | 8424 | 0% |
| Positive Control (Sitagliptin) | 100 nM | 811 | 90.4% |
| Test Compound | 10 µM | 3792 | 55.0% |
A quenching effect would be noted if the RFU of the Quenching Control is significantly lower than a control containing only buffer, AMC, and vehicle. If quenching is observed, data correction methods may be necessary.
Conclusion
The diligent implementation of the controls outlined in these application notes is paramount for obtaining accurate and reliable data from the this compound assay. By systematically accounting for background fluorescence, enzyme activity, known inhibition, and potential compound interference, researchers can confidently assess the activity of DPP4 and the inhibitory potential of test compounds, thereby ensuring the integrity of their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]
Application Notes and Protocols for Gly-Pro-AMC in 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized for the detection of dipeptidyl peptidase IV (DPP-IV/CD26) and Fibroblast Activation Protein (FAP) activity.[1][2][3] This substrate is particularly well-suited for high-throughput screening (HTS) in a 96-well plate format due to its simple, rapid, and sensitive nature.[1] The assay's principle lies in the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent Gly-Pro-AMC molecule, which liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group. The resulting fluorescence can be measured to quantify enzyme activity. This method offers improved sensitivity over colorimetric assays, allowing for the use of less enzyme.[1]
DPP-IV is a serine protease involved in various physiological processes, including glucose homeostasis, immune regulation, and signal transduction.[1] Its role in inactivating incretin (B1656795) hormones makes it a significant therapeutic target for type II diabetes.[1] FAP is another serine protease that is highly expressed in the tumor microenvironment and is implicated in cancer progression, making it a target for cancer therapy and diagnostics.[4][5] The use of Gly-Pro-AMC in a 96-well format provides a robust platform for screening potential inhibitors of these enzymes in drug discovery programs.[6]
Biochemical Principle
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond between the proline residue and the AMC fluorophore. This reaction is catalyzed by enzymes with dipeptidyl peptidase activity that recognize the Gly-Pro sequence.
Figure 1: Biochemical cleavage of Gly-Pro-AMC.
Upon cleavage, the liberated AMC molecule exhibits strong fluorescence with excitation and emission maxima around 350-380 nm and 440-465 nm, respectively.[2][7][8] The rate of fluorescence increase is directly proportional to the enzyme activity.
Applications
-
Enzyme Activity Assays: Direct measurement of DPP-IV and FAP activity in purified enzyme preparations, cell lysates, and biological fluids like plasma and serum.[1][9][10]
-
High-Throughput Screening (HTS) for Inhibitors: Screening of compound libraries to identify potential inhibitors of DPP-IV and FAP for therapeutic development.[1][6]
-
Enzyme Kinetics: Determination of kinetic parameters such as Km and Vmax for DPP-IV and FAP with the Gly-Pro-AMC substrate.
-
Drug Development: Evaluating the potency and selectivity of candidate drug molecules targeting these proteases.[6]
Data Summary
The following tables summarize key quantitative data for Gly-Pro-AMC assays.
| Parameter | Value | Enzyme Target(s) | Reference(s) |
| Excitation Wavelength (λex) | 350 - 380 nm | DPP-IV, FAP | [2][8] |
| Emission Wavelength (λem) | 440 - 465 nm | DPP-IV, FAP | [7][8] |
| Typical Substrate Concentration | 40 - 100 µM | DPP-IV, FAP | [4][9] |
| Typical Incubation Time | 15 - 40 minutes | DPP-IV, FAP | [9][11] |
| Assay Format | 96-well black plates | DPP-IV, FAP | [9] |
Table 1: General Assay Parameters for Gly-Pro-AMC.
| Enzyme | IC50 Value (Inhibitor) | Substrate Concentration | Reference |
| DPP-IV | 31.8 nM (MK 431) | 40 µM | [9] |
| DPP-IV | 16.5 nM (MK 431) | Not Specified | [9] |
Table 2: Example IC50 Values Determined Using Gly-Pro-AMC Assay.
Experimental Protocols
Materials and Reagents
-
Gly-Pro-AMC substrate (stock solution typically prepared in DMSO)
-
Purified recombinant DPP-IV or FAP enzyme
-
Assay Buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5 for FAP; 50 mM HEPES, pH 7.8, with 80 mM MgCl₂, 140 mM NaCl, and 1% BSA for DPP-IV)[9]
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with appropriate filters
-
Test compounds (for inhibitor screening)
-
Positive control inhibitor (e.g., Sitagliptin for DPP-IV)[12]
-
DMSO (for dissolving substrate and compounds)
Experimental Workflow
Figure 2: General workflow for a 96-well plate assay.
Detailed Protocol for DPP-IV Activity Assay
-
Reagent Preparation:
-
Prepare Assay Buffer (50 mM HEPES, pH 7.8, 80 mM MgCl₂, 140 mM NaCl, 1% BSA).[9]
-
Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO. Further dilute in Assay Buffer to the desired working concentration (e.g., 80 µM for a final concentration of 40 µM).[9]
-
Dilute recombinant human DPP-IV in Assay Buffer to the desired concentration (e.g., 1 ng/µL). The optimal concentration should be determined empirically.[9]
-
For inhibitor screening, prepare serial dilutions of test compounds in DMSO and then dilute in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of the diluted DPP-IV enzyme solution to each well of a 96-well black plate.
-
For inhibitor screening, add a small volume (e.g., 1-5 µL) of the test compound or control inhibitor to the wells and pre-incubate for 10-15 minutes at 37°C.
-
To initiate the reaction, add 50 µL of the Gly-Pro-AMC substrate solution to each well. The final reaction volume will be 100 µL.[9]
-
Include appropriate controls:
-
Blank: 50 µL Assay Buffer + 50 µL substrate solution (to measure background fluorescence).[13]
-
No Enzyme Control: 50 µL Assay Buffer + 50 µL substrate solution.
-
Positive Control (for inhibition): 50 µL enzyme + known inhibitor + 50 µL substrate.
-
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[12] Measurements can be taken in kinetic mode or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute or converted to pmol of AMC released per minute using a standard curve of free AMC.
-
For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control and determine IC50 values by fitting the data to a dose-response curve.
-
Signaling Pathway Context
DPP-IV plays a crucial role in glucose metabolism by degrading incretin hormones like Glucagon-Like Peptide-1 (GLP-1). Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and improved glucose control.
Figure 3: Role of DPP-IV in GLP-1 signaling.
Troubleshooting and Considerations
-
High Background Fluorescence: Gly-Pro-AMC can have some background fluorescence.[13] It is crucial to subtract the fluorescence of a no-enzyme control from all measurements. Ensure the purity of the substrate.
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear kinetics. It is important to work within a linear range of detection for both the substrate and the enzyme concentrations.
-
DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity. Keep the final DMSO concentration in the assay low, typically below 1%.
-
Enzyme Concentration: The optimal enzyme concentration should be determined experimentally to ensure the reaction rate is linear over the desired time course.
-
Substrate Specificity: While Gly-Pro-AMC is a good substrate for DPP-IV and FAP, other proteases may also cleave this sequence.[4] For complex biological samples, the use of specific inhibitors is recommended to confirm the identity of the enzyme responsible for the activity. Z-Gly-Pro-AMC is a related substrate that is also used.[6][8]
By following these guidelines and protocols, researchers can effectively utilize Gly-Pro-AMC in a 96-well plate format for the sensitive and reliable measurement of DPP-IV and FAP activity in various research and drug discovery applications.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bachem H-Gly-Pro-AMC · HBr, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. researchgate.net [researchgate.net]
Application Note: Determination of Kinetic Constants (Km and Vmax) for Dipeptidyl Peptidase-IV (DPP-IV) using a Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism by cleaving N-terminal dipeptides from various polypeptides, including the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inactivating these incretins, DPP-IV reduces insulin (B600854) secretion and contributes to hyperglycemia. Consequently, DPP-IV has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][3]
This application note provides a detailed protocol for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of DPP-IV using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[4][5] The rate of AMC production is directly proportional to the DPP-IV activity and can be monitored kinetically using a fluorescence plate reader.
Principle of the Assay
The enzymatic reaction is as follows: Gly-Pro-AMC (non-fluorescent) + H₂O --(DPP-IV)--> Gly-Pro + AMC (fluorescent)
The fluorescence of the liberated AMC is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[6] By measuring the initial reaction rates at various substrate concentrations, the kinetic parameters Km and Vmax can be determined using Michaelis-Menten kinetics.[7][8]
Experimental Workflow
Caption: Experimental workflow for determining DPP-IV kinetic parameters.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human DPP-IV | Abcam | ab133081 | -80°C |
| Gly-Pro-AMC | Abcam | ab142220 | -20°C |
| 7-Amino-4-methylcoumarin (AMC) Standard | Abcam | ab146743 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| EDTA | Sigma-Aldrich | E9884 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 2-8°C |
| DMSO | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom microplate | Corning | 3603 | Room Temperature |
| Deionized Water | - | - | Room Temperature |
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA): Prepare a 10X stock solution and dilute to 1X with deionized water before use.[1]
-
DPP-IV Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized recombinant human DPP-IV in assay buffer. Aliquot and store at -80°C.
-
DPP-IV Working Solution (e.g., 10 ng/µL): On the day of the experiment, thaw an aliquot of the DPP-IV stock solution on ice and dilute to the desired concentration with cold assay buffer. The final concentration in the well will be significantly lower (e.g., 50 pM).[3] Keep the working solution on ice.
-
Gly-Pro-AMC Substrate Stock Solution (10 mM): Dissolve Gly-Pro-AMC in DMSO. Store in aliquots at -20°C, protected from light.
-
Substrate Working Solutions: Prepare a series of dilutions of the Gly-Pro-AMC stock solution in assay buffer to achieve a range of final concentrations in the assay wells (e.g., 0 µM to 200 µM).[9] It is recommended to prepare 2X concentrated working solutions.
-
AMC Standard Stock Solution (1 mM): Dissolve AMC in DMSO. Store at -20°C.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0 to 25 µM).
2. Assay Procedure
-
Set up the 96-well plate:
-
Blank wells: Add 50 µL of assay buffer.
-
Enzyme wells: Add 40 µL of assay buffer and 10 µL of DPP-IV working solution to the designated wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the assay temperature.[10]
-
Initiate the reaction: Add 50 µL of the 2X substrate working solutions to the respective wells to achieve a final volume of 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.[11]
-
Excitation Wavelength: 360 nm
-
Emission Wavelength: 460 nm
-
Data Presentation and Analysis
1. AMC Standard Curve
First, plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope of the standard curve (fluorescence units/µM). This slope will be used to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µM/min).
2. Calculation of Initial Velocity (V₀)
For each substrate concentration, plot the fluorescence intensity against time. The initial velocity (V₀) is the initial linear slope of this curve. Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
V₀ (µM/min) = (Slope of fluorescence vs. time) / (Slope of AMC standard curve)
3. Representative Data
The following table summarizes a typical dataset for a DPP-IV kinetic experiment.
| [Gly-Pro-AMC] (µM) | Initial Velocity (V₀) (RFU/min) | Initial Velocity (V₀) (µM/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/µM) |
| 10.0 | 1500 | 0.50 | 0.100 | 2.000 |
| 20.0 | 2400 | 0.80 | 0.050 | 1.250 |
| 40.0 | 3450 | 1.15 | 0.025 | 0.870 |
| 80.0 | 4500 | 1.50 | 0.013 | 0.667 |
| 120.0 | 5100 | 1.70 | 0.008 | 0.588 |
| 160.0 | 5400 | 1.80 | 0.006 | 0.556 |
| 200.0 | 5550 | 1.85 | 0.005 | 0.541 |
4. Michaelis-Menten and Lineweaver-Burk Analysis
The relationship between the initial velocity (V₀) and the substrate concentration ([S]) is described by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
Where:
-
Vmax is the maximum reaction velocity.
-
Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax.[12]
To determine Km and Vmax, a Lineweaver-Burk plot (a double reciprocal plot) is commonly used.[13][14] This plot linearizes the Michaelis-Menten equation:
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
Plot 1/V₀ (y-axis) against 1/[S] (x-axis). The resulting linear plot will have:
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
Caption: Michaelis-Menten and corresponding Lineweaver-Burk plot.
From the Lineweaver-Burk plot of the representative data, Vmax and Km can be calculated. For instance, if the y-intercept is 0.5 min/µM, then Vmax = 1 / 0.5 = 2.0 µM/min. If the x-intercept is -0.025 µM⁻¹, then Km = -1 / -0.025 = 40 µM.
Conclusion
This application note provides a robust and detailed protocol for determining the kinetic parameters Km and Vmax for DPP-IV using the fluorogenic substrate Gly-Pro-AMC. Accurate determination of these constants is fundamental for characterizing enzyme function and for screening potential inhibitors in drug discovery programs targeting type 2 diabetes. While the Lineweaver-Burk plot is a widely used method, non-linear regression analysis of the Michaelis-Menten plot is often considered more accurate and should be used when possible.[13]
References
- 1. content.abcam.com [content.abcam.com]
- 2. promega.com [promega.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. youtube.com [youtube.com]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 14. 2minutemedicine.com [2minutemedicine.com]
Application of Gly-Pro-AMC in Diabetes Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a highly sensitive fluorogenic substrate extensively utilized in diabetes research.[1][2] Its primary application lies in the precise measurement of the activity of Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a crucial serine protease that plays a significant role in glucose homeostasis.[1][3][4][5] It inactivates key incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion after a meal.[3][6][7] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[3][7][8][9] Consequently, DPP-IV has emerged as a major therapeutic target for the management of type 2 diabetes, and Gly-Pro-AMC serves as an indispensable tool in the discovery and characterization of DPP-IV inhibitors.[1][3][4]
This document provides detailed application notes and experimental protocols for the use of Gly-Pro-AMC in diabetes research, targeting researchers, scientists, and professionals involved in drug development.
Principle of the Assay
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent Gly-Pro-AMC substrate by DPP-IV. This reaction releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the DPP-IV activity and can be measured using a fluorometer with excitation wavelengths between 350-360 nm and emission wavelengths between 450-465 nm.[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of Gly-Pro-AMC in DPP-IV assays.
Table 1: Kinetic and Assay Parameters for Gly-Pro-AMC
| Parameter | Value | Source |
| Km for DPP-IV | 17.4 µM | [10][11] |
| Excitation Wavelength | 350-360 nm | [10][11][12] |
| Emission Wavelength | 450-465 nm | [10][11][12] |
| Typical Substrate Concentration | 50 - 200 µM | [6][13] |
| Assay Temperature | 37°C | [10][12] |
Table 2: IC50 Values of Known DPP-IV Inhibitors Determined Using Gly-Pro-AMC
| Inhibitor | IC50 Value | Cell/System | Source |
| Sitagliptin | 15.97 µM | Live Cells | [14] |
| Sitagliptin | 0.6 µM | Caco-2 Cells | [6] |
| Sitagliptin | 0.2 µM | Human Serum | [6] |
| Vildagliptin | 2.286 µM | Enzyme Reaction System | [14] |
| Diprotin A | 7.83 µM | Human Serum | [15] |
| Cyanidin 3-O-glucoside | 81.05 ± 4.14 µM | In vitro | [13] |
| Isoliquiritigenin | 149.96 ± 0.58 µM | In vitro | [13] |
Experimental Protocols
Protocol 1: DPP-IV Activity Assay in Biological Samples
This protocol outlines the measurement of DPP-IV activity in samples such as plasma, serum, or cell lysates.
Materials:
-
Gly-Pro-AMC substrate
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Biological sample (plasma, serum, cell lysate)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Sample Preparation:
-
Thaw biological samples on ice. If necessary, dilute the samples with DPP-IV Assay Buffer to ensure the readings fall within the linear range of the assay.
-
-
Assay Reaction:
-
Pipette 50 µL of the prepared biological sample into the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to each well.
-
Include a blank control containing 50 µL of DPP-IV Assay Buffer and 50 µL of the substrate solution.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.[11]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the blank from the sample readings.
-
DPP-IV activity can be calculated based on a standard curve generated with free AMC.
-
Protocol 2: Screening of DPP-IV Inhibitors
This protocol provides a method for screening potential DPP-IV inhibitors.
Materials:
-
Recombinant human DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
DPP-IV Assay Buffer
-
Test compounds (potential inhibitors)
-
Known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Reagents:
-
Prepare DPP-IV Assay Buffer, diluted DPP-IV enzyme solution, and diluted Gly-Pro-AMC substrate solution as described in Protocol 1.
-
Dissolve test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with DPP-IV Assay Buffer to desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Negative Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent used for the inhibitors.[11]
-
Background Wells (Blank): Add 40 µL of Assay Buffer and 10 µL of the inhibitor solvent.[11]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound solution.[11]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the known inhibitor solution.[11]
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Initiate Reaction:
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.[11]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Initial Activity Well)] x 100
-
IC50 values can be determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
DPP-IV Signaling Pathway in Glucose Homeostasis
Caption: The incretin pathway and the role of DPP-IV in glucose regulation.
Experimental Workflow for DPP-IV Inhibitor Screening
Caption: A typical workflow for screening DPP-IV inhibitors using Gly-Pro-AMC.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. mcscro.com [mcscro.com]
- 5. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. abcam.com [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acu.edu.in [acu.edu.in]
Application Notes and Protocols for Gly-Pro-AMC Protease Activity Assay in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) to measure protease activity in cell lysates. This assay is a powerful tool for studying enzymes that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline residue at the P1 position.
Introduction
The Gly-Pro-AMC assay is a sensitive and continuous method for measuring the activity of certain serine proteases. The substrate, Gly-Pro-AMC, is non-fluorescent until it is cleaved by a protease between the proline and AMC moieties. The release of free 7-amido-4-methylcoumarin (AMC) results in a quantifiable increase in fluorescence, which is directly proportional to the protease activity. This assay is particularly relevant for studying dipeptidyl peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP), all of which are implicated in various physiological and pathological processes, including immune regulation, signal transduction, and cancer progression.[1][2][3][4]
Key Features of the Gly-Pro-AMC Assay:
-
High Sensitivity: Fluorometric detection allows for the measurement of low levels of enzyme activity.[4]
-
Continuous Monitoring: The assay can be performed in a kinetic mode, allowing for the real-time measurement of enzyme velocity.
-
High-Throughput Screening: The simple "add-mix-read" format is amenable to high-throughput screening of protease inhibitors.[4]
Substrate Specificity
While Gly-Pro-AMC is a substrate for several proteases, their specificities and optimal substrates can vary. Understanding these differences is crucial for accurate data interpretation, especially in complex samples like cell lysates where multiple proteases may be active.
| Protease | Alternative Names | Typical Substrate | Notes |
| Dipeptidyl Peptidase IV (DPP-IV) | CD26 | H-Gly-Pro-AMC | Cleaves X-proline or X-alanine dipeptides from the N-terminus.[1][3] |
| Fibroblast Activation Protein (FAP) | Seprase | Z-Gly-Pro-AMC, Suc-Gly-Pro-AMC | Possesses both exopeptidase and endopeptidase activity.[2][5] Overexpressed in the stroma of many cancers.[6] |
| Prolyl Oligopeptidase (PREP) | Prolyl endopeptidase (PEP) | Z-Gly-Pro-AMC, Suc-Gly-Pro-AMC | A cytosolic serine peptidase that cleaves small peptides on the C-terminal side of proline residues.[5][7][8] |
-
Z-Gly-Pro-AMC (Benzyloxycarbonyl-Glycyl-L-prolyl-7-amido-4-methylcoumarin) and Suc-Gly-Pro-AMC (Succinimidyl-succinoyl-glycyl-L-prolyl-7-amido-4-methylcoumarin) are often used to differentiate FAP and PREP activity from DPP-IV, as DPP-IV has lower activity on these N-terminally blocked substrates.[2]
Signaling Pathways
The proteases targeted by the Gly-Pro-AMC assay are involved in critical signaling pathways.
DPP-IV/CD26 Signaling
DPP-IV/CD26 is a multifunctional protein involved in T-cell activation, immune regulation, and glucose metabolism.[3][9] It can modulate signaling pathways through both its enzymatic and non-enzymatic functions.[10][11]
DPP-IV/CD26 signaling pathways.
FAP Signaling in the Tumor Microenvironment
FAP is a key player in the tumor microenvironment, influencing extracellular matrix (ECM) remodeling, immune suppression, and angiogenesis.[6][12] Its activity promotes tumor growth and invasion.[1][6]
FAP signaling in the tumor microenvironment.
Experimental Protocols
Preparation of Cell Lysates
This protocol is a general guideline and may require optimization depending on the cell type and the specific protease activity being measured.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer such as 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40)
-
Protease Inhibitor Cocktail (optional, but recommended if not studying the target proteases)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-90%).
-
Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Harvesting (Suspension Cells):
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
-
Lysis:
-
Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.
-
Optional: Sonicate the lysate on ice to ensure complete lysis and shear DNA.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the protease activity.
-
Gly-Pro-AMC Protease Activity Assay
Materials:
-
Cell Lysate (prepared as described above)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Gly-Pro-AMC substrate (stock solution in DMSO, e.g., 10 mM)
-
Specific protease inhibitors (for differentiating activities, see Section 4.3)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-465 nm)
Assay Workflow:
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 9. CD26/Dipeptidyl Peptidase IV and Its Multiple Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of fibroblast activation protein in health and malignancy: Full Paper PDF & Summary | Bohrium [bohrium.com]
Continuous Kinetic Assay Using Gly-Pro-AMC Hydrobromide: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide is a pivotal tool for the continuous kinetic analysis of several proline-specific peptidases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this substrate, with a primary focus on Dipeptidyl Peptidase IV (DPP-IV/CD26), a key therapeutic target in type 2 diabetes. Additionally, its application for other relevant enzymes such as Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP) is discussed.
The assay is based on the enzymatic cleavage of the Gly-Pro dipeptide from the non-fluorescent Gly-Pro-AMC substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of increase in fluorescence is directly proportional to the enzyme's activity, allowing for real-time monitoring of enzyme kinetics and the evaluation of potential inhibitors.[1] This method offers superior sensitivity compared to colorimetric assays, making it ideal for high-throughput screening (HTS) applications.[2]
Principle of the Assay
The fundamental principle of this assay is the enzymatic hydrolysis of a peptide bond, leading to the liberation of a fluorophore. The enzyme, a proline-specific peptidase, recognizes and cleaves the bond between the proline residue and the AMC group of the Gly-Pro-AMC substrate. The resulting free AMC fluoresces intensely when excited with ultraviolet light, and the emission can be monitored over time to determine the reaction velocity.
Caption: Enzymatic cleavage of Gly-Pro-AMC.
Target Enzymes and Biological Relevance
Dipeptidyl Peptidase IV (DPP-IV/CD26)
DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[3] It plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and reduced glucagon (B607659) secretion, thereby lowering blood glucose levels.[4][5] This makes DPP-IV a prime therapeutic target for the management of type 2 diabetes mellitus.[2]
Below is a diagram illustrating the signaling pathway of DPP-IV in glucose homeostasis.
Caption: DPP-IV's role in the incretin pathway.
Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[6][7] It is selectively expressed on reactive stromal fibroblasts in epithelial cancers and sites of tissue remodeling, such as in wound healing and fibrosis.[8] This restricted expression profile makes FAP an attractive target for cancer diagnosis and therapy.[8] Gly-Pro-AMC and the related substrate Z-Gly-Pro-AMC are utilized to measure FAP activity.[8][9]
Prolyl Endopeptidase (PREP)
PREP, also known as prolyl oligopeptidase (POP), is a cytosolic serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues. It is implicated in the metabolism of proline-containing neuropeptides and peptide hormones and is studied in the context of neurological disorders.[1][10] The substrate Z-Gly-Pro-AMC is commonly used to assay for PREP activity.[10]
Quantitative Data Summary
The following tables summarize the kinetic parameters for Gly-Pro-AMC and related substrates with their target enzymes, as well as the inhibitory constants for known DPP-IV inhibitors.
Table 1: Kinetic Parameters for Gly-Pro-AMC and Related Substrates
| Enzyme | Substrate | Source | Km (µM) | Vmax (nmol/min) | kcat/Km (M-1s-1) | Reference(s) |
| DPP-IV | Gly-Pro-AMC | Purified Porcine Serum | 4.578 | 90.84 | - | [11] |
| DPP-IV | Gly-Pro-AMC | Human Plasma | 13.75 - 14.35 | - | - | [3] |
| DPP-IV | Gly-Pro-AMC | Recombinant Human | - | - | - | [12] |
| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-AMC | - | 20 | - | - | [10] |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | Recombinant Human | - | >1800 pmol/min/µg (Specific Activity) | - | [8] |
Note: Specific activity for FAP is provided as Vmax was not explicitly stated in the same units.
Table 2: IC50 Values of Known DPP-IV Inhibitors
| Inhibitor | Enzyme Source | IC50 | Reference(s) |
| Sitagliptin | Recombinant Human DPP-IV | 36.22 nM | [13] |
| Sitagliptin | Human Plasma | 39.18 nM | [13] |
| LAF237 | Recombinant Human DPP-IV | 5.1 nM | [4] |
| LAF237 | Human Plasma | 1.2 nM | [4] |
| MK-431 | Recombinant Human DPP-IV | 31.8 nM | [4] |
| MK-431 | Human Plasma | 45.7 nM | [4] |
| Diprotin A | Purified Porcine Serum DPP-IV | 8.473 µM | [11] |
Experimental Protocols
Materials and Reagents
-
Gly-Pro-AMC hydrobromide (Substrate)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purified enzyme (e.g., recombinant human DPP-IV) or biological sample (e.g., human plasma)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, with 0.1 mg/mL BSA)[3]
-
Known inhibitor for positive control (e.g., Sitagliptin)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
-
Standard fluorophore for calibration (e.g., 7-amino-4-methylcoumarin, AMC)
Workflow Diagram
Caption: Workflow for the continuous kinetic assay.
Detailed Step-by-Step Protocol
1. Reagent Preparation
-
Assay Buffer: Prepare 100 mM HEPES buffer, pH 7.6. For some applications, the addition of a protein carrier like 0.1 mg/mL Bovine Serum Albumin (BSA) can prevent enzyme denaturation and non-specific binding.[3]
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution in aliquots at -20°C or -80°C, protected from light.
-
Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. A typical final substrate concentration is between 20-200 µM.[3][12]
-
Enzyme Preparation: Dilute the purified enzyme or biological sample to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
2. Assay Procedure
-
Plate Setup: In a 96-well black microplate, add the components in the following order:
-
Blank Wells: Assay buffer only.
-
Vehicle Control Wells: Assay buffer + vehicle (e.g., DMSO).
-
Inhibitor Wells: Assay buffer + inhibitor at various concentrations.
-
Positive Control Wells: Assay buffer + a known inhibitor at a concentration that gives >80% inhibition.
-
-
Add Enzyme: Add the diluted enzyme solution to all wells except the blank wells. The final volume should be consistent across all wells (e.g., 50 µL).
-
Pre-incubation: Gently mix the plate and pre-incubate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate working solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the assay temperature. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over a period of 30 to 60 minutes, with readings taken every 1-2 minutes.
3. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Initial Velocity (V₀): Plot the fluorescence units (RFU) versus time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of vehicle control well)] x 100
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background fluorescence in "no enzyme" control | 1. Autofluorescent test compounds.[7]2. Spontaneous hydrolysis of the substrate.3. Contaminated reagents or plate. | 1. Run a compound-only control and subtract its fluorescence.[7]2. Ensure substrate is stored properly (protected from light, avoid multiple freeze-thaw cycles). Prepare fresh working solutions.3. Use high-quality reagents and new microplates. |
| Low or no signal | 1. Inactive enzyme.2. Incorrect buffer pH or composition.3. Incorrect instrument settings (wavelengths, gain). | 1. Use a fresh enzyme aliquot; keep on ice. Run a positive control with a known active enzyme.2. Verify the pH of the assay buffer. Ensure no interfering substances are present.[10]3. Confirm the excitation and emission wavelengths are correct for AMC (~360/460 nm). Optimize the gain setting on the reader. |
| Non-linear reaction progress curves | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure the reaction is in the initial linear phase.2. Add a stabilizing agent like BSA to the assay buffer.[3]3. Use a lower enzyme concentration to avoid rapid product accumulation. |
| Apparent inhibition not confirmed in other assays (False Positives) | 1. Test compound is quenching the fluorescence of AMC.[7]2. Test compound is an aggregator. | 1. Perform a quenching counter-assay by adding the compound to a solution of free AMC and measuring fluorescence.[7]2. Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. |
Conclusion
The continuous kinetic assay using this compound is a robust, sensitive, and high-throughput method for studying proline-specific peptidases, particularly DPP-IV. The detailed protocols and data provided in these application notes serve as a comprehensive resource for researchers in academic and drug discovery settings. Proper execution of the assay, including careful reagent preparation and data analysis, will yield reliable and reproducible results for enzyme characterization and inhibitor screening.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 7. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. diabetes.teithe.gr [diabetes.teithe.gr]
- 11. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Gly-Pro-AMC Hydrobromide Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gly-Pro-AMC hydrobromide assay. The Gly-Pro-AMC substrate is primarily utilized for the fluorometric detection of Dipeptidyl Peptidase IV (DPP-IV) activity. Cleavage of the substrate by DPP-IV releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), allowing for kinetic measurement of enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the released AMC product?
A1: The optimal excitation wavelength for 7-Amino-4-methylcoumarin (AMC) is in the range of 350-380 nm, and the emission wavelength is typically between 450-465 nm.[1][2][3][4][5][6][7]
Q2: How should I prepare the this compound stock solution?
A2: this compound is soluble in DMSO.[1][3] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer to avoid solubility issues. For in vivo applications, specific solvent formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used.[1][6]
Q3: What is a typical substrate concentration to use in the assay?
A3: The optimal substrate concentration can vary depending on the enzyme concentration and specific experimental conditions. However, a common starting point for Gly-Pro-AMC concentration is around 50 µM.[2][4] In some protocols, concentrations up to 266 µM have been used.[1][3] It is advisable to determine the Michaelis-Menten constant (Km) for your specific enzyme and experimental setup to use a substrate concentration around the Km value for optimal results.
Q4: What are the optimal temperature and pH conditions for the assay?
A4: The assay is typically performed at 37°C.[1][5][8] The optimal pH for DPP-IV activity is generally in the range of 7.4-8.0.[8] A common buffer used is HEPES at a pH of 7.5-8.0.[4][8][9]
Troubleshooting Guide
Issue 1: High Background Fluorescence
-
Question: I am observing high fluorescence readings in my negative control wells (no enzyme). What could be the cause?
-
Answer:
-
Substrate Purity and Degradation: Gly-Pro-AMC can have some inherent background fluorescence.[10] This can be exacerbated if the substrate has degraded due to improper storage (e.g., exposure to light or moisture). Always store the substrate protected from light and under nitrogen.[1][3]
-
Contamination: The assay buffer or other reagents may be contaminated with fluorescent compounds. Ensure you are using high-purity reagents and water.
-
Spontaneous Hydrolysis: Although generally low, some spontaneous hydrolysis of the substrate can occur.
-
Solution: To correct for background fluorescence, always include a blank control containing the substrate solution without any enzyme. Subtract the average fluorescence of the blank from all other readings.[10] Using a known protease inhibitor can also help determine the baseline fluorescence in the absence of specific enzyme activity.[10]
-
Issue 2: Low or No Signal
-
Question: My fluorescence readings are not increasing over time, or the signal is very weak. What should I check?
-
Answer:
-
Enzyme Activity: The enzyme may be inactive or present at a very low concentration. Verify the activity of your enzyme stock with a positive control if available.
-
Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 350-380 nm, Em: 450-465 nm).[1][2][3][4][5][6][7]
-
Assay Conditions: Suboptimal pH or temperature can significantly reduce enzyme activity. Verify that the assay buffer pH is within the optimal range (7.4-8.0) and the incubation temperature is at 37°C.[8][11]
-
Inhibitors in Sample: Your sample (e.g., plasma, cell lysate) may contain endogenous inhibitors of DPP-IV. Consider diluting your sample or using a purification step to remove potential inhibitors.
-
Issue 3: Assay Signal is Not Linear
-
Question: The rate of fluorescence increase is not linear over the measurement period. What could be the reason?
-
Answer:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be rapidly consumed, leading to a decrease in the reaction rate. Try reducing the enzyme concentration.
-
Product Inhibition: Some enzymes can be inhibited by the product of the reaction. In this case, the accumulation of AMC might be inhibiting DPP-IV activity.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the measurement.
-
Solution: It is crucial to measure the initial velocity (V₀) of the reaction, which is the linear portion of the curve at the beginning of the reaction.[12] A kinetic reading over a set period (e.g., 30 minutes) is recommended to identify the linear range.[1][3]
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Excitation Wavelength (Ex) | 350 - 380 nm | [1][2][4][5][6][7] |
| Emission Wavelength (Em) | 450 - 465 nm | [1][2][3][4][5][6][7] |
| Optimal pH | 7.4 - 8.0 | [8] |
| Optimal Temperature | 37 °C | [1][5][8] |
| Typical Substrate Concentration | 20 µM - 266 µM | [1][2][4][9] |
| Km for Gly-Pro-AMC (Bovine Serum) | 38.4 µM | |
| Km for Gly-Pro-AMC (Human Plasma) | 13.75 - 14.35 µM | [9] |
| Km for Gly-Pro-AMC (Porcine Serum) | 4.559 µM | [8] |
| IC50 of Sitagliptin (Caco-2 cells) | 0.6 µM | [2] |
| IC50 of Sitagliptin (Human Serum) | 0.2 µM | [2] |
| IC50 of Diprotin A (Porcine Serum) | 8.62 µM | [8] |
Experimental Protocols
Protocol 1: General DPP-IV Activity Assay
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA.[4]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.[3]
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM, resulting in a 50 µM final assay concentration).
-
Enzyme Solution: Prepare a solution of your enzyme (e.g., purified DPP-IV, cell lysate, or plasma sample) in Assay Buffer. The final concentration should be determined empirically to ensure the reaction rate is within the linear range of the instrument.
-
AMC Standard Curve: Prepare a series of dilutions of free AMC in Assay Buffer to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.[1]
-
To initiate the reaction, add 50 µL of the substrate working solution to each well.
-
Immediately start measuring the fluorescence kinetically in a microplate reader at 37°C. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.[4]
-
Record the fluorescence every 1-2 minutes for a total of 30 minutes.[1][3]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Convert the fluorescence units to the amount of product formed (moles of AMC) using the standard curve.
-
Enzyme activity is typically expressed as µmol of AMC released per minute per mg of protein.
-
Visualizations
Caption: Workflow for the this compound assay.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. acu.edu.in [acu.edu.in]
- 9. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Compound Interference in Gly-Pro-AMC Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address challenges arising from test compound autofluorescence and other interferences in the Gly-Pro-AMC assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Gly-Pro-AMC assays in a question-and-answer format.
Question 1: My fluorescence reading is unexpectedly high, even in wells with high concentrations of my test compound, suggesting activation. How can I be sure this is real?
Answer: This is a common indicator of intrinsic compound fluorescence (autofluorescence). Your test compound may be fluorescent at the excitation and emission wavelengths of 7-amino-4-methylcoumarin (B1665955) (AMC), the reporter molecule in this assay. This creates a false positive signal, which can mask true inhibition or be misinterpreted as enzyme activation.
Troubleshooting Steps:
-
Perform a Compound Autofluorescence Check: Measure the fluorescence of your test compound in the assay buffer without the enzyme or the Gly-Pro-AMC substrate.
-
Run a "No Enzyme" Control: Include a control well with your test compound and the substrate, but without the enzyme. An increase in fluorescence over the background indicates compound-related signal.
-
Subtract Background: If autofluorescence is confirmed, you must subtract the signal from the compound-only wells from your experimental wells.
Question 2: My results show a dose-dependent decrease in fluorescence that is far more potent than expected, or my positive control (known inhibitor) appears to completely abolish the signal. What could be the cause?
Answer: This issue often points to either fluorescence quenching or the inner filter effect (IFE), where the test compound interferes with the detection of the AMC signal rather than inhibiting the enzyme.
-
Fluorescence Quenching: The test compound interacts with the excited AMC molecule, causing it to return to the ground state without emitting a photon.[1][2] This process directly reduces the fluorescence intensity.
-
Inner Filter Effect (IFE): The compound absorbs light at the excitation wavelength (primary IFE) or the emission wavelength (secondary IFE) of AMC.[3][4] This prevents the excitation light from reaching AMC or the emitted light from reaching the detector, leading to an artificially low signal.
Troubleshooting Steps:
-
Perform a Quenching/IFE Counter-Assay: This helps determine if your compound interferes with the detection of free AMC. A detailed protocol is provided below.[5]
-
Measure Compound Absorbance: Scan the absorbance of your compound at the excitation (~380 nm) and emission (~460 nm) wavelengths of AMC. Significant absorbance (e.g., >0.05) suggests a high probability of an inner filter effect.[4]
-
Apply Mathematical Correction: If the inner filter effect is confirmed, you can use mathematical formulas to correct the observed fluorescence.[3]
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Gly-Pro-AMC assay? A1: This is a fluorogenic assay used to measure protease activity. The substrate, Z-Gly-Pro-AMC, consists of a peptide sequence linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[6] Initially, the AMC molecule's fluorescence is minimal.[5] When a protease cleaves the peptide bond, free AMC is released, which fluoresces strongly upon excitation (typically ~380 nm excitation, ~460 nm emission).[6][7] The rate of increase in fluorescence is directly proportional to the enzyme's activity.[5]
Q2: What is the difference between autofluorescence, quenching, and the inner filter effect? A2: These are three distinct types of compound interference:
-
Autofluorescence: The compound itself emits light at the detection wavelength, adding to the signal (false positive).[8][9]
-
Quenching: The compound de-excites the fluorophore (AMC) through non-radiative pathways, reducing the signal (false positive for inhibition).[2][10]
-
Inner Filter Effect: The compound absorbs excitation or emission light, preventing it from being effectively detected, which also reduces the signal (false positive for inhibition).[3][11]
Q3: How can I systematically determine if my compound is interfering with the assay? A3: A systematic approach involves a series of control experiments. The flowchart below outlines a decision-making process to identify the type of interference.
Caption: A decision workflow to identify and address different types of compound interference.
Q4: When is it necessary to apply a mathematical correction for the inner filter effect? A4: You should consider an IFE correction when your test compound has a noticeable absorbance at or near the excitation (Ex) or emission (Em) wavelengths of AMC. A general rule of thumb is to apply a correction if the absorbance is greater than 0.05, as even an absorbance of 0.1 can cause a signal error of over 10%.[4]
Data Presentation
Table 1: Impact of Absorbance on Fluorescence Error due to Inner Filter Effect
This table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.[3]
| Total Absorbance (A_ex + A_em) | Approximate % Error in Fluorescence | Recommendation |
| < 0.05 | < 5% | Correction may not be necessary for screening. |
| 0.10 | ~10-12% | Correction recommended for accurate IC50 values. |
| 0.20 | ~20-25% | Correction is critical. |
| > 0.30 | > 30% | Assay results are unreliable; consider alternative methods. |
Experimental Protocols
Protocol 1: Assessing Test Compound Autofluorescence
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the main enzyme assay.
-
Add the diluted compound solutions to the wells of the microplate.
-
Include control wells containing only the assay buffer (with the same final concentration of solvent, e.g., DMSO).
-
Read the plate using the same fluorescence settings as the main assay (Excitation: ~380 nm, Emission: ~460 nm).
Interpretation: A concentration-dependent increase in fluorescence intensity compared to the buffer-only control indicates that the compound is autofluorescent. This value should be subtracted from the corresponding wells in the main assay.
Protocol 2: Quenching and Inner Filter Effect Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal.[5]
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in assay buffer. The concentration should be representative of the signal generated in the uninhibited enzyme reaction (e.g., corresponding to 10-20% substrate turnover).
-
Prepare a serial dilution of the test compound in assay buffer.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and no compound.
-
Read the fluorescence at the standard AMC wavelengths.
Interpretation: A concentration-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching or an inner filter effect.[5]
Protocol 3: Mathematical Correction for the Inner Filter Effect (IFE)
This protocol describes how to use absorbance measurements to mathematically correct the observed fluorescence intensity.[3]
Caption: A step-by-step workflow for applying the inner filter effect correction.
Methodology:
-
Measure Fluorescence: After running your enzyme assay, measure the fluorescence of each well to get the observed fluorescence (F_observed).
-
Measure Absorbance: In a clear-bottom plate, replicate the final assay conditions for each well (including buffer, compound, substrate, and enzyme at the time of reading) and measure the absorbance at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
Apply Correction Formula: Use the following formula to calculate the corrected fluorescence (F_corrected):
F_corrected = F_observed * 10^((A_ex + A_em) / 2)[3]
-
Analyze Data: Use the F_corrected values for all subsequent data analysis, such as calculating percent inhibition and determining IC50 values.
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. edinst.com [edinst.com]
- 3. benchchem.com [benchchem.com]
- 4. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. What is fluorescence quenching? | AxisPharm [axispharm.com]
- 11. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Gly-Pro-AMC hydrobromide solubility issues in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Gly-Pro-AMC hydrobromide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is soluble in organic solvents such as DMSO and DMF, and it also has good solubility in water and Phosphate Buffered Saline (PBS) at pH 7.2.[1] For aqueous solutions, sonication is often recommended to aid dissolution.[2]
Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue. This "solvent-shifting" effect occurs because the substrate is much less soluble in the final aqueous buffer composition than in the concentrated DMSO stock. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, to maintain enzyme activity and substrate solubility.
Q3: How does pH affect the solubility of this compound?
Q4: Can the type of buffer I use affect the solubility of this compound?
Yes, the components of your buffer can influence the solubility of the substrate. While many protocols suggest using a "buffer of choice," it's important to consider potential interactions. High ionic strength buffers can sometimes lead to "salting out" and precipitation of small molecules. If you are experiencing precipitation, you might consider preparing the substrate in a lower ionic strength buffer.
Q5: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound in DMSO can typically be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound.
Issue 1: Precipitate forms immediately upon adding the substrate to the aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The concentration of the substrate in the final assay volume may be too high. Try lowering the final concentration of this compound. |
| "Salting Out" Effect | The ionic strength of your buffer may be too high. Prepare a fresh buffer with a lower salt concentration and test for solubility. |
| pH is near the Isoelectric Point | The pH of your buffer may be close to the isoelectric point of the peptide, minimizing its solubility. Try adjusting the pH of your buffer slightly up or down. |
| Insufficient Mixing | The substrate may not be adequately dispersed in the buffer. After adding the substrate, vortex or sonicate the solution briefly to ensure thorough mixing. |
Issue 2: The substrate appears to dissolve initially but then precipitates over time.
| Possible Cause | Troubleshooting Step |
| Slow Precipitation | The substrate may be supersaturated in your buffer and is slowly coming out of solution. Consider lowering the final substrate concentration or adding a small percentage of a co-solvent. |
| Temperature Effects | Solubility can be temperature-dependent. If you are performing your assay at a lower temperature, the solubility of the substrate may be reduced. Try preparing the solutions at the experimental temperature. |
| Substrate Instability | While generally stable, prolonged incubation in certain buffers could potentially lead to degradation and precipitation. Prepare the working solution fresh before each experiment. |
Issue 3: Inconsistent results or lower than expected fluorescence signal.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Undissolved substrate will not be accessible to the enzyme, leading to inaccurate results. Visually inspect your substrate solution for any particulate matter before use. If necessary, centrifuge the solution and use the supernatant. |
| Substrate Adsorption | The substrate may be adsorbing to the walls of your microplate or tubes. Using low-adhesion plasticware may help to mitigate this issue. |
| Fluorescence Quenching | At very high concentrations, self-quenching of the fluorophore can occur, leading to a non-linear relationship between concentration and fluorescence. Ensure you are working within the linear range of the assay. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| Water | 100 mg/mL (243.75 mM) | Requires sonication to dissolve.[2] |
| DMSO | 100 mg/mL (243.75 mM) | Use of newly opened, hygroscopic DMSO is recommended.[2] |
| DMF | 10 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of the substrate in your assay.
-
Add the required volume of the DMSO stock solution to your pre-warmed aqueous assay buffer.
-
Immediately vortex the solution to ensure rapid and uniform mixing. This is critical to prevent localized high concentrations of the substrate that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your assay plate.
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting solubility.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV to produce a fluorescent signal.
References
Technical Support Center: Inner Filter Effect in Gly-Pro-AMC Fluorescence Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and correct for the inner filter effect (IFE) in your Gly-Pro-AMC fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE) in fluorescence measurements?
A1: The inner filter effect is an artifact in fluorescence measurements that causes a reduction in the observed fluorescence intensity.[1][2] This occurs due to the absorption of excitation and/or emitted light by components in the sample.[1][2] The IFE leads to a non-linear relationship between the concentration of the fluorophore (in this case, free AMC) and the measured fluorescence signal, which can significantly compromise the accuracy of your experimental results.[1][3]
Q2: What are the different types of Inner Filter Effect?
A2: There are two main types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): This happens when a substance in the sample absorbs the excitation light, thereby reducing the number of photons that reach the fluorescent molecule (free AMC). In a Gly-Pro-AMC assay, this can be caused by the uncleaved Gly-Pro-AMC substrate, the test compound, or other components in the assay buffer.[1][2][3]
-
Secondary Inner Filter Effect (sIFE): This occurs when the light emitted by the fluorophore is re-absorbed by another component in the sample before it can reach the detector.[1][2] This is more likely to be a problem if there is a significant overlap between the emission spectrum of AMC and the absorption spectrum of a sample component.[1]
Q3: What causes the Inner Filter Effect in Gly-Pro-AMC assays?
A3: In the context of a Gly-Pro-AMC assay, the inner filter effect can be caused by several factors:
-
High concentrations of the Gly-Pro-AMC substrate: The uncleaved substrate can absorb the excitation light, leading to the primary inner filter effect.[3]
-
High concentrations of the fluorescent product (free AMC): At high concentrations, the AMC molecules themselves can contribute to both primary and secondary inner filter effects.[1]
-
Test compounds: In drug screening assays, the test compounds themselves may absorb light at the excitation (typically around 350-360 nm) and/or emission (around 450-465 nm) wavelengths of AMC.[1][4]
-
Colored or turbid samples: Any component that imparts color or turbidity to the sample can absorb or scatter light, contributing to the IFE.[1]
Q4: How can I determine if my Gly-Pro-AMC assay is affected by the Inner Filter Effect?
A4: There are two key indicators that your assay may be compromised by the IFE:
-
Non-linear standard curve: If you create a standard curve of free AMC concentration versus fluorescence, a deviation from linearity at higher concentrations is a strong indication of the inner filter effect.[3]
-
Unexpected decrease in reaction rate at high substrate concentrations: In a kinetic assay, if the reaction velocity plateaus or even decreases at high concentrations of the Gly-Pro-AMC substrate, this could be due to the primary inner filter effect from the substrate.[3]
Q5: What is the difference between the Inner Filter Effect and fluorescence quenching?
A5: While both phenomena result in a decrease in fluorescence intensity, their underlying mechanisms are different. The inner filter effect is a result of light absorption by components in the sample.[2] In contrast, fluorescence quenching involves non-radiative energy transfer through direct molecular interactions between the fluorophore and a quenching agent.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Standard curve for free AMC is not linear at higher concentrations. | Inner Filter Effect: The AMC product itself is absorbing the excitation and/or emission light. | 1. Work within the linear range: Dilute your samples to ensure the AMC concentration falls within the linear portion of your standard curve.[3]2. Apply a mathematical correction: Use the absorbance of your samples to correct the fluorescence readings. (See Protocol 1).[3] |
| Enzyme reaction rate decreases unexpectedly at high substrate concentrations. | Primary Inner Filter Effect: The uncleaved Gly-Pro-AMC substrate is absorbing the excitation light, preventing it from reaching the liberated AMC. | 1. Lower the substrate concentration: Use a substrate concentration where its absorbance is less than 0.1.[3]2. Perform an absorbance-based correction: Measure the absorbance of all reaction components at the start of the reaction and apply a correction factor. (See Protocol 1).[3] |
| Apparent inhibition of the enzyme by a test compound, which is not confirmed in orthogonal assays. | Compound Interference: The test compound is causing an artifactual decrease in fluorescence through the inner filter effect or quenching. | 1. Check for compound autofluorescence: Run a control with the compound alone to see if it fluoresces at the assay wavelengths. If so, subtract this background from your experimental wells.[5]2. Perform a quenching counter-assay: Incubate a known concentration of free AMC with your test compound. A decrease in fluorescence indicates quenching or IFE.[5]3. Measure compound absorbance: Scan the absorbance of your compound at the excitation and emission wavelengths of AMC. If there is significant absorbance, you will need to apply a correction. (See Protocol 1). |
Quantitative Data on the Impact of the Inner Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8% |
| 0.10 | ~10-12% |
| 0.30 | ~38% |
This data is generalized and the actual error can vary depending on the specific instrument and experimental setup.
Experimental Protocols
Protocol 1: Absorbance-Based Mathematical Correction for Inner Filter Effect
This is the most common method for correcting for IFE in a microplate format.
Objective: To correct the observed fluorescence intensity (Fobs) for the attenuation caused by the inner filter effect to obtain the true fluorescence intensity (Fcorr).
Materials:
-
Fluorescence microplate reader
-
Absorbance microplate reader (or a single reader with both capabilities)
-
Black, clear-bottom microplates suitable for both fluorescence and absorbance measurements
-
Your complete assay samples (enzyme, substrate, buffer, and test compounds)
-
Free AMC standard for generating a standard curve
Methodology:
-
Prepare Samples: Set up your enzyme reaction, inhibitor screen, or AMC standard curve in a fluorescence-compatible microplate.
-
Measure Fluorescence: Read the fluorescence of each well using the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-360 nm, Em: 450-465 nm).[4] Record this value as Fobs .
-
Measure Absorbance: Using a microplate spectrophotometer, measure the absorbance of the exact same wells at both the excitation wavelength (Aex ) and the emission wavelength (Aem ).[3]
-
Calculate Corrected Fluorescence: Apply the following formula to each well:[1]
Fcorr = Fobs x 10((Aex + Aem) / 2)
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the measured absorbance at the excitation wavelength.
-
Aem is the measured absorbance at the emission wavelength.
-
-
Data Analysis: Use the Fcorr values for all subsequent calculations, such as determining reaction rates or IC50 values.
Alternative Correction Methods
For laboratories with advanced instrumentation, other correction methods are available:
| Correction Method | Principle | Advantages | Limitations |
| Instrumental Correction (Z-Position) | Utilizes a plate reader's capability to measure fluorescence at different focal heights (z-positions) to calculate and correct for IFE.[3][6][7] | Does not require separate absorbance measurements and can be automated.[3][6][7] | Only available on specific modern plate readers; may be less accurate for samples with very high absorbance.[3] |
| Added Absorber (AddAbs) Method | An inert, highly absorbing substance is added to all samples to create a uniformly high total absorbance, which can linearize the fluorescence response.[3][8] | Linearizes the fluorescence response without the need for absorbance measurements or mathematical corrections.[3][8] | Requires careful selection and validation of an inert absorber; may lead to a reduction in the overall signal intensity.[3] |
Visualizations
Caption: Mechanisms of Primary and Secondary Inner Filter Effects.
Caption: Decision workflow for absorbance-based IFE correction.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Gly-Pro-AMC and its Fluorescent Product AMC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating issues related to the photostability of the fluorogenic substrate Gly-Pro-AMC and its fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC).
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern in my fluorescence assay?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as AMC, upon exposure to light.[1] This process leads to a loss of fluorescence, which can be a significant issue in quantitative fluorescence-based assays as it can be misinterpreted as low enzyme activity or inhibition.[2] In kinetic assays, photobleaching can manifest as a non-linear reaction progress curve, where the signal plateaus or decreases over time due to the degradation of the fluorescent product.
Q2: Is the Gly-Pro-AMC substrate itself susceptible to photobleaching?
A2: While the primary concern is often the photobleaching of the fluorescent product (AMC), the substrate itself can also be light-sensitive.[3] The coumarin (B35378) moiety within the Gly-Pro-AMC structure can be susceptible to photodegradation, although it is generally less fluorescent than the cleaved AMC.[4] It is crucial to protect both the substrate stock solutions and the experimental samples from unnecessary light exposure.
Q3: Which is more photostable, the Gly-Pro-AMC substrate or the free AMC product?
Q4: My fluorescence signal is decreasing over time during my kinetic assay. How can I determine if this is due to photobleaching or another issue?
A4: A decreasing signal can be caused by several factors, including photobleaching, substrate depletion, or enzyme instability. To isolate the effect of photobleaching, you can run a control experiment with a known concentration of free AMC in your assay buffer. Expose this sample to the same illumination conditions as your enzymatic reaction and monitor the fluorescence intensity over time. A significant decrease in the fluorescence of the AMC-only control would indicate that photobleaching is a major contributor to the signal loss in your assay.
Q5: How can I minimize photobleaching in my experiments?
A5: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the duration of light exposure by taking readings at discrete time points rather than continuous monitoring.[5]
-
Use a More Photostable Fluorophore: If photobleaching of AMC is a persistent issue, consider alternative fluorogenic substrates that utilize more photostable dyes.[6]
-
Optimize Assay Conditions: Ensure your assay buffer and other components do not contribute to quenching or photodegradation.
Troubleshooting Guides
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store substrate protected from light and at the recommended temperature (-20°C for short-term, -80°C for long-term).[3] |
| Autofluorescence of Assay Components | Run control wells containing only the assay buffer and individual components (e.g., buffer, test compounds) to identify the source of autofluorescence. Subtract the background fluorescence from your experimental wells. |
| Non-enzymatic Hydrolysis of Substrate | Optimize the pH of your assay buffer, as non-optimal pH can contribute to substrate instability.[3] |
| Impure Substrate | Ensure you are using a high-purity substrate. Trace amounts of free AMC in the substrate preparation can lead to high background.[3] |
Problem: Signal Loss or Non-Linearity in Kinetic Assays
| Possible Cause | Troubleshooting Steps |
| Photobleaching of AMC | Perform a photobleaching control with free AMC to quantify the rate of signal loss under your experimental conditions. Reduce excitation light intensity and/or exposure time. |
| Substrate Depletion | Ensure the substrate concentration is not limiting. If the reaction rate decreases and plateaus, it may be due to the consumption of the substrate by the enzyme. Consider using a higher initial substrate concentration if it does not lead to substrate inhibition. |
| Enzyme Instability | Verify the stability of your enzyme under the assay conditions (pH, temperature, buffer components). Run a control with the enzyme in the absence of the substrate to check for time-dependent inactivation. |
| Inner Filter Effect | At high concentrations, the fluorescent product (AMC) can absorb the excitation light, leading to a non-linear relationship between concentration and fluorescence. Dilute your samples if you suspect this is occurring. |
Data Presentation
Table 1: Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~341-351 nm | [7] |
| Emission Maximum (λem) | ~430-441 nm | [7] |
| Molar Extinction Coefficient (ε) | ~19,000 cm⁻¹M⁻¹ | [7] |
| Quantum Yield (Φ) | ~0.63 (in ethanol) | [7] |
| Photobleaching Quantum Yield (Φ_p) | 0.2 × 10⁻⁵ - 2.5 × 10⁻⁵ |
Note: Photophysical properties can be influenced by the solvent and local environment.
Experimental Protocols
Protocol 1: Assessment of AMC Photostability
This protocol allows for the quantification of the photobleaching rate of the fluorescent product, AMC.
Materials:
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer (the same buffer used for the enzymatic assay)
-
Black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Prepare AMC Standard Solutions: Prepare a series of dilutions of the AMC standard in the assay buffer. A typical concentration range to test would be from the lowest to the highest expected concentration of AMC produced in your enzymatic assay.
-
Plate Preparation: Pipette the AMC standard solutions into the wells of the microplate. Include wells with assay buffer only as a blank control.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Set the excitation and emission wavelengths to the optimal values for AMC (e.g., Ex: 350 nm, Em: 450 nm).
-
Kinetic Read: Program the plate reader to take fluorescence readings of the same wells at regular intervals over a period that is equal to or longer than the duration of your enzymatic assay. Use the same illumination settings (intensity, duration per read) as your planned enzyme assay.
-
Data Analysis:
-
Subtract the blank reading from all AMC standard readings.
-
Plot the fluorescence intensity of each AMC concentration as a function of time.
-
Calculate the rate of fluorescence decay (photobleaching rate) for each concentration. This can be done by fitting the data to an exponential decay model.
-
Protocol 2: Comparative Photostability of Gly-Pro-AMC and AMC
This protocol is designed to directly compare the photostability of the substrate and its fluorescent product.
Materials:
-
Gly-Pro-AMC substrate
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic read capabilities
Procedure:
-
Prepare Solutions:
-
Prepare a solution of Gly-Pro-AMC in the assay buffer at the same concentration you use in your enzymatic assay.
-
Prepare a solution of AMC in the assay buffer with a fluorescence intensity that is comparable to the final fluorescence you expect in your enzymatic assay. This may require some preliminary experiments to determine the appropriate concentration.
-
-
Plate Preparation: Pipette the Gly-Pro-AMC solution, the AMC solution, and an assay buffer blank into separate wells of the microplate.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader with the appropriate settings for AMC.
-
Kinetic Read: Subject all wells to the same continuous or intermittent illumination protocol that you would use for your enzyme assay for an extended period.
-
Data Analysis:
-
Subtract the blank readings from the Gly-Pro-AMC and AMC readings.
-
Plot the fluorescence intensity of both the Gly-Pro-AMC and AMC solutions over time.
-
Compare the rates of fluorescence decay to determine the relative photostability of the substrate and the product under your specific experimental conditions.
-
Mandatory Visualizations
Caption: Enzymatic cleavage of Gly-Pro-AMC to produce fluorescent AMC.
Caption: Simplified model of the photobleaching process.
Caption: Troubleshooting workflow for decreased fluorescence signal.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Gly-Pro-AMC Kinetic Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering linearity issues in kinetic assays using the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
Frequently Asked Questions (FAQs)
Q1: Why is my kinetic progress curve not linear?
A non-linear progress curve (i.e., the rate of product formation decreases over time) is a common issue in enzyme kinetic assays and indicates that the reaction velocity is not constant. This can arise from several factors, including substrate depletion, inner filter effects, enzyme instability, or substrate inhibition.[1][2] A systematic approach is crucial to diagnose and resolve the underlying cause.
The following workflow can guide your troubleshooting process:
Q2: What is the Inner Filter Effect (IFE) and how can I mitigate it?
The Inner Filter Effect (IFE) is an artifact in fluorescence measurements where the observed fluorescence intensity is artificially reduced.[3] This leads to a non-linear relationship between fluorophore concentration and signal, especially at higher concentrations.[4][5] It is a primary cause of non-linearity in Gly-Pro-AMC assays.
There are two types of IFE[4][6]:
-
Primary IFE: The uncleaved Gly-Pro-AMC substrate or other components in the sample absorb the excitation light, preventing it from reaching the fluorescent product (free AMC).[3][4]
-
Secondary IFE: The emitted fluorescence from free AMC is re-absorbed by other molecules in the sample before it can reach the detector.[3][4]
Troubleshooting IFE:
-
Run an AMC Standard Curve: Prepare a dilution series of free AMC and measure the fluorescence. If the plot of fluorescence vs. concentration is not linear and plateaus at higher concentrations, IFE is likely occurring.[3]
-
Reduce Substrate Concentration: The most direct way to minimize IFE from the substrate is to use a lower concentration. A good rule of thumb is to keep the absorbance of the sample below 0.1 at the excitation and emission wavelengths.[3][4]
-
Dilute Your Sample: If the product (free AMC) concentration becomes too high during the reaction, diluting the sample can help restore linearity.[4]
-
Use Mathematical Corrections: For advanced analysis, you can measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction formula to the observed fluorescence.[3]
Q3: My initial reaction rate is high but quickly plateaus. What is the cause?
This pattern, often called "substrate exhaustion," typically points to one of two issues:
-
Enzyme Concentration is Too High: An excessive amount of enzyme will consume the substrate very rapidly.[1] The reaction is initially fast but slows down as the substrate concentration drops significantly, violating the assumption of zero-order kinetics.
-
Substrate Concentration is Too Low: The assay may be started with a substrate concentration that is not sufficiently saturating (e.g., well below the Michaelis constant, Kₘ).
Solutions:
-
Reduce Enzyme Concentration: Perform a titration to find an enzyme concentration that results in a linear progress curve for a desired duration (e.g., 15-30 minutes).
-
Optimize Substrate Concentration: The substrate concentration should ideally be saturating to ensure the reaction rate is dependent on the enzyme concentration. While a concentration of 10x Kₘ is often cited, this may not be feasible if it causes IFE. A common practice is to use a concentration around the Kₘ, but it's crucial to ensure less than 10-15% of the substrate is consumed during the initial velocity measurement. The Kₘ for Gly-Pro-AMC with DPP-IV is reported to be approximately 17.4 µM.[7]
Q4: How do I determine the optimal concentrations for my assay?
Optimal concentrations depend on the specific enzyme and experimental goals. Titration experiments are essential.
| Parameter | Recommended Action | Purpose |
| Enzyme | Perform a dilution series of the enzyme while keeping the substrate concentration constant. | To find the enzyme concentration that yields a linear reaction rate for the desired time period and a robust signal-to-background ratio. |
| Substrate (Gly-Pro-AMC) | Perform a dilution series of the substrate (e.g., 0 µM to 200 µM) with a fixed, low enzyme concentration. | To determine the Kₘ and identify a concentration that is high enough for stable kinetics but low enough to avoid significant IFE or substrate inhibition.[8] |
Typical Concentration Ranges for DPP-IV Assays
| Component | Typical Final Concentration | Source |
| Gly-Pro-AMC Substrate | 25 µM - 100 µM | [7][8][9] |
| Recombinant Human DPP-IV | 23.4 - 3,000 ng/mL | [10] |
| Sitagliptin (Inhibitor Control) | ~100 µM | [7] |
Note: These are starting points. Optimal conditions must be determined empirically for your specific assay system.
Experimental Protocols
Protocol 1: Standard DPP-IV Activity Assay
This protocol is adapted from commercially available kits and provides a general workflow for measuring DPP-IV activity.[7][11]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[7]
-
DPP-IV Enzyme: Thaw recombinant DPP-IV on ice and dilute to the desired working concentration in cold Assay Buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute to the final desired concentration in Assay Buffer. A typical final concentration is 100 µM.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 30 µL of Assay Buffer to each well.
-
Add 10 µL of diluted DPP-IV enzyme solution to sample wells. For background wells, add 10 µL of Assay Buffer instead.
-
Optional (for inhibitor screening): Add 10 µL of inhibitor or vehicle control. Adjust buffer volume accordingly. Incubate for 10-30 minutes at 37°C.[11][12]
-
Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells. The final volume should be 100 µL.
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the background wells from all other wells.
-
Plot fluorescence (RFU) versus time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (typically the first 5-15 minutes).
-
Protocol 2: AMC Standard Curve for IFE Diagnosis
This protocol helps determine the linear range of your fluorescence detection system and diagnose the presence of the inner filter effect.
-
Reagent Preparation:
-
AMC Standard: Prepare a 1 mM stock solution of free 7-Amino-4-methylcoumarin (AMC) in DMSO.
-
Assay Buffer: Use the same buffer as your kinetic assay.
-
-
Procedure (96-well plate format):
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to achieve final concentrations ranging from 0 to 100 µM.
-
Add 100 µL of each dilution to triplicate wells of a black, clear-bottom 96-well plate.
-
-
Measurement:
-
Read the endpoint fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (0 µM AMC) from all other readings.
-
Plot the corrected fluorescence (RFU) versus the AMC concentration (µM).
-
Assess the linearity of the resulting curve. A deviation from linearity or plateauing at higher concentrations is a strong indicator of the inner filter effect.[3]
-
References
- 1. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. abcam.com [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Effect of pH and temperature on Gly-Pro-AMC assay performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gly-Pro-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Gly-Pro-AMC assay?
A1: The Gly-Pro-AMC assay is a fluorometric method used to measure the activity of enzymes that cleave the dipeptide Glycyl-Proline (Gly-Pro) from the N-terminus of a substrate. The substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is initially non-fluorescent. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
A2: The released AMC fluorophore is typically excited at a wavelength between 360-380 nm, with the emission measured between 440-460 nm.[1][2][3] It is crucial to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: What enzymes can be assayed using Gly-Pro-AMC?
A3: Gly-Pro-AMC is a substrate for several proteases, most notably Dipeptidyl Peptidase IV (DPP-IV), which is a key target in type 2 diabetes research.[4] It can also be used to measure the activity of other prolyl endopeptidases.
Q4: How should I prepare and store the Gly-Pro-AMC substrate?
A4: Gly-Pro-AMC is typically dissolved in an organic solvent like DMSO to create a stock solution.[4][5] For long-term storage, it is recommended to store the solid substrate and stock solutions at -20°C or -80°C, protected from light and moisture.[2][6][7] Avoid repeated freeze-thaw cycles of the stock solution.
Q5: What is a suitable buffer for this assay?
A5: Buffers such as HEPES or Tris-HCl are commonly used for the Gly-Pro-AMC assay, typically at a pH around 7.4-8.0 to ensure optimal enzyme activity.[8][9]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Prepare fresh enzyme dilutions for each experiment. |
| Incorrect Assay Conditions | - Verify that the assay buffer pH is within the optimal range for the enzyme (typically pH 7.4-8.0). - Confirm that the incubation temperature is optimal for the enzyme (commonly 37°C).[8] |
| Substrate Degradation | - Ensure the Gly-Pro-AMC substrate has been stored properly, protected from light. - Prepare fresh substrate dilutions from a stock solution for each experiment. |
| Incorrect Wavelength Settings | - Check that the fluorescence plate reader is set to the correct excitation (approx. 360-380 nm) and emission (approx. 440-460 nm) wavelengths for AMC.[1][2][3] |
| Presence of Inhibitors | - Ensure that none of the reagents or the sample itself contains substances that could inhibit the enzyme's activity. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | - While generally low, some background fluorescence from the Gly-Pro-AMC substrate may be present.[10] - Always include a "no-enzyme" control (blank) containing all reaction components except the enzyme. Subtract the average fluorescence of the blank wells from all other readings.[10] |
| Autofluorescent Compounds | - If testing potential inhibitors, the compounds themselves may be fluorescent at the assay wavelengths. - Run a control with the compound in the assay buffer without the enzyme to measure its intrinsic fluorescence and subtract this value. |
| Contaminated Reagents | - Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. - Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature Fluctuations | - Ensure that the incubation temperature is stable and consistent across all wells of the plate. - Pre-warm all reagents to the assay temperature before starting the reaction. |
| pH Drift | - Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Edge Effects in Microplates | - To minimize evaporation from the outer wells of a microplate, which can concentrate reactants, consider not using the outermost wells or filling them with buffer/water. |
Effect of pH and Temperature on Assay Performance
The activity of the enzyme is highly dependent on both pH and temperature. The fluorescence of the released AMC fluorophore is relatively stable at or near physiological pH but can be sensitive to acidic conditions.[1][5]
Quantitative Data Summary
The following tables summarize the impact of pH and temperature on the enzymatic activity in a Gly-Pro-AMC assay, with data normalized to the optimal condition (100%).
Table 1: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.5 | Substantially Decreased |
| 7.0 | Decreased |
| 7.5 | Near Optimal |
| 8.0 | 100 |
| 8.5 | Decreased |
| 9.0 | Substantially Decreased |
| Data derived from studies on DPP-IV, where activity peaked at pH 8.0.[8] |
Table 2: Effect of Temperature on Enzyme Activity
| Temperature (°C) | Relative Activity (%) |
| 5 | Very Low |
| 25 | Moderate |
| 37 | 100 |
| 50 | Decreased |
| 75 | Very Low / Inactive |
| Data derived from studies on DPP-IV, where activity was optimal at 37°C.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Enzyme Activity
-
Prepare a series of assay buffers (e.g., 50 mM HEPES) with different pH values ranging from 6.5 to 9.0.[8]
-
For each pH value, set up triplicate wells in a 96-well black plate.
-
Add the enzyme to each well at its working concentration.
-
Add the Gly-Pro-AMC substrate to each well to initiate the reaction.
-
Incubate the plate at a constant, optimal temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a set period (e.g., 30 minutes) using excitation and emission wavelengths appropriate for AMC.
-
Calculate the initial reaction velocity (V₀) for each pH value by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the reaction velocity against the pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Determining the Optimal Temperature for Enzyme Activity
-
Prepare the assay buffer at the predetermined optimal pH (e.g., pH 8.0).
-
Set up triplicate wells in a 96-well black plate for each temperature to be tested (e.g., 5°C, 25°C, 37°C, 50°C, 75°C).
-
Pre-incubate the plate and all reagents at the respective temperatures for 10-15 minutes.
-
Add the enzyme and substrate to the wells to start the reaction.
-
Incubate the plate at the designated temperature.
-
Measure the fluorescence at a fixed time point (endpoint assay) or kinetically if the plate reader can control the temperature.
-
Calculate the enzyme activity for each temperature.
-
Plot the enzyme activity against the temperature to identify the optimal temperature.
Visualizations
Caption: Principle of the Gly-Pro-AMC fluorogenic assay.
Caption: A logical workflow for troubleshooting common Gly-Pro-AMC assay issues.
References
- 1. bachem.com [bachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. acu.edu.in [acu.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of Gly-Pro-AMC hydrobromide in assays
Technical Support Center: Gly-Pro-AMC Hydrobromide Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of this compound, a common fluorogenic substrate for dipeptidyl peptidase IV (DPP-IV) activity assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the assay buffer?
Precipitation of this compound is typically due to exceeding its solubility limit in the final assay buffer. This can be influenced by several factors including the concentration of the substrate, the type of solvent used for the stock solution, the pH of the buffer, and the temperature of the solution. Some fluorescent substrates are known to have poor aqueous solubility, which may require the use of organic co-solvents.[4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][5] Water can also be used, but may require sonication to fully dissolve the compound.[1] It is critical to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1][6][7]
Q3: How does final DMSO concentration in the assay affect the results?
While DMSO is excellent for solubilizing the substrate, high concentrations in the final assay well can be detrimental to enzyme activity and may lead to unreliable results.[4] It is best practice to keep the final concentration of DMSO in the assay as low as possible, typically below 1% (v/v), to avoid these issues.
Q4: What is the optimal pH and temperature for the assay?
DPP-IV assays are typically performed at a physiological pH of 7.2-7.4.[2] The standard incubation temperature for the enzymatic reaction is 37°C.[1][5][8] Deviations from these conditions can affect both enzyme activity and substrate solubility.
Q5: How should I store my this compound stock solution?
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1][9] Always protect the substrate and its solutions from direct light.[6][7][9]
Troubleshooting Guide: Precipitate Formation
Use the following guide to diagnose and solve precipitation issues with this compound.
Troubleshooting Workflow
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and conditions. The following table summarizes solubility data from various sources.
| Solvent | Reported Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 100 mg/mL[1] | ~243.75 mM | Use of fresh, anhydrous DMSO is critical.[1][6][7] Ultrasonic treatment may be needed.[1] |
| Water | 100 mg/mL[1] | ~243.75 mM | Requires ultrasonic treatment to dissolve.[1] |
| PBS (pH 7.2) | 10 mg/mL[2] | ~24.38 mM | Lower solubility compared to pure water or DMSO. |
| DMF | 10 mg/mL[2] | ~24.38 mM | N,N-Dimethylformamide is another potential organic solvent. |
| Multi-component (in vivo prep) | ≥ 5 mg/mL[1][8] | ~12.19 mM | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][8] |
Recommended Experimental Protocol
This protocol provides a general methodology for a fluorometric DPP-IV assay, designed to minimize the risk of substrate precipitation.
Protocol Workflow
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., PBS or Tris) at pH 7.4. Equilibrate to room temperature or 37°C before use.
-
Substrate Stock Solution: Accurately weigh the this compound powder. Reconstitute in fresh, anhydrous DMSO to a concentration of 10-20 mM. Ensure complete dissolution, using brief sonication if necessary. Store aliquots at -80°C.[1]
-
Enzyme and Inhibitor Solutions: Prepare dilutions of the DPP-IV enzyme and any test inhibitors in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add test compounds (inhibitors) and controls (e.g., Sitagliptin as a positive control, DMSO as a vehicle control) to the appropriate wells.[5]
-
Add the diluted DPP-IV enzyme solution to all wells except the "no enzyme" blank.
-
Pre-incubate: Cover the plate and incubate at 37°C for 10-15 minutes. This allows any inhibitors to bind to the enzyme before the substrate is introduced.[5]
-
Prepare Working Substrate Solution: During the pre-incubation, dilute the DMSO stock solution into pre-warmed (37°C) assay buffer to achieve a 2x final desired concentration (e.g., for a 50 µM final concentration, prepare a 100 µM working solution). It is crucial to add the DMSO stock to the buffer (not the other way around) and mix immediately to prevent localized high concentrations that can cause precipitation.
-
Initiate Reaction: Add the 2x working substrate solution to all wells to start the reaction.
-
Measure: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[2][5]
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percent inhibition for test compounds relative to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Common sources of interference in Gly-Pro-AMC assays
Welcome to the technical support center for Gly-Pro-AMC based assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate common sources of interference, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the Gly-Pro-AMC assay?
A1: The Gly-Pro-AMC assay is a fluorogenic method used to measure the activity of proteases like Dipeptidyl Peptidase IV (DPPIV). The substrate, Gly-Pro-AMC, consists of a dipeptide (Gly-Pro) linked to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the intact substrate is non-fluorescent as the AMC group is quenched. When the enzyme cleaves the bond between the peptide and AMC, the free AMC is released and fluoresces strongly upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity.[1][2]
Q2: What are the standard excitation and emission wavelengths for free AMC?
A2: Free AMC is typically excited at a wavelength range of 360-380 nm, with the emission measured between 440-465 nm.[1][3][4] It is critical to configure the fluorescence plate reader with the correct filter or monochromator settings for optimal signal detection.
Q3: What are the most common causes of false positives (apparent inhibition) in my assay?
A3: False positives are often caused by compound interference with the fluorescence signal rather than true enzyme inhibition. The primary mechanisms are:
-
Fluorescence Quenching / Inner Filter Effect: The test compound absorbs light at the excitation or emission wavelength of AMC. This reduces the detected signal, mimicking the effect of an inhibitor. This is one of the most common artifacts in fluorescence-based assays.[5][6][7]
-
Compound Aggregation: The compound forms aggregates at the concentrations tested, which can sequester and non-specifically inhibit the enzyme.[1]
-
Reactivity with Assay Components: Some compounds may react with essential assay components, such as reducing agents (e.g., DTT), leading to apparent inhibition.[8]
Q4: What can cause false negatives (missing a true inhibitor)?
Q5: How does pH affect the Gly-Pro-AMC assay?
A5: The fluorescence of the released AMC molecule is sensitive to pH. While its fluorescence is stable over a broad range of approximately pH 3 to 11, highly acidic (below pH 2) or highly alkaline (above pH 11) conditions can significantly decrease the fluorescent signal.[10][11] It is important to ensure the assay buffer maintains a stable pH within the optimal range for both the enzyme and AMC fluorescence.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: High background fluorescence in "no enzyme" or "inhibitor control" wells.
-
Possible Cause: The test compound is autofluorescent.
-
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: Run a control plate that includes all assay components (buffer, compound) but omits the enzyme.
-
Data Correction: If the compound is fluorescent, subtract the signal from the "compound-only" wells from the wells containing the enzyme and compound to get a corrected value.[1] Be cautious, as very high compound fluorescence can make accurate correction difficult.
-
Problem 2: Apparent enzyme inhibition that is not confirmed in follow-up or orthogonal assays.
-
Possible Cause 1: The compound is quenching the fluorescence of AMC (Inner Filter Effect).[5][12]
-
Troubleshooting Steps:
-
Perform a Fluorescence Quenching Counter-Assay: This assay checks if the compound interferes with the detection of a known amount of free AMC.[1] (See Protocol 2 below).
-
Measure Compound Absorbance: Scan the absorbance spectrum of your compound. If it absorbs light near AMC's excitation (380 nm) or emission (460 nm) wavelengths, quenching is likely.
-
Reduce Sample Concentration: The inner filter effect is concentration-dependent.[7][13] If possible, re-test at lower compound concentrations where absorbance is less than 0.1.[7]
-
-
Possible Cause 2: The compound forms aggregates that inhibit the enzyme non-specifically.
-
Troubleshooting Steps:
-
Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates. If the compound's potency decreases, aggregation was likely the cause.
-
Dynamic Light Scattering (DLS): Use DLS to directly detect aggregate formation at concentrations that showed inhibition.[1]
-
Problem 3: Poor assay reproducibility or non-linear reaction progress curves.
-
Possible Cause 1: Reagent instability.
-
Troubleshooting Steps:
-
Possible Cause 2: Interference from reducing agents.
-
Troubleshooting Steps:
-
Evaluate Reducing Agent: Reducing agents like DTT or β-mercaptoethanol are often used to maintain enzyme activity but can interfere with certain compounds.[8][14]
-
Test Alternatives: If interference is suspected, test other reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or the physiological reducing agent GSH (glutathione), as they may have different effects on compound activity.[8]
-
Data Summary: Factors Affecting Fluorescence Signal
| Factor | Effect on Signal | Mitigation Strategy |
| Compound Autofluorescence | False increase / High background | Subtract signal from compound-only control.[1] |
| Fluorescence Quenching | False decrease (mimics inhibition) | Run quenching counter-assay; lower compound concentration.[1] |
| Compound Aggregation | False decrease (non-specific inhibition) | Add detergent (e.g., 0.01% Triton X-100); confirm with DLS. |
| Incorrect pH (<3 or >11) | Real decrease in AMC signal | Maintain stable buffer pH within the optimal range (e.g., 7.4).[10] |
| Reagent Instability | Poor signal, high variability | Aliquot and store reagents properly, protecting from light.[1] |
Experimental Protocols & Workflows
Diagram: Standard Gly-Pro-AMC Assay Workflow
Caption: Workflow for a typical Gly-Pro-AMC enzyme inhibition assay.
Diagram: Troubleshooting Flowchart for Apparent Inhibition
Caption: A logical guide to diagnosing sources of interference.
Protocol 1: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.[1]
-
Materials: Test compound, assay buffer, black microplate, fluorescence plate reader.
-
Procedure: a. Prepare a serial dilution of the test compound in assay buffer at the same concentrations used in the main assay. b. Add the diluted compounds to the wells of a black microplate. c. Include "buffer-only" wells as a negative control. d. Read the fluorescence using the same excitation (e.g., 380 nm) and emission (e.g., 460 nm) settings as the primary assay.
-
Interpretation: A concentration-dependent increase in fluorescence intensity compared to the buffer-only control indicates that the compound is autofluorescent. This background signal should be subtracted from the primary assay data.
Protocol 2: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that interfere with the detection of the AMC signal, often through the inner filter effect.[1]
-
Materials: Test compound, free 7-amino-4-methylcoumarin (AMC) standard, assay buffer, black microplate, fluorescence plate reader.
-
Procedure: a. Prepare a solution of free AMC in assay buffer. The concentration should yield a fluorescence signal that is within the linear range of the primary enzyme assay (e.g., the signal level at 20-30% substrate turnover). b. Prepare a serial dilution of the test compound in assay buffer. c. In the microplate, add the AMC solution to wells containing the serially diluted test compound. d. Include control wells containing only the AMC solution (no compound). e. Read the fluorescence at the standard AMC wavelengths.
-
Interpretation: A concentration-dependent decrease in fluorescence intensity in the presence of the compound indicates quenching. Compounds that cause a significant signal reduction (>15-20%) are likely false positives due to assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 6. srs.tcu.edu [srs.tcu.edu]
- 7. edinst.com [edinst.com]
- 8. Reducing agents affect inhibitory activities of compounds: results from multiple drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. v-autos.com [v-autos.com]
- 13. static.horiba.com [static.horiba.com]
- 14. researchgate.net [researchgate.net]
Low signal-to-noise ratio in Gly-Pro-AMC hydrobromide experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal-to-noise ratios in Gly-Pro-AMC hydrobromide experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to detect the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP-IV or CD26).[1][2] DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, particularly where proline is in the penultimate position.[2] The substrate consists of the dipeptide Glycyl-Proline (Gly-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] When an enzyme like DPP-IV cleaves the peptide bond, the AMC molecule is released, leading to a significant increase in fluorescence that can be measured to quantify enzyme activity.[2][3]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[3][4] It is crucial to consult your specific instrument's specifications to determine the optimal filter set or monochromator settings for your fluorescence plate reader.
Q3: How should I properly prepare and store the this compound substrate?
For long-term storage, the lyophilized powder should be kept at -20°C, protected from light and moisture.[5][6] To prepare a stock solution, dissolve the substrate in a minimal amount of a compatible organic solvent like DMSO.[3] This stock solution should then be diluted to the final working concentration with the appropriate assay buffer. It is highly recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[4]
Q4: Can components of my sample, such as cell lysates or media, interfere with the assay?
Yes, if you are using complex biological samples like cell culture media or cell lysates, contaminating proteolytic enzymes may be present that can also cleave the Gly-Pro-AMC substrate.[5] This can lead to a high background signal and an overestimation of the activity of your enzyme of interest. To confirm that the measured activity is due to your target enzyme, it is essential to run additional experiments with specific inhibitors or antibodies.[5]
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak signal from your enzymatic reaction or a high background fluorescence, or a combination of both. Below are common causes and solutions.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Degradation | Protect the Gly-Pro-AMC substrate from light during storage and handling to prevent photo-degradation.[5] Prepare fresh dilutions of the substrate for each experiment. |
| Autofluorescence from Sample Components | Measure the fluorescence of a "no-enzyme" control containing all reaction components except the enzyme. Subtract this background reading from your experimental wells. Include a control with your sample and a known inhibitor of the target enzyme to determine non-specific cleavage.[7] |
| Contaminated Reagents or Buffers | Use high-purity water and reagents to prepare all buffers. Filter-sterilize buffers if necessary. |
| Well-to-Well Contamination | Be careful with pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each addition. |
| Dirty or Inappropriate Microplates | Use black, opaque-walled microplates to minimize light scatter and background fluorescence.[5] Ensure the plates are clean and free from dust or scratches. |
Issue 2: Low Signal Intensity
A weak or absent signal suggests a problem with the enzymatic reaction itself.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly, typically on ice unless otherwise specified.[5] Verify the activity of your enzyme stock with a positive control if available. Consider purchasing a new batch of enzyme if activity is consistently low. |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course. |
| Suboptimal Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. However, for endpoint assays, a higher concentration may be needed. Perform a substrate titration to find the optimal concentration. |
| Incorrect Assay Buffer Conditions (pH, ionic strength) | Verify that the pH and ionic strength of your assay buffer are optimal for your specific enzyme. Refer to the enzyme's product datasheet or relevant literature for recommended buffer conditions. For example, a common buffer for ACE-2 activity is 75 mM Tris, 1 M NaCl, pH 7.5.[5] |
| Presence of Inhibitors in the Sample | If testing samples for enzyme activity, they may contain endogenous inhibitors. Dilute the sample or use a purification step to remove potential inhibitors. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time to ensure the reaction is in the linear range. The reaction should proceed long enough to generate a detectable signal but not so long that substrate depletion or product inhibition occurs. Ensure the incubation temperature is optimal for the enzyme's activity, typically 37°C for mammalian enzymes.[8] |
| Inaccurate Instrument Settings | Ensure the excitation and emission wavelengths on your fluorescence plate reader are set correctly for AMC (Ex: 340-360 nm, Em: 440-460 nm).[3] Optimize the gain setting to maximize signal detection without saturating the detector. |
Experimental Protocols & Data Presentation
Standard DPP-IV Activity Assay Protocol
This protocol provides a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., for DPP-IV, 50 mM Tris, pH 7.5).[5]
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM). Protect from light.
-
Enzyme Solution: Dilute your enzyme to the desired concentration in cold Assay Buffer. Keep on ice.
-
(Optional) Inhibitor Solution: Prepare a solution of a specific DPP-IV inhibitor (e.g., Sitagliptin) in Assay Buffer.[9]
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a black 96-well plate.
-
Add 10 µL of your enzyme solution or sample to the appropriate wells.
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C before adding the substrate.[6]
-
To initiate the reaction, add 40 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Solvent |
| Gly-Pro-AMC | 10-20 mM | 50-200 µM | DMSO |
| DPP-IV Enzyme | Varies | Varies (titrate) | Assay Buffer |
| Sitagliptin (Inhibitor) | 1 mM | 1-10 µM | Assay Buffer |
Table 2: Typical Instrument Settings
| Parameter | Setting |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
| Temperature | 37°C |
| Read Mode | Kinetic |
| Read Interval | 1-2 minutes |
| Plate Type | Black, Opaque Wall |
Visualizations
Enzymatic Reaction and Detection Pathway
The following diagram illustrates the cleavage of Gly-Pro-AMC by DPP-IV and the subsequent fluorescence detection.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.
Troubleshooting Workflow for Low Signal-to-Noise
This diagram provides a logical workflow for diagnosing and resolving issues with your experiment.
Caption: Troubleshooting workflow for low S/N ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. apexbt.com [apexbt.com]
Gly-Pro-AMC assay variability and reproducibility issues
Welcome to the technical support center for the Gly-Pro-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Gly-Pro-AMC assay?
The Gly-Pro-AMC assay is a fluorogenic method used to measure the activity of certain proteases, particularly those that cleave after a proline residue. The substrate, Gly-Pro-AMC, consists of the dipeptide Glycyl-Proline linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC molecule is not fluorescent as its fluorescence is quenched by the attached peptide.[1] When a protease, such as Dipeptidyl Peptidase IV (DPP4), cleaves the peptide bond between proline and AMC, the free AMC is released.[2][3] This free AMC fluoresces strongly upon excitation, and the rate of the increase in fluorescence is directly proportional to the enzyme's activity.[1][4]
Q2: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The free AMC fluorophore is typically excited at a wavelength in the range of 350-380 nm, with emission measured between 440-465 nm.[1][2][5][6] It is crucial to use the correct filter settings on your fluorescence plate reader for optimal signal detection.[7]
Q3: How should the Gly-Pro-AMC substrate be stored?
The Gly-Pro-AMC substrate should be stored at -20°C to -70°C, protected from light.[8] It is recommended to aliquot the substrate to avoid repeated freeze-thaw cycles.[7] Stock solutions in solvents like DMF or ethanol (B145695) can be stored at -20°C for up to six months.[5]
Troubleshooting Guide
Issue 1: High Background Fluorescence
Q: My "no enzyme" or "inhibitor control" wells show a high fluorescence signal. What could be the cause?
High background fluorescence can obscure the signal from enzyme activity. Common causes include:
-
Substrate Instability/Degradation: The Gly-Pro-AMC substrate may have degraded, releasing free AMC. This can happen due to improper storage, exposure to light, or multiple freeze-thaw cycles.[1] While Gly-Pro-AMC itself has some background fluorescence, it is generally low.[9]
-
Autofluorescent Compounds: Components in your sample, test compounds, or even the assay buffer and media can be inherently fluorescent.[10][11] Common culprits in cell-based assays include phenol (B47542) red and Fetal Bovine Serum (FBS).[11]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.
Troubleshooting Steps:
-
Run Proper Controls:
-
Buffer Blank: Wells with only assay buffer to check for buffer fluorescence.
-
Substrate Blank: Wells with assay buffer and substrate (no enzyme) to measure the background from the substrate.[9]
-
Compound Blank: If screening compounds, include wells with buffer and the test compound to check for autofluorescence.[1][10]
-
-
Check Substrate Integrity: Use a fresh aliquot of the substrate or a new vial to see if the background signal decreases. Ensure proper storage conditions are maintained.
-
Optimize Media: For cell-based assays, consider using phenol red-free media or performing measurements in a buffered saline solution.[11]
-
Data Correction: If a compound is found to be autofluorescent, you can subtract the signal from the "compound only" control wells from the wells containing the enzyme and the compound.[1]
Issue 2: Low or No Signal
Q: I am not seeing an increase in fluorescence, or the signal is very weak. What should I do?
A weak or absent signal can be due to several factors related to the enzyme, reagents, or instrument settings.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.[7]
-
Incorrect Assay Conditions: The assay buffer pH, temperature, or ionic strength may not be optimal for the enzyme.[7]
-
Incorrect Wavelength Settings: The plate reader's excitation and emission wavelengths may be set incorrectly for AMC.[7]
-
Instrument Gain Setting is Too Low: The detector sensitivity (gain) on the plate reader may be too low to detect the signal.
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a positive control with a known active enzyme to confirm that the assay components and conditions are correct.[2]
-
Check Reagent Preparation: Ensure all reagents, especially the assay buffer, are at the recommended temperature (often room temperature or 37°C) before starting the assay.[2][7]
-
Confirm Instrument Settings: Double-check the excitation and emission wavelengths on the plate reader.[7] For AMC, they should be around 360 nm and 460 nm, respectively.[2]
-
Optimize Gain Setting: Adjust the gain setting on the plate reader. Perform a reading on a well expected to have a high signal (e.g., a standard with free AMC) to set an appropriate gain that is not saturating.
-
Use Appropriate Microplates: For fluorescence assays, use black microplates (ideally with clear bottoms) to minimize background and light scattering.[7]
Issue 3: Assay Variability and Poor Reproducibility
Q: My replicate wells show inconsistent readings, and I'm getting different results from day to day. Why is this happening?
Poor reproducibility is a common challenge that can stem from technical execution or reagent instability.
-
Pipetting Inaccuracies: Inconsistent pipetting, especially with small volumes, can lead to significant variability between wells.[7]
-
Incomplete Reagent Mixing: Failure to properly mix reagents before and after addition to the wells can result in non-uniform reactions.[2][7]
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments can affect enzyme kinetics.
-
Reagent Instability: Degradation of the enzyme or substrate over time or due to improper storage will lead to inconsistent results.[1]
-
Photobleaching: Prolonged exposure of the fluorescent product (AMC) to the excitation light can lead to a decrease in signal intensity over time.[10]
Troubleshooting Steps:
-
Improve Pipetting Technique: Use calibrated pipettes, pipette gently against the wall of the wells to avoid bubbles, and whenever possible, prepare a master mix of reagents to be dispensed across multiple wells.[7]
-
Ensure Thorough Mixing: Mix the plate gently on a horizontal shaker or by pipetting after adding reagents.[2]
-
Control Temperature: Pre-warm the plate reader and all reagents to the assay temperature (e.g., 37°C) to ensure a consistent reaction start time and temperature.[2]
-
Aliquot Reagents: Aliquot the enzyme and substrate upon receipt to avoid repeated freeze-thaw cycles.[7]
-
Minimize Light Exposure: Reduce the sample's exposure to the excitation light by using the minimum necessary exposure time and excitation intensity.[10] If performing kinetic reads, do not use an unnecessarily high sampling rate.
Issue 4: Non-Linear Reaction Kinetics
Q: The rate of fluorescence increase is not linear over time, or the relationship between fluorescence and enzyme concentration is not linear. What is the problem?
Non-linear kinetics can be caused by several factors, including substrate depletion, enzyme instability, or optical artifacts.
-
Substrate Depletion: In a kinetic assay, if the enzyme concentration is too high, the substrate will be consumed rapidly, causing the reaction rate to slow down.
-
Inner Filter Effect (IFE): At high concentrations, components in the sample (including the substrate or the product) can absorb either the excitation or emitted light, leading to a lower-than-expected fluorescence signal.[10][12] This can cause the standard curve to plateau or even bend downwards at high concentrations.[13]
-
Substrate Inhibition: Some enzymes can be inhibited by high concentrations of their own substrate. For instance, Suc-Gly-Pro-AMC has been shown to cause substrate inhibition with porcine brain homogenates.[8]
Troubleshooting Steps:
-
Optimize Enzyme Concentration: Test several dilutions of your enzyme to find a concentration that results in a linear reaction rate for the desired duration of the assay.[2]
-
Dilute the Sample: The simplest way to mitigate the inner filter effect is to dilute the sample.[10] This reduces the concentration of absorbing species.
-
Create a Standard Curve: Always run a standard curve with free AMC to ensure that your experimental measurements fall within the linear range of detection for your instrument.[2]
-
Check for Substrate Inhibition: Perform the assay with a wide range of substrate concentrations to determine if substrate inhibition is occurring.
Data Presentation
Table 1: Typical Wavelengths for AMC-based Assays
| Parameter | Wavelength Range | Common Value |
| Excitation (λex) | 350 - 380 nm | ~360 nm[2] |
| Emission (λem) | 440 - 465 nm | ~460 nm[2][5] |
Table 2: Common Sources of Assay Interference
| Interference Type | Description | Troubleshooting Action |
| Autofluorescence | Test compound is inherently fluorescent at the assay wavelengths.[1] | Run compound-only controls and subtract background.[10] |
| Fluorescence Quenching | Test compound absorbs excitation or emission light, reducing the signal (a form of Inner Filter Effect).[1] | Perform a quenching counter-assay with free AMC and the test compound.[1] |
| Photobleaching | Fluorophore (AMC) is photochemically destroyed by excitation light, leading to signal loss.[10] | Minimize light exposure; use more photostable dyes if possible.[10] |
| Light Scatter | Precipitated compound or sample debris scatters light, causing erratic readings. | Check compound solubility; centrifuge samples. |
Experimental Protocols
General Protocol for DPP4 Activity Assay
This protocol provides a general guideline for measuring DPP4 activity using Gly-Pro-AMC in a 96-well plate format. It should be optimized for your specific enzyme, samples, and instrument.
-
Reagent Preparation:
-
DPP4 Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM Tris, pH 8.0).[3] Allow the buffer to warm to the assay temperature (e.g., 37°C).[2]
-
AMC Standard: Prepare a stock solution of 1 mM AMC in a suitable solvent (e.g., water or buffer). Create a standard curve by performing serial dilutions (e.g., 0, 20, 40, 60, 80, 100 pmole/well).[2] Add assay buffer to bring all standard wells to the final volume.
-
DPP4 Substrate (H-Gly-Pro-AMC): Thaw the substrate on ice, protected from light. Prepare a working solution at the desired concentration in the assay buffer.
-
Enzyme/Sample Preparation: Prepare dilutions of your enzyme or sample in ice-cold assay buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.[2]
-
-
Assay Procedure:
-
Add 50 µL of your diluted samples or enzyme preparations to the wells of a black, clear-bottom 96-well plate.[2]
-
For sample blanks (to control for background), add 10 µL of a DPP4 inhibitor (like Sitagliptin) to the sample wells and 10 µL of assay buffer to the "sample activity" wells.[2]
-
Mix gently and incubate the plate for 10 minutes at 37°C.[2]
-
Prepare a Master Reaction Mix containing the DPP4 substrate.
-
Initiate the reaction by adding 40-50 µL of the Master Reaction Mix to all wells (except the AMC standard curve wells).[2][3]
-
Mix the plate well using a horizontal shaker or by pipetting.[2]
-
-
Measurement:
-
Data Analysis:
-
Plot the AMC standard curve (Fluorescence vs. pmol AMC).
-
Determine the rate of reaction (V₀) for each sample by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Subtract the rate of the sample blank from the rate of the sample.
-
Use the standard curve to convert the rate from RFU/min to pmol/min of AMC generated. This value is proportional to the DPP4 activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Dipeptidyl Peptidase-IV (DPP-IV) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipeptidyl Peptidase-IV (DPP-IV) activity assays. A primary focus is the impact of solvent concentration, such as Dimethyl Sulfoxide (DMSO), on experimental outcomes.
Troubleshooting Guides & FAQs
Q1: My DPP-IV inhibitor, dissolved in DMSO, shows lower potency than expected. What could be the cause?
A1: Several factors could contribute to lower than expected potency. One critical aspect to consider is the final concentration of DMSO in your assay. High concentrations of organic solvents can directly inhibit DPP-IV activity, potentially masking the true potency of your test compound. It has been reported that a final concentration of 1% DMSO in the reaction can reduce DPP-IV activity by as much as 50%. We recommend preparing a solvent-only control (e.g., assay buffer with the same final DMSO concentration as your inhibitor wells) to accurately determine the extent of solvent-induced inhibition. Additionally, ensure that your inhibitor stock solution is properly prepared and has not degraded.
Q2: I am observing high variability between replicate wells in my DPP-IV inhibitor screening assay. What are the common sources of this variability?
A2: High variability can stem from several sources. In the context of solvent use, inconsistent pipetting of the inhibitor stock solution (dissolved in a solvent like DMSO) can lead to different final solvent concentrations across wells, thereby affecting enzyme activity differently. Ensure your pipettes are calibrated and use consistent technique. Other potential causes include temperature fluctuations across the assay plate, degradation of the enzyme or substrate, and inadequate mixing of reagents in the wells.
Q3: What is the maximum recommended concentration of DMSO for DPP-IV activity assays?
A3: Based on available data, it is crucial to keep the final concentration of DMSO as low as possible. A concentration of 1% DMSO has been shown to inhibit DPP-IV activity by approximately 50%. Therefore, for optimal results and to minimize solvent-induced effects, it is best practice to maintain a final DMSO concentration well below 1%, ideally at 0.5% or lower. If your compound's solubility requires a higher DMSO concentration, it is essential to include appropriate solvent controls to normalize the data.
Q4: Can I use other organic solvents like ethanol (B145695) or methanol (B129727) to dissolve my DPP-IV inhibitors?
A4: It is not recommended to use ethanol or methanol as solvents for DPP-IV inhibitors. These solvents have been shown to dramatically reduce DPP-IV enzyme activity and can significantly interfere with your assay results.[1] If your compound is insoluble in DMSO or aqueous buffers, consider alternative solubilization strategies or the use of a different assay format.
Q5: How can I differentiate between the inhibitory effect of my compound and the inhibitory effect of the solvent (DMSO)?
A5: To distinguish between compound-specific inhibition and solvent-induced inhibition, you must include a "solvent control" in your experimental setup. This control should contain the DPP-IV enzyme, the substrate, and the same final concentration of DMSO as your experimental wells containing the inhibitor, but without the inhibitor itself. By subtracting the signal of the solvent control from your inhibitor wells, you can normalize for the effect of DMSO and determine the true inhibitory activity of your compound.
Data Presentation: Impact of DMSO on DPP-IV Activity
The following table summarizes the reported quantitative effect of DMSO on DPP-IV enzyme activity. Researchers should note that the exact level of inhibition can vary based on specific assay conditions (e.g., enzyme and substrate concentration, buffer composition, and temperature).
| Final DMSO Concentration | Approximate DPP-IV Inhibition | Source |
| 1% (v/v) | ~50% | Based on reports in the literature, a 1% final concentration of DMSO has been observed to reduce DPP-IV activity by half. Researchers are strongly advised to determine the precise impact of DMSO in their specific assay system. |
Experimental Protocols
Protocol for Assessing the Impact of Solvent Concentration on DPP-IV Activity
This protocol outlines a method to determine the tolerance of a DPP-IV activity assay to a solvent such as DMSO using a fluorogenic substrate like Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
Dimethyl Sulfoxide (DMSO), high purity
-
96-well black microplate, flat bottom
-
Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-465 nm)
-
Calibrated multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of DPP-IV enzyme in cold assay buffer. The final concentration should be optimized for your assay (a typical concentration might be around 0.1 ng/µL).
-
Prepare a working solution of the Gly-Pro-AMC substrate in assay buffer. Protect from light.
-
Prepare a series of DMSO dilutions in assay buffer to achieve final assay concentrations ranging from 0.1% to 10% (e.g., 0.1%, 0.5%, 1%, 2%, 5%, 10%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells (No Enzyme): Add assay buffer and the corresponding DMSO dilution.
-
Control wells (No DMSO): Add DPP-IV enzyme and assay buffer.
-
Solvent Effect wells: Add DPP-IV enzyme and the corresponding DMSO dilutions.
-
It is recommended to perform all measurements in triplicate.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of DPP-IV activity for each DMSO concentration relative to the control wells (No DMSO), which represents 100% activity.
-
Plot the percentage of DPP-IV activity against the final DMSO concentration to visualize the inhibitory effect.
-
Visualizations
Caption: Workflow for assessing solvent impact on DPP-IV activity.
Caption: Hypothetical signaling pathway involving DPP-IV.
Caption: Troubleshooting logic for solvent-related issues.
References
Technical Support Center: Quenching of AMC Fluorescence by Experimental Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of 7-amino-4-methylcoumarin (B1665955) (AMC) fluorescence by experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an AMC-based fluorescence assay?
AMC-based assays are fluorogenic, meaning they produce a fluorescent signal in response to a specific event.[1] In a typical setup, the AMC fluorophore is conjugated to a substrate molecule, such as a peptide sequence recognized by a specific enzyme (e.g., a caspase or protease).[2] In this conjugated state, the fluorescence of AMC is quenched.[1][2] Upon enzymatic cleavage of the substrate, free AMC is released, leading to a significant increase in fluorescence intensity.[2][3] The rate of this fluorescence increase is directly proportional to the enzymatic activity.[1]
Q2: Why is the fluorescence of AMC quenched when it is part of a larger molecule like a peptide?
The quenching of AMC fluorescence when conjugated to a peptide is a form of static quenching.[2][4] The covalent bond, typically at the amide group of AMC, alters the conjugated electron system of the fluorophore.[4] This change in electronic structure reduces the fluorescence quantum yield, rendering the substrate significantly less fluorescent than the free AMC molecule.[2]
Q3: What are the optimal excitation and emission wavelengths for AMC?
The optimal spectral properties for free AMC can vary slightly based on buffer conditions and instrumentation. However, they are generally in the following ranges:
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Free AMC | 340 - 380 | 430 - 460 |
| Peptide-AMC Conjugate | ~330 | ~390 |
Data compiled from multiple sources.[2]
Q4: What are common experimental compounds or substances that can quench AMC fluorescence?
Several types of molecules have been identified as quenchers of AMC fluorescence. These include:
-
Nitroxyl radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives are known to be efficient quenchers.[3][5][6]
-
Certain amino acids: Tryptophan and tyrosine are strong quenchers, while histidine and methionine can also quench AMC fluorescence, often through static and dynamic mechanisms.[7]
-
Halide ions: Ions such as iodide and bromide can also contribute to fluorescence quenching.[3]
Troubleshooting Guide
This section addresses common issues encountered during AMC-based assays and provides systematic solutions.
Problem 1: Apparent Enzyme Inhibition Not Confirmed by Orthogonal Assays
Possible Cause: The experimental compound is quenching the fluorescence of the released AMC, leading to a false positive signal for enzyme inhibition.[1][8]
Troubleshooting Steps:
-
Perform a Fluorescence Quenching Counter-Assay: This is essential to determine if the compound directly interferes with the AMC signal. A detailed protocol is provided below.
-
Analyze Dose-Response: If the compound causes a dose-dependent decrease in the fluorescence of free AMC, it is acting as a quencher.[1]
-
Data Correction: For moderate quenching, mathematical corrections can be applied if the absorbance of the compound at the excitation and emission wavelengths is known (to account for the inner filter effect).[1]
Problem 2: High Background Fluorescence in "No Enzyme" Controls
Possible Cause 1: Autofluorescence of the Experimental Compound.
Troubleshooting Steps:
-
Perform an Autofluorescence Counter-Assay: This will determine if the compound itself is fluorescent at the assay wavelengths.[1]
-
Data Correction: If autofluorescence is confirmed, subtract the signal from a "compound-only" control from the experimental wells.[1]
Possible Cause 2: Spontaneous Substrate Degradation.
Troubleshooting Steps:
-
Prepare fresh substrate for each experiment.
-
Avoid multiple freeze-thaw cycles of the substrate stock solution.
-
Store the substrate protected from light.[2]
Problem 3: Low or No Fluorescence Signal in Positive Controls
Possible Cause 1: Photobleaching.
Troubleshooting Steps:
-
Minimize the exposure of samples to the excitation light source.
-
Use the lowest excitation intensity that provides an adequate signal.
-
If possible, take kinetic readings at discrete time points rather than continuous monitoring.[2]
Possible Cause 2: Inner Filter Effect.
Troubleshooting Steps:
-
This occurs in highly concentrated or colored samples where the compound absorbs the excitation or emission light.[2]
-
Run a control with the compound and free AMC to assess this effect.[2] Diluting the sample may be necessary.
Experimental Protocols
Protocol 1: Fluorescence Quenching Counter-Assay
This protocol identifies compounds that quench the fluorescence signal of free AMC.
Materials:
-
Test compound
-
Free 7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Black, opaque 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of free AMC in the assay buffer. The concentration should be representative of the signal generated in the uninhibited enzymatic reaction (e.g., corresponding to 10-20% substrate conversion).
-
Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the primary enzyme assay.
-
In the microplate, add the AMC solution to wells containing the serially diluted test compound.
-
Include control wells with the AMC solution and assay buffer (no compound).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Read the fluorescence using the standard excitation and emission wavelengths for AMC.
Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the test compound indicates that the compound is a quencher.[1]
Protocol 2: Autofluorescence Counter-Assay
This protocol determines if a test compound is inherently fluorescent at the assay's wavelengths.
Materials:
-
Test compound
-
Assay buffer
-
Black, opaque 96-well or 384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the primary enzyme assay.
-
Add the diluted compound to the wells of the microplate.
-
Include control wells containing only the assay buffer (blank).
-
Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay.
Interpretation: If the fluorescence intensity in the wells containing the compound is significantly higher than the blank, the compound is autofluorescent.[1]
Data Presentation
Table 1: Illustrative Quenching Data for Experimental Compounds
| Compound | Concentration (µM) | % AMC Fluorescence Remaining | Quenching Classification |
| Compound A | 1 | 98.2 | Negligible |
| 10 | 95.5 | Negligible | |
| 100 | 89.1 | Weak | |
| Compound B | 1 | 85.3 | Moderate |
| 10 | 52.1 | Strong | |
| 100 | 15.8 | Strong | |
| Compound C | 1 | 99.5 | Negligible |
| 10 | 98.9 | Negligible | |
| 100 | 97.5 | Negligible |
Note: This data is for illustrative purposes only.
Visualizations
Caption: Troubleshooting workflow for apparent enzyme inhibition in AMC-based assays.
Caption: Signal generation and interference pathways in AMC-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Gly-Pro-AMC Enzymatic Cleavage
Welcome to the technical support center for the Gly-Pro-AMC enzymatic assay. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful and complete enzymatic cleavage of the fluorogenic substrate Gly-Pro-AMC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Gly-Pro-AMC assay?
The Gly-Pro-AMC assay is a fluorogenic method used to measure the activity of certain proteases, most notably Dipeptidyl Peptidase IV (DPP-IV).[1][2] The substrate, Gly-Pro-AMC, consists of the dipeptide Gly-Pro linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. When the enzyme cleaves the peptide bond between Proline and AMC, the free AMC is released, which is highly fluorescent upon excitation.[3][4] The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The free AMC fluorophore is typically excited at a wavelength range of 350-380 nm, with the emission measured between 440-465 nm.[2][3][5][6] It is crucial to use the appropriate filter settings on your fluorescence plate reader for optimal signal detection.
Q3: I am observing a high background signal in my "no enzyme" control wells. What could be the cause?
High background fluorescence can stem from a few sources:
-
Substrate Instability: The Gly-Pro-AMC substrate may undergo spontaneous hydrolysis over time. It is recommended to prepare fresh substrate solutions for each experiment and protect them from light.[3]
-
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds. Ensure you are using high-purity reagents and sterile water.
-
Autofluorescence of Test Compounds: If you are screening for inhibitors, the test compounds themselves might be fluorescent at the assay's wavelengths, leading to a high background signal.[3] It is important to run a control with the compound alone (no enzyme) to measure its intrinsic fluorescence.[3]
Q4: My fluorescence signal is very low or non-existent. What are the possible reasons?
Low or no signal can be due to several factors:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. Enzymes like DPP-IV should be stored at -20°C or -80°C and repeated freeze-thaw cycles should be avoided.[7][8]
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme activity. The optimal pH for DPP-IV is generally between 7.4 and 8.7.
-
Insufficient Enzyme or Substrate Concentration: The concentration of either the enzyme or the substrate may be too low. It is advisable to perform titration experiments to determine the optimal concentrations for your specific experimental setup.
-
Presence of Inhibitors: Your sample may contain inhibitors of the enzyme. If screening compounds, this would be the expected outcome for a positive hit.
Q5: The results of my assay are not reproducible. What can I do to improve consistency?
Poor reproducibility can be caused by:
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting of all reagents, especially small volumes.
-
Reagent Instability: As mentioned, both the enzyme and substrate can lose activity over time. Prepare fresh reagents and handle them according to the manufacturer's instructions.
-
Fluctuations in Temperature: Maintain a constant and optimal temperature during the incubation period.
-
Improper Mixing: Ensure all components in the wells are thoroughly mixed before starting the measurement.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the Gly-Pro-AMC assay.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Substrate degradation | Prepare fresh Gly-Pro-AMC solution for each experiment. Store the stock solution in DMSO at -20°C, protected from light.[3] |
| Autofluorescent compounds | Run a control with the test compound alone (no enzyme) and subtract this background fluorescence from the assay wells.[3] | |
| Contaminated buffer or reagents | Use high-purity water and reagents. Filter-sterilize the assay buffer if necessary. | |
| Low or No Fluorescence Signal | Inactive enzyme | Confirm enzyme activity with a positive control. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Store at the recommended temperature.[7][8] |
| Suboptimal pH or temperature | Ensure the assay buffer has the correct pH (typically 7.4-8.7 for DPP-IV). Incubate the reaction at the optimal temperature, usually 37°C.[5] | |
| Incorrect substrate concentration | Perform a substrate titration to determine the optimal concentration, which should ideally be around the Michaelis-Menten constant (Km).[8] | |
| Insufficient incubation time | Increase the incubation time to allow for more product formation, ensuring the reaction is still in the linear range. | |
| Non-linear Reaction Curve | Substrate depletion | If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | The enzyme may not be stable under the assay conditions for extended periods. Reduce the incubation time. | |
| High Well-to-Well Variability | Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells to minimize pipetting errors. |
| Incomplete mixing of reagents | Gently mix the plate after adding all reagents, for example, by using a plate shaker. | |
| Temperature gradients across the plate | Ensure the entire plate is at a uniform temperature during incubation. |
Experimental Protocols
Protocol 1: Standard DPP-IV Activity Assay
This protocol provides a general procedure for measuring DPP-IV activity using Gly-Pro-AMC.
Materials:
-
DPP-IV enzyme
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/ml BSA)[9]
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw the DPP-IV enzyme and Gly-Pro-AMC substrate on ice.
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Dilute the enzyme and substrate to the desired working concentrations in pre-warmed Assay Buffer.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of your sample (or positive/negative controls) to the appropriate wells.
-
For background control wells, add 10 µL of Assay Buffer instead of the enzyme.
-
-
Initiate the Reaction:
-
Add 40 µL of the Gly-Pro-AMC working solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a set period (e.g., 30 minutes) with excitation at 360-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the curve.
-
Protocol 2: Screening for DPP-IV Inhibitors
This protocol is adapted for high-throughput screening of potential DPP-IV inhibitors.
Materials:
-
Same as Protocol 1
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[2]
Procedure:
-
Prepare Reagents:
-
Prepare reagents as described in Protocol 1.
-
Prepare serial dilutions of your test compounds and the positive control inhibitor.
-
-
Set up the Assay Plate:
-
Add 40 µL of the DPP-IV enzyme working solution to all wells except the "no enzyme" controls.
-
Add 10 µL of your diluted test compounds, positive control, or solvent control to the appropriate wells.
-
Include controls for:
-
100% activity (enzyme + solvent, no inhibitor)
-
0% activity (no enzyme)
-
Compound autofluorescence (compound + buffer, no enzyme)
-
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the Gly-Pro-AMC working solution to all wells.
-
-
Incubation and Measurement:
-
Measure the fluorescence as described in Protocol 1.
-
-
Data Analysis:
-
Correct for background and compound autofluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value if applicable.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Excitation Wavelength | 350 - 380 nm | Optimal for free AMC.[3][5] |
| Emission Wavelength | 440 - 465 nm | Optimal for free AMC.[3][5] |
| Assay Buffer pH | 7.4 - 8.7 | DPP-IV is most active in this range. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic assays.[5] |
| Gly-Pro-AMC Concentration | 50 - 200 µM | A common starting range.[6] The optimal concentration may need to be determined experimentally and should be around the Km value.[8] |
| Enzyme Concentration | Varies | Should be optimized to ensure the reaction rate is linear over the desired time course. |
Visualizations
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.cn [abcam.cn]
- 8. benchchem.com [benchchem.com]
- 9. H-Met-Gly-Pro-AMC Fluorogenic Peptide Substrate ES017: R&D Systems [rndsystems.com]
Validation & Comparative
A Researcher's Guide to Validating DPP-IV Inhibitor Screening Assays Using Gly-Pro-AMC
For researchers in pharmacology and drug discovery, particularly those focused on treatments for type 2 diabetes, the Dipeptidyl Peptidase-IV (DPP-IV) enzyme is a critical target.[1][2][3] Inhibition of DPP-IV prolongs the activity of incretin (B1656795) hormones, such as GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, thereby helping to maintain glucose homeostasis.[1][3][4] A widely adopted method for identifying potential DPP-IV inhibitors is a fluorescence-based assay utilizing the substrate Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[4][5] This guide provides a comprehensive comparison of this assay with other available methods, supported by experimental data and detailed protocols to aid in the validation and implementation of this crucial screening tool.
Principle of the Gly-Pro-AMC Assay
The DPP-IV inhibitor screening assay using Gly-Pro-AMC is a straightforward and sensitive method.[2] The principle lies in the enzymatic activity of DPP-IV, a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine (B10760859) at the penultimate position.[2][4][6] The fluorogenic substrate, Gly-Pro-AMC, is designed to mimic the natural substrates of DPP-IV. In its intact form, the molecule is non-fluorescent. However, upon cleavage by DPP-IV, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released.[7][8] The resulting increase in fluorescence, which can be measured using a fluorescence plate reader, is directly proportional to the DPP-IV activity.[7] The presence of a DPP-IV inhibitor will reduce the rate of this enzymatic reaction, leading to a decrease in fluorescence.[7]
Experimental Workflow & Signaling Pathway
The general workflow for a DPP-IV inhibitor screening assay is a multi-step process that involves careful preparation and execution to ensure reliable and reproducible results. The underlying biological pathway involves the regulation of incretin hormones by DPP-IV, a key mechanism in glucose metabolism.
References
A Researcher's Guide to Gly-Pro-AMC Assay Validation for DPP-IV Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation parameters for the Gly-Pro-AMC assay used in the determination of Dipeptidyl Peptidase IV (DPP-IV) activity. It offers a detailed comparison with alternative methods and includes experimental protocols to support robust and reliable data generation for publication.
The Gly-Pro-AMC assay is a widely used fluorometric method for measuring the activity of DPP-IV, a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1][2] The assay relies on the cleavage of the non-fluorescent substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV, which releases the highly fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting fluorescence is directly proportional to the enzyme's activity.[3]
Proper validation of this assay is critical to ensure the accuracy, reliability, and reproducibility of experimental data, a prerequisite for publication in peer-reviewed journals. This guide outlines the essential validation parameters based on regulatory guidelines and scientific best practices.
Core Validation Parameters
Assay validation is a process that demonstrates an analytical method is suitable for its intended purpose. For the Gly-Pro-AMC assay, the following parameters are crucial:
-
Specificity: The ability of the assay to measure only DPP-IV activity without interference from other components in the sample matrix. This can be assessed by using specific DPP-IV inhibitors, such as sitagliptin, to demonstrate a significant reduction in the measured signal.
-
Linearity and Range: The linearity of an assay is its ability to produce results that are directly proportional to the concentration of the analyte (in this case, the product of the enzymatic reaction) within a specific range. The range is the interval between the upper and lower concentrations of the analyte that can be reliably determined with suitable precision and accuracy.[4][5]
-
Accuracy: This refers to the closeness of the measured value to the true value. It is typically determined by spike and recovery experiments, where a known amount of analyte is added to a sample and the percentage of recovery is calculated.
-
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV) and is assessed at two levels:
-
Intra-assay precision (repeatability): Precision within a single analytical run.
-
Inter-assay precision (reproducibility): Precision between different analytical runs.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparison of DPP-IV Activity Assays
The Gly-Pro-AMC assay is one of several methods available for measuring DPP-IV activity. The choice of assay often depends on the specific research question, available equipment, and the nature of the samples being analyzed. Below is a comparison of the Gly-Pro-AMC assay with other common methods.
| Parameter | Gly-Pro-AMC (Fluorometric) | Colorimetric | Luminescent | LC-MS |
| Principle | Enzymatic cleavage of a fluorogenic substrate (Gly-Pro-AMC) releases a fluorescent product (AMC). | Enzymatic cleavage of a chromogenic substrate (e.g., Gly-Pro-pNA) releases a colored product (p-nitroaniline). | Enzymatic cleavage of a proluciferin substrate releases luciferin, which generates light in the presence of luciferase. | Direct measurement of the enzymatic product (e.g., Gly-Pro) by liquid chromatography-mass spectrometry. |
| Sensitivity | High | Moderate | Very High | High |
| Linear Range | Typically in the low nanomolar to micromolar range of product concentration.[5] | Generally in the micromolar range of product concentration. | Can detect picomolar to nanomolar levels of product. | Wide dynamic range, dependent on the instrument. |
| Throughput | High-throughput compatible. | High-throughput compatible. | High-throughput compatible. | Lower throughput due to chromatographic separation. |
| Interference | Potential for interference from fluorescent compounds in the sample. | Potential for interference from colored compounds or compounds that absorb at the detection wavelength. | Fewer interferences compared to fluorescence and absorbance-based assays. | High specificity, less prone to interference from sample matrix components.[1][6] |
| Advantages | Good sensitivity, widely available reagents, relatively low cost.[2] | Simple, inexpensive, does not require a specialized plate reader. | Highest sensitivity, good for low enzyme concentrations.[7][8] | High specificity and accuracy, can be used with a wider variety of substrates.[6][9] |
| Disadvantages | Susceptible to fluorescence quenching or enhancement by sample components. | Lower sensitivity compared to fluorescent and luminescent assays.[7][8] | Reagents can be more expensive. | Requires expensive equipment and specialized expertise.[1] |
Experimental Protocol: Gly-Pro-AMC Assay for DPP-IV Activity
This protocol provides a general guideline for performing the Gly-Pro-AMC assay. Optimization may be required for specific experimental conditions and sample types.
Materials:
-
DPP-IV enzyme (recombinant or from biological samples)
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
AMC standard for generating a standard curve
-
DPP-IV inhibitor (e.g., Sitagliptin) for specificity assessment
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~360-380 nm and emission at ~460 nm
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of AMC in the assay buffer.
-
Perform serial dilutions of the AMC stock solution to create a standard curve (e.g., 0 to 50 µM).
-
Add a fixed volume of each standard to the wells of the 96-well plate.
-
-
Prepare Reactions:
-
In separate wells of the 96-well plate, add the following:
-
Sample wells: A specific volume of your sample containing DPP-IV and assay buffer.
-
Negative control wells (no enzyme): The same volume of sample buffer (without enzyme) and assay buffer.
-
Inhibitor control wells: A specific volume of your sample, a known concentration of a DPP-IV inhibitor, and assay buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate the Reaction:
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time) for each well.
-
Subtract the rate of the negative control from the sample and inhibitor control wells.
-
Use the AMC standard curve to convert the fluorescence units to the concentration of the product formed.
-
Express the DPP-IV activity in appropriate units (e.g., µmol/min/mg of protein).
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological context, the following diagrams illustrate the Gly-Pro-AMC assay workflow and the DPP-IV signaling pathway.
Caption: Workflow of the Gly-Pro-AMC assay for DPP-IV activity measurement.
Caption: Simplified signaling pathway showing the role of DPP-IV in incretin (B1656795) hormone inactivation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development, validation and application of a liquid chromatography-tandem mass spectrometry method for the activity and inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of DPP-IV Substrates: Gly-Pro-AMC vs. Colorimetric Alternatives
For researchers in drug discovery and metabolic disease, the accurate measurement of Dipeptidyl Peptidase-IV (DPP-IV) activity is paramount. As a key therapeutic target for type 2 diabetes, robust and sensitive assays are essential for screening potential inhibitors. This guide provides a comprehensive comparison of the widely used fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), with traditional colorimetric substrates, offering insights into their performance, protocols, and underlying mechanisms to aid in selecting the optimal tool for your research needs.
At the heart of DPP-IV activity assays lies the enzymatic cleavage of a synthetic substrate. DPP-IV, a serine protease, selectively cleaves the dipeptide Gly-Pro from the N-terminus of its substrates. In synthetic substrates, this dipeptide is linked to a reporter molecule—either a fluorophore or a chromophore—which is released upon cleavage, leading to a measurable signal.
The primary distinction between Gly-Pro-AMC and colorimetric substrates lies in the nature of this reporter molecule and the method of detection. Gly-Pro-AMC is a fluorogenic substrate that, upon cleavage by DPP-IV, releases the highly fluorescent compound 7-Amino-4-methylcoumarin (AMC). In contrast, common colorimetric substrates, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA), release a chromophore, p-nitroaniline (pNA), which can be quantified by measuring its absorbance.
Performance Face-Off: Sensitivity Takes Center Stage
The most critical performance differentiator between these two classes of substrates is sensitivity. Fluorometric assays utilizing Gly-Pro-AMC are consistently reported to be significantly more sensitive—approximately 10-fold higher—than their colorimetric counterparts.[1][2] This heightened sensitivity makes Gly-Pro-AMC the substrate of choice when working with samples containing low concentrations of DPP-IV or when sample volume is limited.[1][2]
| Parameter | Gly-Pro-AMC (Fluorogenic) | Gly-Pro-p-nitroanilide (Colorimetric) |
| Detection Method | Fluorescence | Absorbance |
| Product | 7-Amino-4-methylcoumarin (AMC) | p-nitroaniline (pNA) |
| Excitation Wavelength | ~340-360 nm[3][4] | N/A |
| Emission Wavelength | ~440-460 nm[1][3] | N/A |
| Absorbance Wavelength | N/A | ~405-410 nm |
| Relative Sensitivity | High (approx. 10-fold > colorimetric)[1][2] | Low |
| Michaelis Constant (Km) | ~50 µM - 210.6 µM[3][5] | ~0.5 mM - 1.1 mM[6][7] |
Table 1: Quantitative Comparison of Gly-Pro-AMC and Gly-Pro-p-nitroanilide.
The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. Based on available data, Gly-Pro-AMC exhibits a lower Km value compared to Gly-Pro-pNA, suggesting a higher affinity of DPP-IV for the fluorogenic substrate.
Under the Microscope: A Look at the Signaling Pathway and Assay Workflow
DPP-IV plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] These hormones are released after a meal and stimulate insulin (B600854) secretion from pancreatic β-cells. By cleaving and inactivating these hormones, DPP-IV helps to regulate post-prandial insulin levels.[8][9] DPP-IV inhibitors block this action, thereby prolonging the activity of incretins and enhancing insulin secretion in a glucose-dependent manner.[8]
The experimental workflow for assessing DPP-IV activity, particularly for screening inhibitors, follows a standardized procedure.
Detailed Experimental Protocols
Fluorogenic DPP-IV Activity Assay using Gly-Pro-AMC
This protocol is adapted from established methods for measuring DPP-IV activity using the fluorogenic substrate Gly-Pro-AMC.[10][11][12]
Materials:
-
DPP-IV enzyme (recombinant or from biological samples)
-
Gly-Pro-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, or HEPES buffer)[10]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-IV enzyme to the desired concentration in cold Assay Buffer.
-
Prepare a working solution of Gly-Pro-AMC by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 50-200 µM).[10]
-
Prepare serial dilutions of test compounds and the positive control inhibitor.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following in triplicate:
-
Sample Wells: Assay Buffer, diluted DPP-IV enzyme, and test compound.
-
Positive Control Wells: Assay Buffer, diluted DPP-IV enzyme, and positive control inhibitor.
-
Enzyme Control Wells (100% activity): Assay Buffer, diluted DPP-IV enzyme, and solvent control (e.g., DMSO).
-
Blank Wells (no enzyme): Assay Buffer and solvent control.
-
-
The final volume in each well should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC working solution to all wells (e.g., 50 µL, bringing the total volume to 100 µL).
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 350-360 nm and an emission wavelength of 450-465 nm.[11]
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Colorimetric DPP-IV Activity Assay using Gly-Pro-p-nitroanilide
This protocol is based on standard methods for the colorimetric determination of DPP-IV activity.[13]
Materials:
-
DPP-IV enzyme
-
Gly-Pro-p-nitroanilide (Gly-Pro-pNA) substrate stock solution (e.g., 100 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds
-
Positive control inhibitor
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare enzyme, test compounds, and positive control solutions as described in the fluorogenic assay protocol.
-
Prepare a working solution of Gly-Pro-pNA by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 2 mM).
-
-
Assay Setup:
-
Set up the assay in a 96-well clear microplate with sample, positive control, enzyme control, and blank wells as described for the fluorogenic assay.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Gly-Pro-pNA working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance at 405 nm using an absorbance microplate reader. For a kinetic assay, take readings at regular intervals. For an endpoint assay, stop the reaction (e.g., by adding a stop solution like 1 M sodium acetate, pH 4.0) before reading the absorbance.
-
-
Data Analysis:
-
Calculate the rate of p-nitroaniline formation from the change in absorbance over time.
-
Determine the percentage of inhibition and IC50 values as described for the fluorogenic assay.
-
Conclusion: Making the Right Choice
The selection between Gly-Pro-AMC and colorimetric DPP-IV substrates hinges on the specific requirements of the experiment. For high-throughput screening of large compound libraries, the enhanced sensitivity and lower sample requirements of the Gly-Pro-AMC-based fluorogenic assay make it the superior choice. This is particularly true when initial hits are expected to have weak inhibitory activity or when working with precious biological samples.
Conversely, colorimetric assays, while less sensitive, offer a cost-effective and straightforward alternative for applications where the DPP-IV concentration is high and sensitivity is not the limiting factor. The reagents are generally less expensive, and the detection instrumentation is more widely available.
Ultimately, a thorough understanding of the strengths and limitations of each substrate type, as outlined in this guide, will empower researchers to design and execute robust and reliable DPP-IV activity assays, accelerating the discovery of novel therapeutics for metabolic diseases.
References
- 1. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 2.2. DPP-4 Activity Assay [bio-protocol.org]
- 10. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. p-Nitroaniline [webbook.nist.gov]
- 13. A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Fluorogenic Substrates for Dipeptidyl Peptidase-IV (DPP-IV) Activity Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of Dipeptidyl Peptidase-IV (DPP-IV) activity is crucial for understanding its physiological roles and for the discovery of novel therapeutics, particularly in the context of type 2 diabetes and immune regulation. The selection of an appropriate substrate is paramount for achieving sensitive and reliable results. This guide provides an objective comparison of the widely used fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), with other fluorogenic alternatives, supported by experimental data and detailed protocols.
DPP-IV is a serine protease that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Fluorogenic substrates are invaluable tools for assaying DPP-IV activity as they are initially non-fluorescent but release a highly fluorescent molecule upon enzymatic cleavage, providing a direct and continuous measure of enzyme activity.
Performance Comparison of Fluorogenic DPP-IV Substrates
The ideal fluorogenic substrate for DPP-IV should exhibit high specificity, favorable kinetic parameters (a low Michaelis constant, Km, and a high maximal velocity, Vmax), and a high signal-to-background ratio. Below is a summary of key performance indicators for Gly-Pro-AMC and other notable fluorogenic substrates.
| Substrate | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | Key Characteristics & Disadvantages |
| Gly-Pro-AMC | 7-Amino-4-methylcoumarin (AMC) | ~350-360 | ~440-460 | 4.6 - 15.4[1] | Widely used, commercially available, good sensitivity. Potential for spectral overlap with other fluorescent compounds. |
| Ala-Pro-AFC | 7-Amino-4-trifluoromethylcoumarin (AFC) | ~380 | ~500 | N/A | Red-shifted spectra compared to AMC, potentially reducing background fluorescence from biological samples. |
| (Ala-Pro)2-Cresyl Violet | Cresyl Violet | N/A | N/A | 6 - 22[1] | Enables simultaneous determination of substrate and product concentrations due to a spectral shift upon cleavage. Reported to be highly specific for DPP-IV.[2] |
| (Ala-Pro)2-Rhodamine 110 | Rhodamine 110 | ~496 | ~520 | N/A | Rhodamine 110 offers high fluorescence quantum yield and photostability. However, some rhodamine-based substrates may show less specificity for DPP-IV.[2] |
| GPGP-2SBPO | 2SBPO | ~630 | ~670 | N/A | Far-red fluorescence, minimizing interference from autofluorescence in biological samples. |
Note: The Km values can vary depending on the experimental conditions such as pH, temperature, and the source of the DPP-IV enzyme.
Enzymatic Reaction and Experimental Workflow
The fundamental principle behind the use of fluorogenic substrates for DPP-IV activity assays is the enzymatic cleavage of a dipeptide from a non-fluorescent precursor, which liberates a fluorescent molecule.
Caption: DPP-IV binds to the Gly-Pro-AMC substrate and cleaves the Gly-Pro dipeptide, releasing the fluorescent AMC molecule.
A typical experimental workflow for measuring DPP-IV activity using a fluorogenic substrate is outlined below.
Caption: General workflow for a DPP-IV activity assay using a fluorogenic substrate.
Detailed Experimental Protocol
This protocol provides a general framework for a continuous kinetic assay of DPP-IV activity using a fluorogenic substrate like Gly-Pro-AMC. It can be adapted for other substrates with appropriate adjustments to concentrations and wavelengths.
Materials:
-
Purified recombinant DPP-IV or biological sample containing DPP-IV
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filters
-
DPP-IV inhibitor (optional, for control experiments)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the DPP-IV enzyme and the substrate to the desired working concentrations in Assay Buffer immediately before use. The final substrate concentration should ideally be at or below the Km value for accurate kinetic analysis.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
DPP-IV enzyme solution or biological sample
-
DPP-IV inhibitor or vehicle (for control wells)
-
-
The final volume in each well before adding the substrate should be consistent (e.g., 50 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to equilibrate.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well. Mix gently by pipetting or using a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Record the fluorescence in kinetic mode at regular intervals (e.g., every 60 seconds) for a period of 30 to 60 minutes.
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be calculated from the V₀ and a standard curve of the free fluorophore.
-
For inhibitor screening, calculate the percent inhibition relative to the control wells without the inhibitor and determine the IC₅₀ value.
-
Conclusion
Gly-Pro-AMC remains a robust and widely accessible fluorogenic substrate for the routine measurement of DPP-IV activity. Its well-characterized properties and commercial availability make it a reliable choice for many applications. However, for specific experimental needs, such as assays with high background fluorescence or the need for enhanced specificity, researchers should consider alternative substrates like those based on AFC, cresyl violet, or far-red fluorophores. The selection of the optimal substrate will ultimately depend on the specific requirements of the assay, including the nature of the biological sample, the desired sensitivity, and the available instrumentation. By carefully considering the comparative data and adhering to a well-defined experimental protocol, researchers can ensure the generation of accurate and reproducible data in their study of DPP-IV.
References
- 1. Ala-Pro-cresyl violet, a synthetic fluorogenic substrate for the analysis of kinetic parameters of dipeptidyl peptidase IV (CD26) in individual living rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorogenic substrate [Ala-Pro]2-cresyl violet but not Ala-Pro-rhodamine 110 is cleaved specifically by DPPIV activity: a study in living Jurkat cells and CD26/DPPIV-transfected Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Specificity of Gly-Pro-AMC for DPP-IV versus other proteases like FAP, DPP8, and DPP9.
This guide provides a detailed comparison of the enzymatic specificity of the fluorogenic substrate Glycyl-L-Proline 7-amido-4-methylcoumarin (Gly-Pro-AMC) for Dipeptidyl Peptidase-IV (DPP-IV) against other closely related S9 family serine proteases: Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase 8 (DPP8), and Dipeptidyl Peptidase 9 (DPP9). The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in assay design and inhibitor screening.
Introduction to Gly-Pro-AMC and the S9 Protease Family
Gly-Pro-AMC is a widely utilized fluorogenic substrate for measuring dipeptidyl peptidase activity.[1] Upon cleavage of the amide bond after the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule is released, which can be quantified to determine enzyme activity.[2]
DPP-IV, FAP, DPP8, and DPP9 are members of the S9b family of post-proline cleaving serine proteases.[3][4] They share structural similarities, particularly in their catalytic domains, which can lead to overlapping substrate specificities and challenges in developing selective inhibitors.[5] DPP-IV and FAP are typically membrane-bound or soluble extracellular proteins, whereas DPP8 and DPP9 are primarily located in the cytoplasm.[3][6] Understanding the substrate preference of each is critical for accurately measuring the activity of a specific protease and for screening selective inhibitors.
Comparative Analysis of Substrate Specificity
While Gly-Pro-AMC is commonly referred to as a DPP-IV substrate, its reactivity with other S9 family members varies significantly. The key differentiator for FAP is the requirement for a blocked N-terminus on the substrate, which is absent in Gly-Pro-AMC. DPP8 and DPP9 show activity but are generally less efficient than DPP-IV.
The following table summarizes the relative activity and kinetic parameters of the four proteases with Gly-Pro-AMC. Data has been compiled from multiple sources, and direct side-by-side kinetic analyses using Gly-Pro-AMC for all four enzymes are not available in a single report. Therefore, data from analogous substrates (e.g., Gly-Pro-pNA) are included for comparative purposes where necessary.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Activity/Comments |
| DPP-IV | Gly-Pro-pNA | 200 | 114 | 5.7 x 10⁵ | High Activity . Considered the primary target for Gly-Pro-AMC.[1][5] A reported hydrolysis rate for recombinant human DPP4 with Gly-Pro-AMC is ~24.3 µmol/min/mg protein.[7] |
| FAP | Gly-Pro-AMC | N/A | N/A | N/A | Very Low to No Activity . FAP shows a strong preference for N-terminally blocked (acylated) Gly-Pro substrates (e.g., Z-Gly-Pro-AMC or Ac-Gly-Pro-AMC).[8][9] DPP-IV, conversely, shows little reactivity with these N-acylated substrates.[9] |
| DPP8 | Gly-Pro-pNA | 300 | 38 | 1.3 x 10⁵ | Moderate Activity . Can cleave Gly-Pro-AMC.[3] Kinetic data with the analogous substrate Gly-Pro-pNA shows a ~4.4-fold lower catalytic efficiency compared to DPP-IV.[5] |
| DPP9 | Gly-Pro-pNA | 400 | 44 | 1.1 x 10⁵ | Moderate Activity . Can cleave Gly-Pro-AMC.[3] Kinetic data with the analogous substrate Gly-Pro-pNA shows a ~5.2-fold lower catalytic efficiency compared to DPP-IV.[5] |
Note: Kinetic values for DPP-IV, DPP8, and DPP9 are for the chromogenic substrate Gly-Pro-pNA as reported in a comparative study and serve as the best available direct comparison of catalytic efficiency.[5] N/A indicates data not available.
Diagrams and Workflows
The following diagram illustrates the relationship between the proteases and their distinct preferences for the Gly-Pro-AMC substrate versus an N-acylated variant, highlighting the basis for substrate selectivity.
Caption: Protease preference for unblocked vs. N-terminally blocked substrates.
This diagram outlines a typical workflow for conducting a kinetic enzyme assay using Gly-Pro-AMC to measure protease activity.
Caption: Workflow for a fluorometric protease activity assay.
Experimental Protocol: Fluorometric DPP Activity Assay
This protocol provides a general method for determining the activity of DPP-IV, DPP8, or DPP9 using Gly-Pro-AMC. Modifications may be required for specific experimental conditions.
A. Materials:
-
Recombinant human DPP-IV, DPP8, or DPP9
-
Gly-Pro-AMC substrate (e.g., from Cayman Chemical, MedChemExpress)[1][2]
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[5]
-
Black, flat-bottom 96-well microplate
-
Fluorescent microplate reader with filters for Ex/Em = 350-360/450-460 nm[10]
B. Reagent Preparation:
-
AMC Standard Stock (1 mM): Prepare a 1 mM stock solution of AMC in DMSO.
-
Gly-Pro-AMC Substrate Stock (10 mM): Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO.
-
Enzyme Solutions: Prepare working stocks of recombinant enzymes in assay buffer. The final concentration in the well will depend on the enzyme's specific activity and should be optimized to ensure a linear reaction rate for at least 10-20 minutes.
C. Assay Procedure:
-
AMC Standard Curve: Prepare a serial dilution of the AMC standard stock in assay buffer (e.g., 0-40 µM) in the 96-well plate.[8] The final volume in each well should be 100 µL.
-
Sample Preparation: To appropriate wells, add 50 µL of assay buffer. For enzyme-containing wells, add the desired amount of enzyme in 50 µL of assay buffer. Include a "no enzyme" blank control containing only 50 µL of assay buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a 2x final concentration of Gly-Pro-AMC substrate solution (prepared in assay buffer) to each well, bringing the total volume to 100 µL. The final substrate concentration typically ranges from 25 to 100 µM and should be optimized around the enzyme's Km.[10]
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the increase in fluorescence (Ex/Em = 350-360/450-460 nm) every 1-2 minutes for a total of 10-30 minutes.[8][10]
D. Data Analysis:
-
Plot the fluorescence units (RFU) from the AMC standard curve against the known concentrations to generate a standard curve.
-
For each enzyme reaction, determine the rate of reaction (V₀) in RFU/min from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" blank from the sample rates.
-
Convert the corrected rate (RFU/min) into pmol/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg of enzyme).
Conclusion
Gly-Pro-AMC is a highly effective and specific substrate for measuring DPP-IV activity. While it is also cleaved by DPP8 and DPP9, their catalytic efficiencies are notably lower. Crucially, Gly-Pro-AMC is a very poor substrate for FAP due to FAP's requirement for an N-terminally blocked peptide sequence. This differential specificity can be exploited to distinguish FAP activity from that of DPP-IV, DPP8, and DPP9 in mixed samples or to confirm the selectivity of FAP-targeted inhibitors. For researchers screening inhibitors, it is essential to profile compounds against all four proteases to ensure the desired selectivity profile is achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of Gly-Pro-AMC with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) and its derivatives with various serine proteases. Due to its high specificity for enzymes that cleave after proline residues, Gly-Pro-AMC is a valuable tool for studying a select group of serine proteases. This document outlines its primary targets, discusses its cross-reactivity with other enzymes, presents available kinetic data, and provides detailed experimental protocols.
Introduction to Gly-Pro-AMC
Gly-Pro-AMC is a synthetic substrate that, upon cleavage of the amide bond between the proline residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, releases the highly fluorescent AMC molecule. The increase in fluorescence can be monitored over time to determine enzymatic activity. This substrate and its N-terminally blocked derivatives, such as Benzyloxycarbonyl-Gly-Pro-AMC (Z-Gly-Pro-AMC) and Succinyl-Gly-Pro-AMC (Suc-Gly-Pro-AMC), are primarily used to assay the activity of prolyl peptidases.
Primary Serine Protease Targets
The primary targets for Gly-Pro-AMC and its derivatives are a specific subgroup of serine proteases that recognize and cleave substrates containing a proline residue. These include:
-
Dipeptidyl Peptidase IV (DPPIV/CD26): A transmembrane glycoprotein (B1211001) that cleaves X-proline dipeptides from the N-terminus of polypeptides.[1] Gly-Pro-AMC is a well-established and sensitive substrate for DPPIV.[1]
-
Fibroblast Activation Protein (FAP): A type II transmembrane serine protease that is overexpressed in the stroma of many cancers and at sites of tissue remodeling. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, with a preference for Gly-Pro sequences.[2] Z-Gly-Pro-AMC and Suc-Gly-Pro-AMC are commonly used substrates for FAP.[3][4]
-
Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP): These enzymes cleave peptide bonds on the C-terminal side of proline residues within small peptides. Z-Gly-Pro-AMC is a frequently used substrate for measuring PEP/POP activity.[5]
-
Z-Pro-prolinal-insensitive Z-Gly-Pro-MCA-hydrolyzing peptidase (ZIP): A proline-specific peptidase found in bovine serum that is insensitive to the specific POP inhibitor Z-Pro-prolinal and is capable of cleaving Z-Gly-Pro-MCA.[6]
Cross-Reactivity with Other Serine Proteases
The Gly-Pro dipeptide sequence confers a high degree of specificity. Consequently, Gly-Pro-AMC exhibits limited to no cross-reactivity with many other classes of serine proteases, such as trypsin, chymotrypsin, and elastase, which have different substrate specificity requirements (e.g., cleavage after basic or bulky hydrophobic residues).[7]
While comprehensive kinetic studies of Gly-Pro-AMC across a broad, unrelated panel of serine proteases are not widely available in the literature, the existing data suggests that its utility is primarily confined to the prolyl peptidase family. It is important to note that other dipeptidyl peptidases, such as DPP8 and DPP9, may also show some activity towards Gly-Pro-AMC.
Quantitative Data Summary
The following table summarizes the available kinetic parameters for the cleavage of Gly-Pro-AMC and its derivatives by various serine proteases. The lack of comprehensive data for a wider range of serine proteases underscores the high specificity of this substrate.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism/Notes |
| Dipeptidyl Peptidase IV (DPPIV) | Gly-Pro-MCA | 38.4 | N/A | N/A | Bovine Serum (DPIV-like activity)[6] |
| Prolyl Oligopeptidase (POP) | Z-Gly-Pro-AMC | 20 | N/A | N/A | General value cited in a study.[2] |
| Z-Pro-prolinal-insensitive peptidase (ZIP) | Z-Gly-Pro-MCA | 54 | N/A | N/A | Bovine Serum[6] |
| Thrombin | Ac-Leu-Gly-Pro-Lys-AMC | 160 ± 25 | 2.3 ± 0.2 | 1.5 x 104 | Human[7] |
N/A: Data not available in the cited sources. Note: The data for Thrombin is for a different peptide sequence containing Gly-Pro and is included for comparative purposes to illustrate the kinetic parameters for a non-prolyl specific protease with a substrate containing this motif.
Experimental Protocols
General Assay Protocol for DPPIV Activity using Gly-Pro-AMC
This protocol is a general guideline and should be optimized for specific experimental conditions.
Materials:
-
Purified Dipeptidyl Peptidase IV (DPPIV)
-
Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Gly-Pro-AMC in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the DPPIV enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.
-
Prepare a range of Gly-Pro-AMC concentrations (e.g., 0-200 µM) by diluting the stock solution in Assay Buffer.
-
-
Enzyme Reaction:
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the Gly-Pro-AMC working solution to each well.
-
Include control wells:
-
Substrate blank: 50 µL of Assay Buffer + 50 µL of substrate solution (no enzyme).
-
Enzyme blank: 50 µL of enzyme solution + 50 µL of Assay Buffer (no substrate).
-
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from the experimental readings.
-
Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
For kinetic parameter determination, plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Assay for FAP and PEP Activity using Z-Gly-Pro-AMC in Plasma
This protocol is adapted for measuring FAP and PEP activity in a complex biological sample like plasma.[5]
Materials:
-
Plasma sample
-
Z-Gly-Pro-AMC
-
FAP-specific inhibitor (optional)
-
PEP-specific inhibitor (optional)
-
Assay Buffer (e.g., Tris-buffered saline)
-
DMSO
Procedure:
-
Sample Preparation: Pre-incubate 5 µL of plasma with 10 µL of either a FAP inhibitor, a PEP inhibitor, or DMSO (vehicle control) for 15 minutes at 37°C. This step allows for the specific inhibition of one enzyme to measure the activity of the other.
-
Substrate Addition: Add 35 µL of pre-warmed Z-Gly-Pro-AMC (e.g., 380 µM in buffer, for a final concentration of 266 µM) to each well to start the reaction.[5]
-
Kinetic Measurement: Measure the fluorescence kinetically for 30 minutes at 37°C, using excitation and emission wavelengths of 380 nm and 465 nm, respectively.[5]
Visualizations
Enzymatic Cleavage of Gly-Pro-AMC
Caption: Enzymatic cleavage of Gly-Pro-AMC by a serine protease.
Workflow for Assessing Serine Protease Cross-Reactivity
Caption: Logical workflow for assessing protease cross-reactivity.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to Establishing the Limit of Detection (LOD) for the Gly-Pro-AMC Fluorogenic Assay
This guide provides a detailed comparison and methodology for determining the limit of detection (LOD) for assays utilizing the fluorogenic substrate Glycyl-L-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC). This substrate is widely employed for the sensitive detection of several proteases, most notably Dipeptidyl Peptidase IV (DPP4/CD26) and Fibroblast Activation Protein (FAP).[1][2][3] The principles and protocols outlined here are essential for researchers, scientists, and drug development professionals seeking to validate assay sensitivity and compare enzymatic activity across different conditions or inhibitor screenings.
Assay Principle and Enzymatic Action
The Gly-Pro-AMC assay is a fluorescence-based method used to measure the activity of exopeptidases that cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[2] The substrate, Gly-Pro-AMC, is intrinsically non-fluorescent. In the presence of a target enzyme like DPP4 or FAP, the peptide bond between proline and the 7-amino-4-methylcoumarin (B1665955) (AMC) group is cleaved. This releases the free AMC fluorophore, which emits a strong fluorescent signal upon excitation. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Caption: Principle of the Gly-Pro-AMC fluorogenic assay.
Detailed Experimental Protocol for LOD Determination
Establishing a reliable LOD requires a meticulous experimental approach. The following protocol outlines the necessary steps, from reagent preparation to data acquisition.
1. Materials and Reagents:
-
Gly-Pro-AMC substrate (e.g., from AAT Bioquest, MedChemExpress)[1][3]
-
7-Amino-4-methylcoumarin (AMC) standard (e.g., from Sigma-Aldrich)
-
Recombinant human DPP4 or FAP enzyme
-
Assay Buffer (e.g., 20-50 mM Tris-HCl, pH 7.5-8.0, containing 100 mM NaCl and 1 mM EDTA)[2]
-
DMSO for stock solution preparation
-
Black 96-well microplate suitable for fluorescence assays
-
Fluorescence microplate reader with excitation/emission filters for ~360 nm and ~460 nm, respectively[4]
2. Preparation of Solutions:
-
AMC Standard Stock (1 mM): Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to generate a standard curve to correlate fluorescence units with the concentration of the product.
-
Gly-Pro-AMC Substrate Stock (5-10 mM): Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO. Protect from light and store at -20°C.[2][5]
-
Enzyme Working Solution: Dilute the recombinant enzyme to a low, but still active, concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but should be low enough to allow for sensitive detection.
3. Experimental Procedure:
-
AMC Standard Curve:
-
Prepare a series of dilutions of the 1 mM AMC standard stock in assay buffer to generate concentrations ranging from 0 µM to a high of ~10-20 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM).
-
Add 100 µL of each standard dilution to multiple wells (at least triplicates) of the 96-well plate.
-
Read the fluorescence at Ex/Em = 360/460 nm.
-
-
Blank Measurement:
-
Prepare at least 8-10 replicate wells containing only the assay buffer and the substrate working solution (no enzyme). This is the "no-enzyme blank."
-
To each blank well, add 50 µL of assay buffer.
-
Initiate the "reaction" by adding 50 µL of the diluted substrate solution.
-
Incubate the plate under the same conditions as the enzyme reaction (e.g., 30 minutes at 37°C).[2]
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) of these blank wells.
-
-
Enzyme Reaction at Low Concentrations:
-
Prepare a serial dilution of the enzyme working solution.
-
Add 50 µL of each enzyme dilution to triplicate wells.
-
Initiate the reaction by adding 50 µL of the substrate working solution to all wells. The final substrate concentration is typically in the range of 50-100 µM.[5]
-
Incubate the plate for a set time (e.g., 30 minutes) at 37°C.[2]
-
Measure the fluorescence intensity.
-
Calculating the Limit of Detection (LOD)
The LOD is the lowest concentration of the analyte (in this case, the product AMC, which corresponds to enzyme activity) that can be reliably distinguished from the blank. For fluorescence assays, the LOD is typically calculated based on the variability of the blank signal.[6][7]
Method: Based on the Standard Deviation of the Blank
A widely accepted method for calculating LOD is:
LOD (in RFU) = MeanBlank + (3 * SDBlank)
Where:
-
MeanBlank is the average fluorescence signal of the no-enzyme blank replicates.
-
SDBlank is the standard deviation of the fluorescence signal of the blank replicates.
To convert the LOD from RFU to a concentration (e.g., µM of AMC), the slope of the linear portion of the AMC standard curve is used:
LOD (in µM) = (3 * SDBlank) / SlopeStandard Curve
Some researchers also use the formula LOD = 3 * SD + N, where N is the mean blank signal.[6] For practical purposes, distinguishing a signal from noise often relies on the signal being at least three times the standard deviation of the noise.[7][8]
Caption: Logical relationship for calculating the Limit of Detection (LOD).
Data Presentation and Comparison
Clear data presentation is crucial for comparing assay performance.
Table 1: Example Data for LOD Calculation
| Measurement | Replicate | RFU | Mean RFU | Std. Dev. (SD) |
| No-Enzyme Blank | 1 | 155 | 158.4 | 4.5 |
| 2 | 162 | |||
| 3 | 153 | |||
| 4 | 165 | |||
| 5 | 159 | |||
| ... (n=10) | ... | |||
| AMC Standard Curve | 0 µM | 152 | ||
| 1 µM | 1150 | |||
| 2.5 µM | 2645 | |||
| 5 µM | 5160 | |||
| 10 µM | 10150 | |||
| Calculated Values | ||||
| Slope (from Std Curve) | - | 1000 RFU/µM | - | - |
| LOD (µM) | - | 0.0135 µM | - | - |
Calculation: LOD (µM) = (3 * 4.5) / 1000 = 0.0135 µM
Table 2: Comparison of Commercial DPP4 Assay Kits
| Parameter | Kit A (e.g., Abcam ab204722)[9] | Kit B (e.g., APExBIO K1837)[4] | Kit C (Generic Protocol) |
| Enzyme Target | DPP4 | DPP4 | DPP4, FAP, Prolyl Endopeptidase |
| Substrate | H-Gly-Pro-AMC | H-Gly-Pro-AMC | Gly-Pro-AMC or Z-Gly-Pro-AMC[10][11] |
| Reported Sensitivity | Detects as low as 3 µU per well | Detection limit of 3 µU per well | Dependent on enzyme/conditions |
| Assay Time | ~30-40 minutes | ~40 minutes | 20-60 minutes[1] |
| Excitation (nm) | ~360 | ~360 | 350-380[2][11] |
| Emission (nm) | ~460 | ~460 | 450-465[2][11] |
| Format | Homogeneous, single reagent addition | Homogeneous | Flexible |
Overall Experimental Workflow
The process of establishing the LOD follows a structured workflow from preparation to final analysis.
Caption: Workflow for determining the assay's Limit of Detection (LOD).
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. abcam.com [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. wasatchphotonics.com [wasatchphotonics.com]
- 8. youtube.com [youtube.com]
- 9. abcam.cn [abcam.cn]
- 10. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 11. medchemexpress.com [medchemexpress.com]
Determining HTS Assay Robustness: A Comparison Guide for Gly-Pro-AMC Based Assays
For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS), establishing a robust and reliable assay is paramount. The Z'-factor is a critical statistical parameter for validating the quality of an HTS assay, quantifying the separation between positive and negative controls. This guide provides a comparative analysis of Gly-Pro-AMC based assays, a common fluorogenic substrate for proteases like Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP), against alternative assay formats.
This guide will delve into the experimental data, protocols, and performance metrics to aid in the selection of the most appropriate HTS assay for your research needs.
Understanding the Z'-Factor
The Z'-factor is a measure of the statistical effect size of an assay, reflecting the dynamic range and data variation. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z'-factor = 1 - (3σp + 3σn) / |μp - μn|
An ideal Z'-factor is between 0.5 and 1.0, indicating a large separation between the control signals and a robust assay suitable for HTS. A Z'-factor between 0 and 0.5 is considered acceptable, while a value below 0 suggests the assay is not suitable for screening.
Comparison of HTS Assay Performance
This section compares the performance of Gly-Pro-AMC based assays with alternative methods for DPP-IV and FAP, focusing on reported Z'-factors and other performance metrics.
Dipeptidyl Peptidase IV (DPP-IV) Assays
DPP-IV is a key therapeutic target for type 2 diabetes. Gly-Pro-AMC is a widely used substrate for measuring its activity.
| Assay Format | Substrate/Probe | Key Performance Metric | Value | Reference |
| Fluorogenic | Gly-Pro-AMC | Z'-factor | 0.96 | [1] |
| Fluorogenic (Novel Probe) | Gly-Pro-BAN | Catalytic Efficiency (Vmax/Km) | 0.21 min⁻¹ | [2] |
| Fluorogenic (Standard) | Gly-Pro-AMC | Catalytic Efficiency (Vmax/Km) | 0.09 min⁻¹ | [2] |
As the table indicates, the standard Gly-Pro-AMC based fluorogenic assay for DPP-IV can achieve an excellent Z'-factor of 0.96, demonstrating its suitability for HTS.[1] A study comparing a novel fluorogenic probe, Gly-Pro-BAN, with the commercially available Gly-Pro-AMC showed that the novel probe had a higher catalytic efficiency.[2] While a direct Z'-factor comparison was not provided in the latter study, higher catalytic efficiency can contribute to a better signal window and potentially a higher Z'-factor.
Fibroblast Activation Protein (FAP) Assays
FAP is a promising target in cancer therapy. Similar to DPP-IV, its activity can be measured using Gly-Pro-AMC.
| Assay Format | Substrate/Method | Key Performance Metric | Value | Reference |
| Fluorogenic (Standard) | Z-Gly-Pro-AMC | Cleavage Efficiency (kcat/Km) | Baseline for comparison | |
| Fluorogenic (Novel Substrate) | UAMC1110-derived | Cleavage Efficiency (kcat/Km) | Surpasses Z-Gly-Pro-AMC | |
| DNA-linked Inhibitor Antibody Assay (DIANA) | N/A | Z'-score | 0.83 |
A direct Z'-factor for a standard Gly-Pro-AMC based FAP assay was not found in the searched literature. However, a novel high-throughput screening method for FAP inhibitors, the DNA-linked Inhibitor Antibody Assay (DIANA), reported a robust Z'-score of 0.83. Furthermore, a study developing novel FAP substrates demonstrated superior cleavage efficiency compared to the commonly used Z-Gly-Pro-AMC. This suggests that while Gly-Pro-AMC is a functional substrate, more sensitive and efficient alternatives are being developed, which could lead to improved HTS assay performance and higher Z'-factors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing assays. Below are summarized protocols for the discussed HTS assays.
Gly-Pro-AMC Based Fluorogenic Assay for DPP-IV
This protocol is based on a typical inhibitor screening assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA).
-
Reconstitute and dilute recombinant human DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC, in a suitable solvent (e.g., DMSO) and dilute to the working concentration in assay buffer.
-
Prepare positive controls (enzyme without inhibitor) and negative controls (assay buffer without enzyme).
-
Prepare test compounds at various concentrations.
-
-
Assay Procedure (96- or 384-well plate):
-
Add a small volume of test compound or control solution to the wells.
-
Add the diluted DPP-IV enzyme solution to all wells except the negative controls.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity at appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic reads.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the Z'-factor using the data from the positive and negative controls.
-
DNA-linked Inhibitor Antibody Assay (DIANA) for FAP
This protocol outlines a novel method for identifying FAP inhibitors.
-
Reagent Preparation:
-
Prepare a DNA-linked FAP inhibitor probe.
-
Reconstitute recombinant human FAP.
-
Prepare an antibody specific to the DNA probe.
-
Prepare qPCR reagents.
-
-
Assay Procedure (384-well plate):
-
Incubate the DNA-linked FAP inhibitor probe with FAP in the presence of test compounds.
-
Capture the unbound probe using the specific antibody immobilized on a solid support.
-
Wash to remove the FAP-probe complex.
-
Elute the captured probe.
-
Quantify the eluted probe using qPCR.
-
-
Data Analysis:
-
The amount of amplified DNA is inversely proportional to the inhibitory activity of the test compound.
-
Calculate the Z'-score based on the Cq values of the positive and negative controls.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for Z'-factor determination in a typical Gly-Pro-AMC based assay and the DIANA assay.
References
Validating Hits from Gly-Pro-AMC Screens: A Guide to Orthogonal Assays
A critical step in drug discovery is the confirmation of hits from primary high-throughput screening (HTS). For screens utilizing the fluorogenic substrate Gly-Pro-AMC, which is cleaved by proteases like Dipeptidyl Peptidase IV (DPP4) to release a fluorescent signal, a robust hit validation strategy is essential to eliminate false positives and prioritize genuine inhibitors. This guide provides a comparative overview of key orthogonal assays, complete with experimental data and detailed protocols, to ensure the confident progression of promising compounds.
The Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate is widely used for screening inhibitors of proteases with dipeptidyl peptidase activity.[1] A "hit" in such a screen is a compound that reduces the fluorescent signal, presumably by inhibiting the enzyme. However, fluorescence-based assays are prone to interference, leading to a high rate of false positives.[2][3] Compounds can interfere by quenching the fluorescence of the product, being fluorescent themselves, or by non-specifically inhibiting the enzyme through mechanisms like aggregation.[4][5] Therefore, a series of orthogonal assays—methods that rely on different principles and detection technologies—are indispensable.
The Hit Validation Workflow
A systematic approach to hit confirmation ensures that resources are focused on the most promising candidates. The workflow begins with the primary screen and progresses through a series of increasingly stringent assays designed to weed out artifacts and confirm the mechanism of action.
Figure 1. A tiered workflow for hit validation.
Comparison of Key Orthogonal Assays
The following sections detail essential orthogonal assays, comparing their principles, and providing sample data and protocols. For this guide, we will use Dipeptidyl Peptidase IV (DPP4), a key therapeutic target for type II diabetes, as the model enzyme that cleaves Gly-Pro-AMC.[1][6]
Absorbance-Based Enzymatic Assay
This assay replaces the fluorogenic AMC substrate with a chromogenic one, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA). Cleavage releases p-nitroaniline, which can be detected by absorbance at 405 nm. This method directly counters issues of compound autofluorescence or quenching.[7]
Data Comparison: IC50 Values (DPP4 Inhibition)
| Compound | Primary Screen (Gly-Pro-AMC) IC50 (µM) | Orthogonal Assay (Gly-Pro-pNA) IC50 (µM) |
| Sitagliptin (Control) | 0.025 | 0.028 |
| Hit Compound A | 1.2 | 1.5 |
| False Positive B | 2.5 | > 100 (Inactive) |
| False Positive C (Quencher) | 0.8 | > 100 (Inactive) |
Experimental Protocol: DPP4 Inhibition Assay (Absorbance)
-
Reagents :
-
Procedure :
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 96-well plate.
-
Add 50 µL of DPP4 enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-pNA substrate solution.
-
Monitor the change in absorbance at 405 nm for 60 minutes at 37°C using a plate reader.[7]
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
-
Direct Binding Assays
Direct binding assays measure the physical interaction between the hit compound and the target enzyme, confirming that the compound is not an assay artifact and acts by binding to the enzyme. Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are powerful for this purpose. They are label-free and provide detailed thermodynamic and kinetic binding parameters.[8][9]
Data Comparison: Binding Affinity vs. Enzymatic Potency
| Compound | Enzymatic IC50 (µM) | Direct Binding Kd (µM) (via ITC) |
| Sitagliptin (Control) | 0.028 | 0.035 |
| Hit Compound A | 1.5 | 2.1 |
| False Positive D (Aggregator) | 5.0 | No Binding Detected |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Reagents :
-
ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Enzyme: Purified recombinant DPP4 (e.g., 20 µM in the ITC cell).
-
Ligand: Test compound (e.g., 200 µM in the injection syringe).
-
-
Procedure :
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve the compound in the final dialysis buffer.
-
Load the DPP4 solution into the sample cell of the microcalorimeter and the compound solution into the injection syringe.
-
Equilibrate the system at 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.
-
Record the heat change after each injection.
-
Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Cell-Based Assays
Confirming activity in a cellular context is a crucial step toward establishing biological relevance. For DPP4, a cell-based assay can be performed using a cell line that expresses DPP4 on its surface, such as the human hepatoma cell line HepG2.[10] Activity is measured by adding a cell-impermeable fluorogenic substrate to the live cells.
Data Comparison: Biochemical vs. Cellular Potency
| Compound | Biochemical IC50 (µM) | Cellular EC50 (µM) |
| Sitagliptin (Control) | 0.028 | 0.055 |
| Hit Compound A | 1.5 | 3.2 |
| Hit Compound E (Poor Permeability) | 0.5 | > 50 (Inactive) |
Experimental Protocol: Live-Cell DPP4 Activity Assay
-
Reagents & Materials :
-
Procedure :
-
Culture HepG2 cells until they reach 80-90% confluency.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentration of the test compound to each well. Incubate for 30 minutes at 37°C.
-
Add the fluorescent substrate to a final concentration as optimized (e.g., 10 µM).
-
Immediately measure the fluorescence intensity over time (e.g., 60 minutes) using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the rate of substrate cleavage and determine the EC50 value for the inhibitor.
-
Selectivity Profiling
To be a viable drug candidate, a compound must be selective for its target over other related enzymes to minimize off-target effects. For a DPP4 inhibitor, it is critical to test its activity against other dipeptidyl peptidases like DPP8 and DPP9.[7] Inhibition of DPP8/9 has been linked to toxicity.
Figure 2. Desired selectivity profile for a DPP4 inhibitor.
Data Comparison: Selectivity over Related Proteases
| Compound | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity Ratio (DPP8/DPP4) |
| Sitagliptin (Selective) | 28 | > 50,000 | > 50,000 | > 1785x |
| Hit Compound A (Selective) | 1500 | > 100,000 | > 100,000 | > 66x |
| Compound F (Non-selective) | 75 | 250 | 300 | ~3x |
Experimental Protocol: Protease Selectivity Panel
The protocol is identical to the absorbance-based enzymatic assay described in section 1, with the following substitutions:
-
Enzyme : Use purified recombinant human DPP8 or DPP9 protein in place of DPP4.[7]
-
Substrate : Use a suitable substrate for DPP8/9, which can also be Gly-Pro-pNA.
-
Procedure : Determine the IC50 values for the test compound against each enzyme in the panel and calculate the selectivity ratio (IC50 off-target / IC50 target).
Conclusion
Confirming hits from a Gly-Pro-AMC screen requires a multi-faceted approach. By systematically employing a series of orthogonal assays, researchers can effectively triage initial hits, eliminate common artifacts, and build a comprehensive profile of a compound's potency, mechanism, cellular activity, and selectivity. This rigorous validation cascade is fundamental to the successful identification of high-quality lead compounds for drug development.
References
- 1. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Gly-Pro-AMC Hydrobromide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for assays utilizing Gly-Pro-AMC hydrobromide, a widely used fluorogenic substrate for enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP). This document offers an objective comparison of available products, supported by experimental data, to aid researchers in selecting the most suitable reagents for their specific needs.
Introduction to this compound
Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) hydrobromide is a fluorogenic substrate used to measure the activity of certain proteases.[1] The enzymatic cleavage of the bond between the proline residue and the AMC group releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected with an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[1][2] This method provides a sensitive and continuous assay for enzyme activity, suitable for high-throughput screening.[3]
Product Comparison
Table 1: Comparison of Commercially Available this compound
| Supplier | Product Number | Purity | Storage Temperature | Stability |
| MedChemExpress | HY-137834 | 98.68%[4] | 4°C (solid, sealed, away from light), -80°C (in solvent, 6 months), -20°C (in solvent, 1 month)[5] | Information not available |
| Cayman Chemical | 34458 | ≥98%[6] | Room temperature (solid) | ≥ 4 years[6] |
| ChemScene | CS-0142320 | ≥98%[7] | 4°C (solid, sealed, away from light) | Information not available |
| Bachem | Not specified | Information not available | Information not available | Information not available |
| Sigma-Aldrich | G2761 | Information not available | Information not available | Information not available |
Note: Purity and stability data are as reported by the suppliers. Independent verification may be required for critical applications.
Alternative Substrates
For researchers studying FAP, alternative substrates with improved selectivity over other dipeptidyl peptidases like DPP-IV are available.
Table 2: Comparison of Gly-Pro-AMC and Alternative FAP Substrates
| Substrate | Target Enzyme(s) | Key Characteristics |
| Gly-Pro-AMC | DPP-IV, FAP[8] | Standard fluorogenic substrate, but lacks high selectivity between DPP-IV and FAP.[9] |
| Suc-Gly-Pro-AMC | FAP, Prolyl Endopeptidase (PREP)[10] | N-terminal succinyl group blocks cleavage by DPPs, increasing selectivity for FAP's endopeptidase activity.[8] |
| Z-Gly-Pro-AMC | FAP, Prolyl Endopeptidase (PREP)[2] | N-terminal benzyloxycarbonyl (Z) group provides selectivity against DPPs.[9] FAP exhibits higher catalytic efficiency with Z-Gly-Pro-AMC compared to Gly-Pro-AMC.[9] |
Experimental Data
The selection of an appropriate reference standard and substrate concentration is critical for obtaining reliable and reproducible results. The following table summarizes key kinetic parameters reported in the literature for DPP-IV and FAP using Gly-Pro-AMC.
Table 3: Kinetic Parameters for DPP-IV and FAP with Gly-Pro-AMC
| Enzyme | Km (µM) | Vmax | Assay Conditions | Reference |
| Human Recombinant DPP-IV | Not specified | Not specified | 50-200 µM Gly-Pro-AMC, 0.42 mU/mL DPP-4, 37°C | [11] |
| Human Plasma DPP-IV | Not specified | Not specified | Optimized and validated for plasma samples | [12][13] |
| Recombinant Human FAP | Not specified | Not specified | Not specified |
Note: Kinetic parameters can vary significantly depending on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme source).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any enzymatic assay. Below are generalized protocols for DPP-IV and FAP activity assays using this compound.
DPP-IV Inhibition Assay Protocol
This protocol is adapted from a method for screening DPP-IV inhibitors.[14]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.
-
DPP-IV Enzyme Solution: Dilute human recombinant DPP-IV in Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO and dilute to the desired final concentration (e.g., 5 mM stock, diluted to a working concentration).
-
Inhibitor/Compound Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
Add 30 µl of Assay Buffer to each well.
-
Add 10 µl of the diluted DPP-IV enzyme solution.
-
Add 10 µl of the inhibitor solution (or vehicle control).
-
Incubate the plate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µl of the diluted Substrate Solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
FAP Activity Assay Protocol
This protocol is a general guideline based on information for recombinant human FAP.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.
-
FAP Enzyme Solution: Dilute recombinant human FAP to a working concentration (e.g., 0.2 µg/mL) in Assay Buffer.
-
Substrate Solution: For higher selectivity, use Z-Gly-Pro-AMC. Prepare a 10 mM stock in DMSO and dilute to a working concentration (e.g., 100 µM) in Assay Buffer.
-
AMC Standard: Prepare a series of dilutions of 7-amino-4-methylcoumarin to generate a standard curve for quantifying the amount of product formed.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µl of the diluted FAP enzyme solution to each well.
-
Include a substrate blank containing 50 µl of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µl of the 100 µM substrate solution.
-
Read the fluorescence kinetically for 5 minutes (or longer, depending on the enzyme activity) at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
Calculate the specific activity from the rate of fluorescence increase, using the AMC standard curve for conversion.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for an enzyme inhibition assay.
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP-IV or FAP.
Caption: A typical experimental workflow for an enzyme inhibition assay.
Logical Relationship for Substrate Selection
The choice of substrate depends on the specific enzyme being studied and the desired selectivity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gly-Pro-AMC (hydrobromide) - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. chemscene.com [chemscene.com]
- 8. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Assay and Intra-Assay Precision for the Gly-Pro-AMC Method
For researchers, scientists, and drug development professionals engaged in the measurement of dipeptidyl peptidase IV (DPP4) activity, the choice of assay method is critical for obtaining reliable and reproducible data. The fluorogenic Gly-Pro-AMC method is a widely used technique for this purpose. This guide provides a comparative overview of the inter-assay and intra-assay precision of the Gly-Pro-AMC method, supported by available experimental data, and contrasts it with alternative methods.
Precision in Enzyme Assays: A Brief Overview
In bioanalytical methods, precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is a critical parameter for assay validation and is typically expressed as the coefficient of variation (%CV).
-
Intra-assay precision (or within-run precision) measures the reproducibility of results within a single assay run. It reflects the consistency of the assay procedure and the equipment used. Generally, a lower intra-assay %CV indicates higher precision.
-
Inter-assay precision (or between-run precision) assesses the reproducibility of results across different assay runs, which may be conducted on different days, by different analysts, or with different batches of reagents. It provides an indication of the long-term robustness of the method.
Acceptable limits for intra- and inter-assay precision can vary depending on the application, but for many enzyme assays, a %CV of less than 10-15% is often considered acceptable.
The Gly-Pro-AMC Method: A Fluorogenic Approach
The Gly-Pro-AMC assay is a continuous fluorometric method for measuring the activity of DPP4 and other enzymes that cleave the Gly-Pro dipeptide. The substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), is non-fluorescent. Upon enzymatic cleavage by DPP4, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme activity.
Signaling Pathway of the Gly-Pro-AMC Method
Caption: Enzymatic cleavage of Gly-Pro-AMC by DPP4 and subsequent fluorescence detection.
Inter-Assay and Intra-Assay Precision Data
The precision of the Gly-Pro-AMC method has been validated in several studies and is a key quality control parameter for commercially available assay kits. While many academic publications state that the method has "good precision," specific quantitative data is often not explicitly provided in abstracts. However, data from a commercial kit provides a clear example of the expected precision.
Table 1: Precision of the Gly-Pro-AMC Method for DPP4 Activity
| Assay Parameter | Coefficient of Variation (%CV) | Source |
| Intra-Assay Precision | 0.6% | Elabscience DPP4 Activity Fluorometric Assay Kit (E-BC-F053)[1] |
| Inter-Assay Precision | 5.7% | Elabscience DPP4 Activity Fluorometric Assay Kit (E-BC-F053)[1] |
These values indicate a very high degree of precision for the Gly-Pro-AMC method, making it a reliable choice for DPP4 activity measurements.
Comparison with Alternative Methods
The Gly-Pro-AMC method is one of several techniques available for measuring DPP4 activity. The primary alternatives are colorimetric and luminescent assays.
Table 2: Comparison of DPP4 Activity Assay Methods
| Feature | Fluorometric (Gly-Pro-AMC) | Colorimetric (Gly-Pro-pNA) | Luminescent (Gly-Pro-aminoluciferin) |
| Principle | Enzymatic release of a fluorescent molecule (AMC). | Enzymatic release of a chromogenic molecule (p-nitroaniline). | Enzymatic release of a substrate for luciferase, producing light. |
| Sensitivity | High. Stated to be 10-fold more sensitive than colorimetric assays.[2][3] | Moderate. | Very High. Stated to be the most sensitive method.[2][3] |
| Substrate | Gly-Pro-7-amido-4-methylcoumarin | Gly-Pro-p-nitroanilide | Gly-Pro-aminoluciferin |
| Detection | Fluorescence (Ex/Em ~360/460 nm) | Absorbance (~405 nm) | Luminescence |
| Precision Data | Intra-assay CV: 0.6%, Inter-assay CV: 5.7%[1] | Specific CV% not readily available in searches, but described as having "good precision".[2] | Specific CV% not readily available in searches, but in-house methods showed "good precision".[2][3] |
While specific precision data for the colorimetric and luminescent methods were not available in the searched literature, the fluorometric Gly-Pro-AMC method is consistently reported as having high sensitivity and good precision. The luminescent assay is noted for having the highest sensitivity, which may be advantageous for samples with very low enzyme concentrations.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing assay results. Below are generalized protocols for the Gly-Pro-AMC method and its alternatives.
Experimental Workflow for Assessing Assay Precision
Caption: Workflow for determining the intra-assay and inter-assay precision of an enzyme assay.
Key Experimental Methodologies
1. Fluorometric DPP4 Activity Assay (Gly-Pro-AMC Method)
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl).
-
Reconstitute the Gly-Pro-AMC substrate in DMSO to create a stock solution, then dilute to the desired working concentration in assay buffer.
-
Prepare a standard curve using free AMC.
-
Prepare samples (e.g., plasma, serum, cell lysates) and dilute as necessary in assay buffer.
-
-
Assay Procedure:
-
Add samples and standards to the wells of a 96-well black microplate.
-
For each sample, prepare a parallel well with a specific DPP4 inhibitor to determine the background signal not attributable to DPP4 activity.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve.
-
Determine the DPP4 activity in the samples by comparing the reaction rates to the AMC standard curve.
-
2. Colorimetric DPP4 Activity Assay (Gly-Pro-pNA Method)
-
Principle: DPP4 cleaves the colorless substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) to release the yellow-colored p-nitroaniline (pNA).
-
Procedure:
-
Add samples to a 96-well clear microplate.
-
Add the Gly-Pro-pNA substrate solution.
-
Incubate at 37°C.
-
Measure the absorbance at 405 nm kinetically.
-
-
Data Analysis: Calculate the rate of change in absorbance and determine the enzyme activity using a pNA standard curve.
3. Luminescent DPP4 Activity Assay (Gly-Pro-aminoluciferin Method)
-
Principle: This is a coupled-enzyme assay. DPP4 cleaves the proluciferin substrate Gly-Pro-aminoluciferin, releasing aminoluciferin (B605428). A luciferase enzyme then acts on aminoluciferin in the presence of ATP to produce light.
-
Procedure:
-
Add samples to a 96-well white microplate.
-
Add the luciferin-based reagent mixture (containing the substrate and luciferase).
-
Incubate at room temperature.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis: The amount of light produced is proportional to the DPP4 activity.
Conclusion
The Gly-Pro-AMC fluorometric method stands out as a highly precise and sensitive technique for the measurement of DPP4 activity. The available data from commercial kits demonstrates excellent intra-assay and inter-assay precision, with CVs well below the generally accepted limits. While alternative colorimetric and luminescent methods are also available and have their own advantages in terms of cost and sensitivity, respectively, the Gly-Pro-AMC method offers a robust and reliable platform for researchers in drug discovery and other scientific fields. The choice of assay should be guided by the specific requirements of the study, including the nature of the samples, the required sensitivity, and the available instrumentation.
References
- 1. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gly-Pro-AMC Based DPP-IV Assays: Linearity, Range, and Alternatives
For researchers, scientists, and drug development professionals engaged in the study of dipeptidyl peptidase-IV (DPP-IV), the selection of an appropriate assay is paramount for generating robust and reliable data. This guide provides a detailed comparison of the widely used Gly-Pro-AMC fluorogenic assay with alternative methods, focusing on key performance characteristics such as linearity and range. Experimental protocols and visual workflows are included to aid in practical implementation.
Performance Comparison of DPP-IV Assay Methods
The Gly-Pro-AMC based assay is a popular choice for its sensitivity and convenience. However, various other methods exist, each with its own set of advantages and limitations. The following table summarizes the quantitative performance of the Gly-Pro-AMC assay and its main alternatives.
| Assay Method | Substrate | Detection Principle | Linearity Range | Detection Limit/Sensitivity | Key Advantages | Key Disadvantages |
| Fluorometric | Gly-Pro-AMC | Fluorescence | Up to 3,000 ng/mL of DPP-IV[1] | Reported as low as 14,488 mU/min for recombinant DPP4.[1] | High sensitivity, suitable for high-throughput screening.[2][3][4] | Potential for interference from fluorescent compounds. |
| Fluorometric | Gly-Pro-4-methoxy-2-naphthylamide | Fluorescence | Good precision, linearity, and specificity reported.[2][3] | 10-fold higher sensitivity compared to colorimetric assays.[2][3] | High sensitivity. | Less commonly used than Gly-Pro-AMC. |
| Colorimetric | Gly-Pro-p-nitroanilide (pNA) | Absorbance | Linear range can be established, but generally less sensitive. | Lower sensitivity compared to fluorometric and luminescent assays.[2][3] | Simple, cost-effective, and does not require a specialized fluorescence plate reader. | Lower sensitivity, potential for interference from colored compounds. |
| Luminescent | Gly-Pro-aminoluciferin | Luminescence | Linear over at least three logs of DPP-IV concentration.[5] | The most sensitive method available, can detect less than 1 pg/mL of DPP-IV.[2][3][5] | Highest sensitivity, excellent signal-to-background ratios.[5] | Higher cost of reagents. |
| LC-MS | Gly-Pro-pNA or others | Mass Spectrometry | Good linear range reported from 2 µM to 4 mM for the product Gly-Pro.[6] | Limit of quantitation for Gly-Pro is 1 µM.[6] | High specificity, can use a wider range of substrates, less prone to interference.[7][8] | Requires specialized equipment and expertise, lower throughput. |
Enzymatic Reaction of DPP-IV with Gly-Pro-AMC
The fluorometric assay using Glycyl-L-prolyl-7-amino-4-methylcoumarin (Gly-Pro-AMC) relies on the enzymatic activity of DPP-IV to cleave the substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine the enzyme's activity.
Caption: DPP-IV cleaves Gly-Pro-AMC into Gly-Pro and fluorescent AMC.
Experimental Workflow for a DPP-IV Inhibition Assay
A typical workflow for assessing DPP-IV inhibition involves incubating the enzyme with a test compound before introducing the substrate. The resulting fluorescence is then measured to determine the extent of inhibition.
Caption: General workflow for a DPP-IV inhibitor screening assay.
Detailed Experimental Protocols
Fluorometric DPP-IV Assay using Gly-Pro-AMC
This protocol is adapted from commercially available kits and common laboratory practices.[9][10]
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[9]
-
Gly-Pro-AMC substrate
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the DPP-IV Assay Buffer.
-
Reconstitute the recombinant human DPP-IV enzyme in Assay Buffer to the desired concentration.
-
Dissolve the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution, then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Negative Control): Add assay buffer, DPP-IV enzyme solution, and the solvent used for the inhibitors.
-
Inhibitor Wells: Add assay buffer, DPP-IV enzyme solution, and the test compound solution.
-
Positive Control Wells: Add assay buffer, DPP-IV enzyme solution, and the positive control inhibitor solution.
-
Background Wells (No Enzyme): Add assay buffer and the solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[9][10] Readings are typically taken every 1-2 minutes for 15-30 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the 100% initial activity control.
-
Colorimetric DPP-IV Assay using Gly-Pro-pNA
Materials:
-
DPP-IV enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Gly-Pro-p-nitroanilide (pNA) substrate[11]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Follow a similar reagent preparation and assay setup as the fluorometric assay, substituting Gly-Pro-pNA for Gly-Pro-AMC.
-
Initiate the reaction by adding the Gly-Pro-pNA substrate.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points to determine the reaction rate.[6]
-
Calculate the enzyme activity based on the rate of p-nitroaniline production.
Luminescent DPP-IV Assay
This protocol is based on commercially available kits like the DPPIV-Glo™ Protease Assay.[5][12]
Materials:
-
DPP-IV enzyme
-
Luminescent assay buffer
-
Gly-Pro-aminoluciferin substrate
-
Luciferase detection reagent
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Prepare the DPPIV-Glo™ Reagent by combining the buffer, substrate, and luciferin (B1168401) detection reagent according to the manufacturer's instructions.
-
Set up the assay in a 96-well white plate with enzyme, inhibitors, and controls.
-
Add the prepared DPPIV-Glo™ Reagent to all wells to initiate the reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.[5]
LC-MS Based DPP-IV Assay
This method offers high specificity by directly measuring the product formation.[6][8]
Materials:
-
DPP-IV enzyme
-
Assay Buffer
-
Substrate (e.g., Gly-Pro-pNA)
-
LC-MS system
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Procedure:
-
Perform the enzymatic reaction in a similar manner to the other assays.
-
At specific time points, stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant into the LC-MS system.
-
Quantify the amount of product (e.g., Gly-Pro) formed by monitoring its specific mass-to-charge ratio. The linear range for Gly-Pro detection has been reported to be from 2 µM to 4 mM.[6]
This comprehensive guide provides the necessary information for researchers to make an informed decision on the most suitable DPP-IV assay for their specific needs, balancing sensitivity, throughput, cost, and equipment availability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gly-Pro-AMC *CAS 115035-46-6* | AAT Bioquest [aatbio.com]
- 5. promega.com [promega.com]
- 6. rsc.org [rsc.org]
- 7. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. content.abcam.com [content.abcam.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel DPP-IV Inhibitors: A Comparative Guide Using the Gly-Pro-AMC Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking new Dipeptidyl Peptidase-IV (DPP-IV) inhibitors against established drugs using the robust and sensitive Gly-Pro-AMC fluorometric assay. The information presented here is intended to facilitate objective comparisons of inhibitor potency and to provide detailed experimental guidance for reproducible results.
Introduction to DPP-IV and its Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis.[1] It is a transmembrane glycoprotein (B1211001) found on the surface of various cell types and also exists in a soluble, active form in the circulation.[2] DPP-IV is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins are released from the gut in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon (B607659) release from α-cells.
By cleaving and inactivating GLP-1 and GIP, DPP-IV curtails their insulinotropic effects. Inhibition of DPP-IV, therefore, prolongs the action of these incretin hormones, leading to enhanced insulin secretion, reduced glucagon levels, and ultimately, improved glycemic control.[2] This mechanism forms the basis for the therapeutic use of DPP-IV inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.
Mechanism of Action of DPP-IV Inhibitors
The signaling pathway below illustrates the mechanism of action of DPP-IV and how its inhibition leads to improved glucose control.
References
- 1. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Link: Correlating In Vitro Gly-Pro-AMC Assay Results with In Vivo Efficacy for DPP-4 Inhibitors
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro assay results and in vivo efficacy is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of the in vitro potency and in vivo effectiveness of several prominent Dipeptidyl Peptidase-4 (DPP-4) inhibitors, utilizing the widely accepted Gly-Pro-AMC assay as the in vitro benchmark.
Dipeptidyl Peptidase-4 is a key enzyme in glucose homeostasis, responsible for the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) production in a glucose-dependent manner. The in vitro Gly-Pro-AMC assay is a standard fluorometric method used to determine the inhibitory potency (IC50) of compounds against DPP-4. This guide will delve into the experimental protocols for this assay and its in vivo counterpart, the oral glucose tolerance test (OGTT), and present comparative data for leading DPP-4 inhibitors.
Comparative Analysis of DPP-4 Inhibitors
The following tables summarize the in vitro inhibitory activity and in vivo efficacy of several well-established DPP-4 inhibitors. A direct relationship is observed between the in vitro potency (lower IC50 values) and the in vivo glucose-lowering effects.
In Vitro DPP-4 Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of various DPP-4 inhibitors was determined using the Gly-Pro-AMC fluorometric assay.
| Compound | Human DPP-4 IC50 (nM)[1] | Murine DPP-4 IC50 (nM)[1] |
| Alogliptin | 5.3 | 4.2 |
| Linagliptin | 0.14 | 0.18 |
| Saxagliptin | 0.43 | 0.35 |
| Sitagliptin (B1680988) | 3.6 | 4.1 |
| Vildagliptin (B1682220) | 34 | 15 |
In Vivo Efficacy: Glucose Reduction in Oral Glucose Tolerance Test (OGTT) in Mice
The ability of DPP-4 inhibitors to improve glucose tolerance was assessed in mice following an oral glucose challenge. The data demonstrates a direct correlation between plasma DPP-4 inhibition and the reduction in plasma glucose excursion.[1] For all tested inhibitors, a 10% increase in plasma DPP-4 inhibition resulted in an approximate 7.3 mg/dL decrease in the average plasma glucose excursion during the OGTT.[1]
| Compound | Maximal Plasma DPP-4 Inhibition (%)[1] | Maximal Reduction in Glucose Excursion (%)[1] |
| Alogliptin | ~80-95 | >50 |
| Linagliptin | ~80-95 | >50 |
| Saxagliptin | ~80-95 | >50 |
| Sitagliptin | ~80-95 | >50 |
| Vildagliptin | ~80-95 | >50 |
In Vivo Efficacy: HbA1c Reduction in Clinical Trials
The clinical efficacy of DPP-4 inhibitors is often evaluated by the reduction in glycated hemoglobin (HbA1c) levels in patients with type 2 diabetes.
| Compound | Typical HbA1c Reduction (%)[2][3][4] |
| Alogliptin | 0.5 - 1.0 |
| Linagliptin | 0.5 - 1.0 |
| Saxagliptin | 0.5 - 1.0 |
| Sitagliptin | 0.5 - 1.0 |
| Vildagliptin | 0.5 - 1.0 |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro DPP-4 Inhibition Assay (Gly-Pro-AMC)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.
Principle: This fluorometric assay measures the cleavage of the synthetic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-4. The enzymatic reaction releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified to determine enzyme activity. The presence of a DPP-4 inhibitor reduces the rate of AMC production.
Materials:
-
Recombinant human or murine DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Test compounds and a reference inhibitor (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)[5]
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and either the test compound, reference inhibitor, or vehicle control.
-
Incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 20-30 minutes) at 37°C.
-
Calculate the rate of reaction (initial velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the in vivo efficacy of a test compound in improving glucose tolerance in an animal model.
Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream. Improved glucose tolerance, indicated by a lower and faster return to baseline blood glucose levels after a glucose challenge, is a key indicator of antihyperglycemic efficacy.
Animal Model: Male C57BL/6J mice are commonly used.[7]
Materials:
-
Test compound and vehicle control
-
Glucose solution (e.g., 2 g/kg body weight)[7]
-
Blood glucose monitoring system
-
Oral gavage needles
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.[8]
-
Record the baseline blood glucose level from a tail snip.
-
Administer the test compound or vehicle control orally via gavage. The timing of administration before the glucose challenge can vary depending on the pharmacokinetic properties of the compound (e.g., 30-60 minutes prior).[7]
-
At time 0, administer the glucose solution orally via gavage.
-
Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[8]
-
Plot the blood glucose concentration over time to generate a glucose excursion curve.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.
Mandatory Visualization
Caption: From Lab Bench to Bedside: The DPP-4 Inhibitor Development Pipeline.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 3. ccjm.org [ccjm.org]
- 4. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gly-Pro-AMC Hydrobromide
Researchers and drug development professionals handling Gly-Pro-AMC hydrobromide must adhere to specific safety and disposal protocols to ensure a secure laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this fluorogenic substrate, which is frequently used in detecting Dipeptidyl peptidase IV (DPP-IV) activity.[1][2]
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Skin and Body Protection: Impervious clothing.[3]
-
Respiratory Protection: A suitable respirator, especially when dealing with dust or aerosols.[3]
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Store the compound in a cool, well-ventilated area in a tightly sealed container.[3] The recommended storage temperature is 4°C.[3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 115035-46-6 | [3] |
| Molecular Formula | C17H20BrN3O4 | [3] |
| Molecular Weight | 410.27 g/mol | [3] |
| Hazard Statements | H302, H315, H319 | [3] |
| Recommended Storage | 4°C, sealed and away from direct sunlight | [3] |
Experimental Protocol: Accidental Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe location.[3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Absorption: For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]
-
Decontamination: Scrub surfaces and equipment with alcohol to decontaminate.[3]
-
Disposal of Contaminated Material: Dispose of all contaminated materials as hazardous waste according to local regulations.[3]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3] The following steps provide a general framework for proper disposal:
-
Waste Identification and Segregation:
-
Unused, pure this compound should be treated as hazardous chemical waste.
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated materials, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
-
Consult Institutional and Local Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Review your local and state regulations for chemical waste disposal, as requirements can vary significantly.
-
-
Waste Collection and Storage:
-
Use a dedicated, leak-proof container for all this compound waste.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
Store the waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[3]
-
-
Arrange for Professional Disposal:
-
Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the pickup and final disposal of the waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Gly-Pro-AMC Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Gly-Pro-AMC hydrobromide (CAS No. 115035-46-6), a fluorescent substrate used for detecting Dipeptidyl peptidase IV (DPP-IV) activity.[1][2][3] Adherence to these guidelines is critical for laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.[4]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles with side-shields | Must be worn to protect against dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[5] Gloves should be changed if contaminated.[6] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from potential contamination.[4][5] |
| Respiratory Protection | Suitable Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[5] Work in a well-ventilated area.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Don PPE : Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[5]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.
-
Reconstitution : If preparing a solution, slowly add the desired solvent to the vial containing the solid compound.[5] Cap the container securely before mixing to ensure complete dissolution.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | Store in a cool, dry, and dark environment.[4][7] |
| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
Note: Avoid repeated freeze-thaw cycles to maintain peptide integrity.[4]
Disposal Plan
Dispose of this compound waste in accordance with local, state, and federal environmental regulations.[8]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[5] Do not pour down the drain.[4]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[5]
-
Waste Segregation : Segregate the chemical waste from other laboratory waste streams.
-
Disposal : Arrange for pick-up and disposal by a licensed chemical waste management company. Alternatively, dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[8]
Experimental Protocol: Fluorometric Enzyme Assay
Gly-Pro-AMC is a fluorogenic substrate that releases fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage by DPP-IV.[7] The fluorescence of free AMC can be used to quantify enzyme activity.
Materials:
-
This compound
-
DPP-IV enzyme (cell lysate or purified)
-
Assay Buffer (e.g., PBS, pH 7.2)
-
Free AMC (for standard curve)
-
Solvent (e.g., DMF, DMSO, or water)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound. Solubilities are provided in the table below.
-
Prepare a standard curve for free AMC.
-
Add 10 µl of the enzyme solution to 470 µl of assay buffer in a microplate well. Mix and incubate at 30°C for 30 minutes.[9]
-
Adjust the fluorometer to an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. [1][7][9]
-
Add 20 µl of the Gly-Pro-AMC substrate solution to the enzyme solution. [9]
-
Record the increase in fluorescence per minute. [9]
Solubility Data:
| Solvent | Concentration |
| DMF | 10 mg/ml |
| DMSO | 1 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
Source: Cayman Chemical[7]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Gly-Pro-AMC (hydrobromide) - MedChem Express [bioscience.co.uk]
- 4. zybiopeptide.com [zybiopeptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
